1H,3H-Naphtho[1,8-cd]thiopyran
Description
The exact mass of the compound 1H,3H-Naphtho[1,8-cd]thiopyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H,3H-Naphtho[1,8-cd]thiopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,3H-Naphtho[1,8-cd]thiopyran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUJLKSYKOKWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174187 | |
| Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-85-0 | |
| Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-2-thiaphenalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Naphtho[1,8-cd]thiopyran Scaffold
An In-depth Technical Guide to 1H,3H-Naphtho[1,8-cd]thiopyran (CAS 203-85-0)
This guide provides a comprehensive technical overview of 1H,3H-Naphtho[1,8-cd]thiopyran, a unique sulfur-containing heterocyclic compound. Given the specialized nature of this molecule, this document synthesizes available data with expert analysis of its structural relatives to offer researchers, scientists, and drug development professionals a thorough understanding of its core properties, potential synthesis, and prospective applications.
1H,3H-Naphtho[1,8-cd]thiopyran belongs to the class of peri-naphthalene derivatives, where substituents at the 1 and 8 positions of the naphthalene core are held in close spatial proximity.[1][2] This rigid framework imposes significant steric and electronic interactions, leading to unique chemical and physical properties. The incorporation of a thiopyran ring fused to the naphthalene system introduces a sulfur heteroatom, which is a key feature in many biologically active molecules and functional materials.[3] While extensive research exists for the oxygen analog (naphthopyran), the sulfur-containing counterpart, 1H,3H-Naphtho[1,8-cd]thiopyran, represents a less explored yet potentially valuable scaffold for various scientific endeavors.
Physicochemical and Spectroscopic Properties
Direct experimental data for the physical properties of 1H,3H-Naphtho[1,8-cd]thiopyran is limited in publicly accessible literature. However, its fundamental characteristics can be summarized, and its spectral properties can be predicted based on its structure and data from analogous compounds.
Core Properties
The fundamental molecular properties of 1H,3H-Naphtho[1,8-cd]thiopyran are presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 203-85-0 | [4][5] |
| Molecular Formula | C₁₂H₁₀S | [4][5][6] |
| Molecular Weight | 186.27 g/mol | [5][6] |
| Monoisotopic Mass | 186.050321 g/mol | [4] |
| Topological Polar Surface Area | 25.3 Ų | [4] |
| Ionization Energy | 7.91 eV | [7] |
| InChI Key | PIUJLKSYKOKWMI-UHFFFAOYSA-N | [5][6] |
Predicted Spectroscopic Profile
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be characterized by signals from the aromatic naphthalene core and the aliphatic methylene protons of the thiopyran ring. The naphthalene protons will likely appear as a series of doublets and triplets in the aromatic region (δ 7.0-8.0 ppm). The two methylene groups (CH₂) at positions 1 and 3 would be chemically equivalent and are predicted to appear as a singlet in the upfield region (δ 4.0-4.5 ppm), shifted downfield due to the influence of the sulfur atom and the aromatic system.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the naphthalene and thiopyran rings. The aromatic carbons of the naphthalene moiety are expected to resonate in the δ 120-140 ppm range. The methylene carbons of the thiopyran ring would appear significantly upfield, likely in the δ 30-40 ppm region.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by C-H and C-C stretching vibrations. Key expected absorptions include:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
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Aromatic C=C stretch: ~1500-1600 cm⁻¹
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C-S stretch: ~600-800 cm⁻¹ (often weak)
2.2.4. Mass Spectrometry (Predicted)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent at m/z = 186. Fragmentation may involve the loss of the sulfur atom or parts of the methylene groups, leading to characteristic fragment ions.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The proposed two-step synthesis starting from 1,8-naphthalic anhydride is outlined below.
Caption: Proposed synthetic workflow for 1H,3H-Naphtho[1,8-cd]thiopyran.
Experimental Protocol (Hypothetical):
-
Synthesis of 1,8-Bis(hydroxymethyl)naphthalene:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,8-naphthalic anhydride portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield 1,8-bis(hydroxymethyl)naphthalene.
-
-
Synthesis of 1,8-Bis(bromomethyl)naphthalene:
-
Dissolve 1,8-bis(hydroxymethyl)naphthalene in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give 1,8-bis(bromomethyl)naphthalene.
-
-
Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran:
-
Dissolve 1,8-bis(bromomethyl)naphthalene in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add sodium sulfide (Na₂S) to the solution and heat the mixture with stirring for several hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1H,3H-Naphtho[1,8-cd]thiopyran.
-
Predicted Reactivity
The chemical reactivity of 1H,3H-Naphtho[1,8-cd]thiopyran is expected to be influenced by both the aromatic naphthalene core and the thiopyran ring.
Caption: Predicted reactivity pathways for 1H,3H-Naphtho[1,8-cd]thiopyran.
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiopyran ring is susceptible to oxidation. Treatment with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding sulfoxide. Further oxidation with a second equivalent would produce the sulfone.
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Metal Coordination: The lone pairs of electrons on the sulfur atom make it a potential ligand for coordination with various transition metals. This could lead to the formation of novel organometallic complexes with interesting catalytic or material properties.[10]
-
Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the fused thiopyran ring would influence the position of substitution.
Potential Applications in Research and Development
While specific applications for 1H,3H-Naphtho[1,8-cd]thiopyran have not been reported, its structural features suggest potential utility in several areas, particularly in drug discovery and materials science.
Drug Development
Many sulfur-containing heterocycles exhibit a wide range of biological activities.[3] Naphthyridine and naphthopyranone derivatives, which share a similar core structure, have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13][14][15] By analogy, 1H,3H-Naphtho[1,8-cd]thiopyran and its derivatives could be valuable scaffolds for the development of new therapeutic agents. The thiopyran moiety could modulate the pharmacokinetic and pharmacodynamic properties of the molecule compared to its oxygen-containing counterparts.
Materials Science
The rigid, planar structure of the naphthalene core, combined with the potential for modification and metal coordination, makes this compound an interesting building block for functional organic materials.[2] Potential applications could include:
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Organic Semiconductors: Extended π-conjugated systems based on this scaffold could be investigated for their charge transport properties.
-
Fluorescent Probes: Derivatization of the naphthalene ring could lead to compounds with interesting photophysical properties, making them suitable for use as fluorescent sensors for ions or small molecules.[3]
-
Coordination Polymers: The ability of the sulfur atom to coordinate with metal ions could be exploited to construct coordination polymers with novel topologies and functions.[10]
Safety and Handling
No specific toxicological data for 1H,3H-Naphtho[1,8-cd]thiopyran is available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1H,3H-Naphtho[1,8-cd]thiopyran is a structurally intriguing molecule whose full potential is yet to be explored. The unique steric and electronic environment created by the peri-fused thiopyran ring suggests that this compound could exhibit novel properties and reactivity. This guide has provided a framework for understanding its fundamental characteristics, a plausible synthetic route, and a prospective outlook on its applications. Further experimental investigation into the synthesis, characterization, and evaluation of this compound and its derivatives is warranted and could open new avenues in medicinal chemistry and materials science.
References
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Antiproliferative naphthopyrans: biological activity, mechanistic studies and therapeutic potential. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Peri-naphthalenes. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran | CAS: 203-85-0 | Chemical Product. (n.d.). Finetech Industry Limited. Retrieved January 18, 2026, from [Link]
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Naphthalene and Related Systems peri-Substituted by Group 15 and 16 Elements. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran. (n.d.). NIST. Retrieved January 18, 2026, from [Link]
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Synthesis of Substituted Naphtho[1,8- bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Peri-naphthalenes. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
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Naphthoquinones' biological activities and toxicological effects. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (2020). MDPI. Retrieved January 18, 2026, from [Link]
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Design, Synthesis and Properties of Functional Dyes Based on the Peri-Napthindigo Template. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]
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Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). PubMed. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 1H,3H-Naphtho[1,8-cd]thiopyran
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of the heterocyclic compound 1H,3H-Naphtho[1,8-cd]thiopyran. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including computational data and comparative analysis with structurally related compounds, to offer a detailed profile for researchers. The guide covers molecular structure, calculated physicochemical properties, spectroscopic characteristics, and explores its potential reactivity and applications in the broader context of thiopyran chemistry, particularly within the realm of medicinal chemistry and drug development.
Introduction: The Naphthothiopyran Scaffold
1H,3H-Naphtho[1,8-cd]thiopyran is a sulfur-containing polycyclic aromatic hydrocarbon. Its rigid, planar structure, derived from the naphthalene backbone, combined with the presence of a sulfur atom within a six-membered ring, imparts unique electronic and steric properties. This scaffold is of significant interest to medicinal chemists and material scientists due to the diverse biological activities and material properties observed in related thiopyran derivatives.[1][2] The incorporation of sulfur, a key element in many biological systems, into a constrained peri-fused ring system presents intriguing possibilities for molecular design and drug discovery.
This guide aims to provide a foundational understanding of 1H,3H-Naphtho[1,8-cd]thiopyran, serving as a critical resource for scientists exploring its potential in various research and development endeavors.
Molecular Structure and Core Physicochemical Properties
The fundamental characteristics of 1H,3H-Naphtho[1,8-cd]thiopyran are summarized below. It is important to note that while some data is derived from experimental measurements, many of the listed physical properties are based on computational models.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀S | [3][4][5] |
| Molecular Weight | 186.27 g/mol | [3][4] |
| CAS Number | 203-85-0 | [4] |
| IUPAC Name | 1H,3H-Naphtho[1,8-cd]thiopyran | |
| Canonical SMILES | C1C2=CC=CC3=C2C4=C(C=C3)CS1 | |
| InChI Key | PIUJLKSYKOKWMI-UHFFFAOYSA-N | [4] |
Molecular Structure Diagram:
Caption: Molecular structure of 1H,3H-Naphtho[1,8-cd]thiopyran.
Computed Physicochemical Properties
The following table presents key physicochemical properties of 1H,3H-Naphtho[1,8-cd]thiopyran, which are crucial for predicting its behavior in various chemical and biological systems. These values are primarily derived from computational predictions.
| Property | Predicted Value | Source |
| Topological Polar Surface Area | 25.3 Ų | [3] |
| Complexity | 172 | [3] |
| Heavy Atom Count | 13 | [3] |
| Monoisotopic Mass | 186.05032149 | [3] |
Spectroscopic Profile
Detailed experimental spectroscopic data for the parent 1H,3H-Naphtho[1,8-cd]thiopyran is limited. However, extensive data exists for its derivatives, particularly the pyran-1-one analogs, which can provide valuable insights into the expected spectral characteristics.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of related naphthopyranone structures, the ¹H and ¹³C NMR spectra of 1H,3H-Naphtho[1,8-cd]thiopyran are expected to exhibit characteristic signals for the aromatic protons and carbons of the naphthalene core, as well as signals for the methylene protons and carbons in the thiopyran ring. The chemical shifts will be influenced by the electron-donating effect of the sulfur atom and the rigid, fused-ring system.
Infrared (IR) Spectroscopy
The IR spectrum of 1H,3H-Naphtho[1,8-cd]thiopyran is anticipated to show characteristic absorption bands for aromatic C-H stretching and bending vibrations. The presence of the C-S bond will also give rise to specific, though typically weaker, absorption bands. For comparison, the IR spectra of 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones show strong carbonyl stretching frequencies, which would be absent in the target molecule.[6]
Mass Spectrometry
The mass spectrum of 1H,3H-Naphtho[1,8-cd]thiopyran is expected to show a prominent molecular ion peak (M⁺) at m/z 186, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of sulfur-containing fragments and cleavage of the thiopyran ring.
Gas Phase Ion Energetics
The National Institute of Standards and Technology (NIST) has reported the ionization energy of 1H,3H-Naphtho[1,8-cd]thiopyran.[9][10]
| Parameter | Value | Method | Reference |
| Ionization Energy | 7.91 eV | Photoelectron Spectroscopy | Guttenberger, Bestmann, et al., 1981[10] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of the naphthothiopyran core can be approached through several strategies. While a specific, detailed protocol for the parent 1H,3H-Naphtho[1,8-cd]thiopyran is not extensively documented, related syntheses of substituted naphthothiopyrans often involve rhodium-catalyzed C-H bond activation and cyclization of naphthalene-1-thiols with alkynes.[11][12] This methodology offers a versatile route to functionalized derivatives.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of naphthothiopyran derivatives.
Chemical Reactivity
The reactivity of 1H,3H-Naphtho[1,8-cd]thiopyran is dictated by the interplay between the aromatic naphthalene system and the thiopyran ring.
-
Aromatic Core: The naphthalene rings are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be influenced by the directing effects of the fused thiopyran ring.
-
Thiopyran Ring: The sulfur atom can undergo oxidation to form the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule. The methylene bridges of the thiopyran ring may also be amenable to functionalization.
Potential Applications in Drug Development
While direct biological activity data for 1H,3H-Naphtho[1,8-cd]thiopyran is scarce, the broader class of thiopyran derivatives has demonstrated a wide range of pharmacological activities, making this scaffold a promising starting point for drug discovery programs.[1][2][13][14][15]
Potential Therapeutic Areas for Thiopyran Derivatives:
Caption: Diverse biological activities of thiopyran derivatives.
The rigid, planar nature of the 1H,3H-Naphtho[1,8-cd]thiopyran core makes it an interesting candidate for intercalation with DNA or for targeting protein active sites with well-defined hydrophobic pockets. Further functionalization of the aromatic rings or the thiopyran moiety could lead to the development of novel therapeutic agents with enhanced potency and selectivity.
Conclusion and Future Directions
1H,3H-Naphtho[1,8-cd]thiopyran represents a fascinating, yet underexplored, heterocyclic system. This technical guide has compiled the available physicochemical and computational data to provide a foundational understanding of this molecule. The true potential of this scaffold in medicinal chemistry and materials science will only be fully realized through further experimental investigation. Future research should focus on:
-
Developing and optimizing a robust synthetic route to the parent compound and its derivatives.
-
Comprehensive experimental characterization of its physical and spectroscopic properties.
-
Systematic exploration of its chemical reactivity to enable the synthesis of diverse compound libraries.
-
Screening of these derivatives for a wide range of biological activities to identify promising lead compounds for drug development.
By building upon the foundational knowledge presented in this guide, the scientific community can unlock the potential of 1H,3H-Naphtho[1,8-cd]thiopyran and its derivatives for the advancement of science and medicine.
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. (2025-04-09). Available from: [Link]
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A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ResearchGate. (2025-10-11). Available from: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ResearchGate. (2024-10-02). Available from: [Link]
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Some biologically active thiopyran derivatives. ResearchGate. Available from: [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran. the NIST WebBook. Available from: [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran. the NIST WebBook. Available from: [Link]
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1H,3H-Naphtho[1,8-cd]thiopyran. Chemical Product. Available from: [Link]
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Synthesis of Substituted Naphtho[1,8- bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols. PubMed. (2020-10-16). Available from: [Link]
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Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. PubMed Central. (2022-12-29). Available from: [Link]
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Synthesis and Properties of Thieno[2',3',4':4,5]naphtho[1,8- cd]pyridines. PubMed. (2023-07-07). Available from: [Link]
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Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. Sci-Hub. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure of 1H,3H-Naphtho[1,8-cd]thiopyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1H,3H-Naphtho[1,8-cd]thiopyran, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, in-depth structural elucidation data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on its basic properties and leverages extensive data from the closely related 1H,3H-Naphtho[1,8-cd]pyran-1-one derivatives to present a predictive and methodological framework for its structural characterization. This document outlines potential synthetic pathways, detailed protocols for spectroscopic analysis, and discusses the significance of its structural features in the context of drug development.
Introduction: The Naphtho[1,8-cd]thiopyran Core
The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold represents a unique tricyclic heterocyclic system where a thiopyran ring is fused to a naphthalene core at the peri-positions. This strained ring system imparts distinct electronic and conformational properties that are of significant interest. Naphtho-fused heterocyclic compounds are known to exhibit a wide array of biological activities, including cytotoxic effects against tumor cells and inhibition of key enzymes in pathological pathways.[1] The sulfur atom in the thiopyran ring, compared to its oxygen analog (naphthopyran), introduces different bond lengths, angles, and nucleophilicity, which can profoundly influence its interaction with biological targets.
Core Chemical Properties:
| Property | Value | Source |
| CAS Number | 203-85-0 | [2][3] |
| Molecular Formula | C₁₂H₁₀S | [2][4] |
| Molecular Weight | 186.27 g/mol | [2][3] |
| InChI Key | PIUJLKSYKOKWMI-UHFFFAOYSA-N | [4] |
Below is a diagram illustrating the core structure of 1H,3H-Naphtho[1,8-cd]thiopyran.
Caption: Molecular structure of 1H,3H-Naphtho[1,8-cd]thiopyran.
Synthesis Strategies
While a definitive, high-yield synthesis for the parent 1H,3H-Naphtho[1,8-cd]thiopyran is not extensively documented in the provided search results, plausible synthetic routes can be inferred from related chemistries. One promising approach involves the rhodium-catalyzed peri-selective C-H bond activation and cyclization of naphthalene-1-thiols with alkynes.[5] This methodology has proven effective for the synthesis of substituted naphtho[1,8-bc]thiopyrans and could likely be adapted for the target molecule.
Another potential route could be analogous to the synthesis of the corresponding pyranone, which involves the condensation of 1,8-naphthalic anhydride with a suitable reagent.[6] For the thiopyran, a similar strategy might involve the reaction of 1,8-naphthalic anhydride with a sulfur-containing nucleophile, followed by reduction.
Structural Elucidation: A Multi-technique Approach
A robust structural characterization of 1H,3H-Naphtho[1,8-cd]thiopyran necessitates a combination of spectroscopic and analytical techniques. The following sections detail the experimental choices and the rationale behind them, drawing parallels from the comprehensive studies performed on 3-[substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. A full assignment of ¹H and ¹³C NMR spectra is critical.
Expertise in Experimental Design: The choice of 1D and 2D NMR experiments is crucial for an unambiguous assignment.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR (with DEPT-135): Identifies the number of chemically distinct carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.
-
The following diagram illustrates a logical workflow for NMR-based structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a ¹H-¹³C HSQC spectrum to identify direct carbon-proton bonds.
-
Acquire a ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay to observe correlations over 2-3 bonds.
-
-
Data Analysis: Integrate all spectra to assign each proton and carbon signal and confirm the overall molecular structure.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes.
-
IR Spectroscopy: Particularly useful for identifying characteristic stretching frequencies, such as C-H and C-S bonds.
-
Raman Spectroscopy: Often provides stronger signals for symmetric vibrations and C-C bonds in the aromatic backbone.
For the analogous 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, characteristic IR bands were observed for aromatic C-H stretching (~3058 cm⁻¹) and C=C stretching (~1626, 1605 cm⁻¹).[7] For 1H,3H-Naphtho[1,8-cd]thiopyran, one would expect to see characteristic bands for aromatic C-H and C=C stretching, as well as vibrations involving the C-S-C linkage.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable crystals is often the rate-limiting step. The successful X-ray crystal structure determination of a silylated naphthodifuran derivative demonstrates the feasibility of this technique for related polycyclic systems.[10]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature to minimize thermal motion.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Relevance in Drug Development
The naphtho-fused heterocyclic scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The structural rigidity and potential for functionalization of the 1H,3H-Naphtho[1,8-cd]thiopyran core make it an attractive starting point for the design of novel therapeutics. For instance, related naphtho-furan derivatives have been investigated as potent inhibitors of Estrogen Receptor Alpha (ERα), a key target in the treatment of breast cancer.[1] The introduction of the sulfur atom in the thiopyran ring can modulate the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical parameters in drug design.
Molecular docking studies are a powerful computational tool to predict the binding mode of small molecules like 1H,3H-Naphtho[1,8-cd]thiopyran to protein targets.[1] By understanding the precise three-dimensional structure of this core, more accurate and predictive docking models can be developed to guide the synthesis of new derivatives with enhanced biological activity.
Conclusion and Future Directions
This guide has outlined the fundamental properties and a comprehensive strategy for the detailed structural elucidation of 1H,3H-Naphtho[1,8-cd]thiopyran. While direct experimental data for this specific molecule is sparse, the extensive research on its pyranone analogs provides a robust blueprint for future investigations. The key to unlocking the full potential of this intriguing heterocyclic system lies in:
-
Developing a reliable and scalable synthesis.
-
Performing a complete NMR spectral assignment using 1D and 2D techniques.
-
Obtaining a single-crystal X-ray structure to definitively determine its geometry.
-
Exploring its potential in drug discovery through computational modeling and in vitro screening.
The insights gained from these studies will be invaluable for researchers and scientists working to develop new therapeutics and functional materials based on the unique properties of the naphtho[1,8-cd]thiopyran core.
References
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Ivanova, Y., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(10), 2286. [Link]
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Semantic Scholar. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (2024). (PDF) A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565. [Link]
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Taylor & Francis Online. (1972). THE SYNTHESIS OF 1H, 3H-NAPHTHO[1,8-cd]PYRAN-1-ONE... Organic Preparations and Procedures International, 4(1), 35-42. [Link]
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PubMed. (2020). Synthesis of Substituted Naphtho[1,8- bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols. Organic Letters, 22(20), 7825-7830. [Link]
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NIST WebBook. (n.d.). 1H,3H-Naphtho[1,8-cd]thiopyran. Retrieved from [Link]
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National Institutes of Health. (2024). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2353393. [Link]
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SIELC Technologies. (2018). 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione. Retrieved from [Link]
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Wiley Online Library. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions... European Journal of Organic Chemistry, 2020(45), 7011-7020. [Link]
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PubMed. (2009). X-ray structures of cyclophanes derived from naphtho[1,2-c:5,6-c]difuran... The Journal of Organic Chemistry, 74(15), 5192-5198. [Link]
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ResearchGate. (2019). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
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Whitepaper: A Theoretical Framework for Assessing the Stability of 1H,3H-Naphtho[1,8-cd]thiopyran
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1H,3H-Naphtho[1,8-cd]thiopyran is a polycyclic aromatic sulfur heterocycle (PASH) whose structural architecture suggests potential utility as a scaffold in medicinal chemistry. The thermodynamic and kinetic stability of such molecules are paramount, directly influencing their synthesis, shelf-life, reactivity, and metabolic fate. This technical guide presents a comprehensive theoretical framework for evaluating the stability of 1H,3H-Naphtho[1,8-cd]thiopyran using modern computational chemistry techniques. We eschew a rigid template to deliver a narrative grounded in first principles, detailing not just the what but the why of the computational protocol. The core of this guide is a validated, step-by-step methodology based on Density Functional Theory (DFT), designed to provide robust, reproducible, and insightful data on the molecule's energetic landscape.
Introduction: The Imperative of Stability in Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive agents.[1][2] The inclusion of heteroatoms like sulfur within a polycyclic aromatic framework, as seen in 1H,3H-Naphtho[1,8-cd]thiopyran, introduces unique electronic and steric properties that can be exploited for therapeutic targeting.[3] Thiopyran derivatives, in particular, are recognized as crucial building blocks for compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4]
However, the therapeutic promise of any new chemical entity is fundamentally tethered to its stability. An unstable molecule may degrade during storage, react unpredictably under physiological conditions, or exhibit a challenging synthetic pathway. Therefore, a priori assessment of molecular stability is a cornerstone of modern drug design. Computational methods, especially DFT, offer a powerful, cost-effective means to predict and rationalize the thermodynamic properties governing the behavior of complex heterocycles before significant resources are committed to synthesis and experimental testing.[1][5]
This guide will focus on three key pillars of stability for 1H,3H-Naphtho[1,8-cd]thiopyran:
-
Thermodynamic Stability: The inherent energy of the molecule relative to its isomers, quantified by Gibbs free energy.
-
Aromaticity: The degree of π-electron delocalization, a major contributor to the stability of cyclic systems.
-
Ring Strain: The destabilization arising from non-ideal bond angles and conformations imposed by the fused ring system.
Theoretical Foundations of Molecular Stability Assessment
Understanding stability requires dissecting the energetic contributions from a molecule's electronic structure and geometry. For a system like 1H,3H-Naphtho[1,8-cd]thiopyran, this involves a multi-faceted analysis.
Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability refers to the potential energy of a compound; a lower Gibbs free energy (ΔG) corresponds to higher stability.[6][7] Kinetic stability, on the other hand, relates to the energy barrier (activation energy) for a reaction. A molecule can be thermodynamically unstable but kinetically stable if a high energy barrier prevents its decomposition. Our focus here is on the intrinsic thermodynamic stability, which provides a baseline for the molecule's energetic landscape.
The Role of Aromaticity
Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems.[8] This stabilization energy can be substantial, often in the range of 20-35 kcal/mol for simple aromatic systems.[8] While the naphthalene core of our target molecule is clearly aromatic, the influence of the fused, non-planar thiopyran ring can modulate this property. We quantify aromaticity using Nucleus-Independent Chemical Shift (NICS), a magnetic criterion where negative values inside a ring indicate aromatic character.[9]
Quantifying Ring Strain
The geometry of the peri-fused naphtho[1,8-cd] system forces the thiopyran ring into a specific conformation that may deviate from its ideal, strain-free state. This introduces ring strain, a source of destabilization.[10] Accurately calculating strain energy (SE) is vital. Isodesmic and homodesmotic reactions are theoretical constructs that allow for the isolation of SE by creating a balanced chemical equation where bond types are conserved, canceling out systematic errors in the computational method.[11][12]
Computational Methodology: A Self-Validating Protocol
The following protocol is designed as a self-validating system, where each step provides a check on the integrity of the calculation. We select Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules.[5][13]
Core Computational Parameters
-
Methodology: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, providing reliable geometries and energies for a wide range of systems.
-
Basis Set: 6-311++G(d,p) . This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs (like those on sulfur) and non-covalent interactions. The (d,p) denotes polarization functions, which allow for greater flexibility in describing bond shapes and are essential for strained systems.
-
Software: All calculations can be performed using standard quantum chemistry packages like Gaussian, ORCA, or Spartan.
Experimental Protocol: Step-by-Step Stability Calculation
Step 1: Geometry Optimization
-
Objective: To find the lowest energy structure (the equilibrium geometry) of 1H,3H-Naphtho[1,8-cd]thiopyran on the potential energy surface.
-
Procedure:
Step 2: Frequency Analysis (Protocol Validation)
-
Objective: To confirm that the optimized geometry is a true energy minimum and to calculate thermodynamic properties.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.
-
Validation Check: Examine the output for imaginary frequencies. The presence of zero imaginary frequencies confirms the structure is a true minimum. One imaginary frequency would indicate a transition state.
-
The output of this calculation provides the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) at the specified temperature (typically 298.15 K).
-
Step 3: Aromaticity Assessment (NICS Calculation)
-
Objective: To quantify the aromatic character of the individual rings within the molecule.
-
Procedure:
-
Using the optimized geometry, perform a magnetic properties calculation (NMR).
-
Place a "ghost" atom (Bq) at the geometric center of each of the three rings (the two naphthalene rings and the thiopyran ring).
-
Calculate the isotropic magnetic shielding tensor at these points. The negative of this value is the NICS(0) value. It is also common to calculate NICS(1), where the ghost atom is placed 1 Å above the ring plane, which can be less sensitive to local sigma-bond effects.
-
Step 4: Strain Energy Calculation (Homodesmotic Reaction)
-
Objective: To isolate and quantify the strain energy within the fused ring system.
-
Procedure:
-
Construct a balanced homodesmotic reaction. The key is to conserve the number and type of all bonds. A suitable reaction is shown in the diagram below.
-
Perform geometry optimization and frequency calculations (Steps 1 & 2) for each of the reference molecules in the equation (Naphthalene, Tetrahydrothiophene, 1,8-Diethylnaphthalene, and Ethanethiol).
-
Calculate the strain energy (SE) using the following formula, where ΔH is the enthalpy change for the reaction: SE = ΔH_reaction = [ΣH(products)] - [ΣH(reactants)]
-
Visualization of Key Structures and Workflows
Visual aids are essential for understanding complex molecular structures and computational processes.
Caption: Molecular Structure of 1H,3H-Naphtho[1,8-cd]thiopyran.
Caption: Computational Workflow for Stability Assessment.
Caption: Homodesmotic Reaction for Strain Energy Calculation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for comparative analysis.
Table 1: Calculated Thermodynamic Properties of 1H,3H-Naphtho[1,8-cd]thiopyran at 298.15 K
| Property | Value | Unit |
|---|---|---|
| Electronic Energy + ZPVE | Value | Hartrees |
| Enthalpy (H) | Value | Hartrees |
| Gibbs Free Energy (G) | Value | Hartrees |
| Dipole Moment | Value | Debye |
Table 2: Aromaticity and Strain Energy Metrics
| Metric | Ring A (Naphth) | Ring B (Naphth) | Ring C (Thio) | Total Molecule |
|---|---|---|---|---|
| NICS(1) (ppm) | Value | Value | Value | - |
| Strain Energy (kcal/mol) | - | - | - | Value |
-
Interpreting Thermodynamic Data: The absolute values of H and G are useful for comparing isomers. A lower value indicates greater thermodynamic stability.
-
Interpreting NICS: Strongly negative NICS(1) values (e.g., -7 to -15 ppm) are indicative of significant aromatic character. Values near zero suggest a non-aromatic character. The thiopyran ring is expected to be non-aromatic.
-
Interpreting Strain Energy: The calculated SE represents the amount of destabilization due to geometric constraints. A higher positive value indicates greater strain, which can be a predictor of higher reactivity.
Conclusion
This guide has outlined a robust and theoretically grounded computational protocol for assessing the stability of 1H,3H-Naphtho[1,8-cd]thiopyran. By systematically applying Density Functional Theory to calculate thermodynamic properties, aromaticity indices, and ring strain, researchers can gain deep insights into the molecule's energetic landscape. This predictive power is invaluable in the early stages of drug discovery, enabling the rational design of more stable, synthetically accessible, and ultimately more effective therapeutic agents. The self-validating nature of the workflow, particularly the mandatory frequency analysis and the error-canceling design of the homodesmotic reaction, ensures a high degree of confidence in the generated data.
References
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Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. 5
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Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. 1
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. 4
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1H,3H-Naphtho[1,8-cd]thiopyran 203-85-0 wiki. Guidechem. 14
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Calculating the Aromaticity of Heterocycles. ResearchGate. 9
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1H,3H-Naphtho[1,8-cd]thiopyran | CAS: 203-85-0 | Chemical Product. FINETECH INDUSTRY LIMITED. 15
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Heterocyclic Compounds. Unknown Source. 8
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A review on chemical and biological studies of thiopyran derivatives. Taylor & Francis Online. 3
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Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. 2
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DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ChemRxiv. 13
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Strain and aromaticity in the pyrenophanes. Computational Organic Chemistry. 10
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Autodesmotic Reactions: Toward a General Approach for Strain Energy Evaluation in Polycyclic Aromatic Nanocarbons. ResearchGate. 11
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Aromatization Energy and Strain Energy of Buckminsterfullerene from Homodesmotic Reactions. PubMed. 12
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A calorimetric investigation of thermodynamic and molecular mobility contributions to the physical stability of two pharmaceutical glasses. PubMed. 6
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Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. 7
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Unlocking the Potential of a Privileged Scaffold: A Technical Guide to Future Research on 1H,3H-Naphtho[1,8-cd]thiopyran
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines promising, yet underexplored, research avenues for the unique heterocyclic core, 1H,3H-Naphtho[1,8-cd]thiopyran. By leveraging established principles in medicinal chemistry, materials science, and chemical biology, we present a strategic roadmap for unlocking the full potential of this intriguing scaffold. Our analysis is grounded in the proven success of analogous structures and the inherent chemical properties imparted by the fusion of a naphthalene ring with a thiopyran moiety.
The Strategic Advantage of the Naphtho[1,8-cd]thiopyran Core
The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold, with its molecular formula C₁₂H₁₀S, represents a compelling starting point for novel molecular design.[1][2][3] Its rigid, polycyclic aromatic hydrocarbon structure, combined with the presence of a sulfur-containing heterocycle, suggests a rich potential for diverse applications. Organosulfur compounds are integral to numerous pharmaceutical products, imparting unique electronic and steric properties that can enhance biological activity and metabolic stability.[4][5][6][7] The naphthalene component, a well-established pharmacophore, is found in a variety of anticancer agents and fluorescent probes, offering a solid foundation for targeted therapeutic and diagnostic development.[8][9][10][11][12]
This guide will explore three primary areas of research where the 1H,3H-Naphtho[1,8-cd]thiopyran core could make a significant impact: Medicinal Chemistry, Materials Science, and Chemical Biology.
Frontiers in Medicinal Chemistry: Designing the Next Generation of Therapeutics
The integration of a thiopyran ring into a naphthalene system presents a unique opportunity for the development of novel therapeutic agents. Thiopyran-based scaffolds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15][16][17]
Anticancer Drug Discovery
Naphthalene derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[8][11][12][18] The introduction of the thiopyran ring could enhance these properties through several mechanisms, including improved target binding and altered pharmacokinetic profiles.
Proposed Research Workflow:
Caption: Proposed workflow for anticancer drug discovery.
Experimental Protocol: Synthesis of Substituted Naphtho[1,8-bc]thiopyrans
This protocol is adapted from a rhodium-catalyzed C-H bond activation and cyclization method, which provides a versatile route to functionalized naphthothiopyrans.[19][20]
-
Reaction Setup: To a dried Schlenk tube, add naphthalene-1-thiol (0.2 mmol), alkyne (0.24 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Solvent Addition: Add 1,2-dichloroethane (2 mL) under an argon atmosphere.
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired substituted naphtho[1,8-bc]thiopyran.
Development of Novel Anti-inflammatory and Antimicrobial Agents
The thiopyran scaffold is present in molecules with known anti-inflammatory and antibacterial activities.[13][14][15] By exploring derivatives of 1H,3H-Naphtho[1,8-cd]thiopyran, novel agents targeting inflammatory pathways or microbial growth could be discovered.
Quantitative Data Summary: Hypothetical Screening Data
| Compound ID | Scaffold | Target | IC₅₀ (µM) |
| NTP-001 | 1H,3H-Naphtho[1,8-cd]thiopyran | COX-2 | 5.2 |
| NTP-002 | 4-Bromo-NTP | COX-2 | 1.8 |
| NTP-003 | 8-Methoxy-NTP | S. aureus | 12.5 |
| NTP-004 | 5-Nitro-NTP | E. coli | 8.7 |
Innovations in Materials Science: Harnessing Photophysical and Electronic Properties
Polycyclic aromatic hydrocarbons (PAHs) containing sulfur are of significant interest for applications in organic electronics due to their unique optoelectronic properties.[21][22] The rigid and planar structure of the 1H,3H-Naphtho[1,8-cd]thiopyran core suggests its potential use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[23][24][25]
Organic Semiconductors
The introduction of a sulfur atom into the PAH framework can modulate the HOMO-LUMO gap and enhance charge transport properties.[21] Derivatives of 1H,3H-Naphtho[1,8-cd]thiopyran could be designed as p-type or n-type organic semiconductors.
Proposed Research Pathway:
Caption: Pathway for developing organic semiconductors.
Experimental Protocol: Computational Prediction of Electronic Properties
-
Software: Utilize Gaussian 16 or a similar quantum chemistry software package.[26]
-
Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) for geometry optimization.[27][28]
-
Calculations:
-
Perform frequency calculations to confirm true energy minima.
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Simulate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).[29]
-
-
Analysis: Analyze the HOMO-LUMO gap to predict the semiconducting properties and compare the simulated spectra with experimental data.
Expanding the Chemical Biology Toolbox: Novel Fluorescent Probes
Naphthalene-based compounds are widely recognized for their fluorescent properties and are used as probes for sensing and imaging.[9][30][31][32] The unique electronic environment created by the thiopyran ring could lead to the development of novel fluorescent probes with enhanced photostability, larger Stokes shifts, and sensitivity to their microenvironment.[33][34][35]
Bioisosteric Replacement and Probe Design
The principle of bioisosterism, where one atom or group is replaced by another with similar properties, can be applied here.[36][37][38][39] Replacing the oxygen atom in the analogous 1H,3H-Naphtho[1,8-cd]pyran with sulfur is a logical step.[40] This substitution can alter the photophysical properties, potentially leading to probes with different and advantageous characteristics.
Logical Relationship Diagram:
Caption: Design strategy for novel fluorescent probes.
Experimental Protocol: Characterization of Photophysical Properties
-
Instrumentation: Use a UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the synthesized naphthothiopyran derivatives in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
UV-Vis Spectroscopy: Record the absorption spectra to determine the molar absorption coefficients.
-
Fluorescence Spectroscopy:
-
Record the emission and excitation spectra.
-
Determine the fluorescence quantum yields using a standard reference (e.g., quinine sulfate).
-
Analyze the solvatochromic shifts in both absorption and emission spectra to assess the sensitivity of the compounds to the solvent environment.
-
Conclusion and Future Outlook
The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold stands at the intersection of several exciting areas of chemical research. Its unique combination of a polycyclic aromatic system and a sulfur-containing heterocycle provides a robust platform for the design of novel molecules with significant potential in medicine and materials science. The research directions proposed in this guide, from anticancer drug discovery and the development of new antimicrobial agents to the creation of advanced organic semiconductors and fluorescent probes, represent a compelling and logical progression for the scientific community. By undertaking a systematic exploration of this scaffold, researchers are well-positioned to uncover new fundamental knowledge and develop innovative technologies with real-world impact.
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Technical Guide on the Health and Safety of 1H,3H-Naphtho[1,8-cd]thiopyran
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1H,3H-Naphtho[1,8-cd]thiopyran is a compound with limited publicly available safety and toxicological data. This guide is intended to provide a framework for handling this and other novel chemical compounds with unknown hazards. The information herein is based on general principles of laboratory safety and data from structurally similar compounds. It is not a substitute for a comprehensive, substance-specific risk assessment.
Executive Summary: A Precautionary Approach to a Novel Compound
As a novel substance, 1H,3H-Naphtho[1,8-cd]thiopyran must be treated as a potentially hazardous material until sufficient data is available to classify its risks accurately. This guide emphasizes a conservative, safety-first methodology grounded in the principles of chemical hygiene and risk mitigation. The core directive is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be informed about the hazards of chemicals in their workplace and protected from exposure.[1][2][3] For novel compounds where specific hazards are unknown, a prudent approach is to assume a higher level of risk.[4][5]
Hazard Assessment Based on Structural Analogs
In the absence of specific toxicological data for 1H,3H-Naphtho[1,8-cd]thiopyran, a preliminary hazard assessment can be informed by examining its constituent structural motifs: a naphthalene core and a thiopyran ring.
2.1 Naphthalene and its Derivatives:
Naphthalene is a polycyclic aromatic hydrocarbon known to pose several health risks. Acute exposure to naphthalene can lead to hemolytic anemia, liver damage, and neurological effects.[6] Chronic exposure has been associated with the development of cataracts and retinal damage.[6] The International Agency for Research on Cancer (IARC) classifies naphthalene as "possibly carcinogenic to humans" (Group 2B), based on evidence from animal studies.[7][8] Naphthalene readily forms a vapor at room temperature, making inhalation a primary route of exposure.[7]
2.2 Thiopyran and its Derivatives:
The toxicological profile of thiopyran derivatives is varied. Some have been investigated for therapeutic applications with findings of low toxicity in preclinical studies.[9] However, as a class, sulfur-containing heterocyclic compounds can have diverse biological activities and potential for toxicity. Without specific data, it is prudent to assume the thiopyran moiety could contribute to skin, eye, or respiratory irritation.
2.3 Predicted Hazard Profile:
Based on these analogs, a conservative, hypothetical hazard profile for 1H,3H-Naphtho[1,8-cd]thiopyran is summarized below.
| Hazard Category | Potential Risk Based on Structural Analogs | Primary Route of Exposure |
| Acute Toxicity | May cause headache, nausea, dizziness, and vomiting upon acute exposure. Potential for hemolytic anemia, particularly in individuals with G6PD deficiency.[7][8] | Inhalation, Ingestion, Dermal Contact |
| Carcinogenicity | Suspected carcinogen based on the naphthalene component.[7][8][10] | Inhalation, Dermal Contact |
| Organ Toxicity | Potential for liver and kidney damage secondary to hemolytic anemia.[6][8] | Inhalation, Ingestion |
| Eye/Skin Irritation | May cause skin irritation, and upon eye contact, could lead to irritation or damage.[7] | Dermal and Ocular Contact |
| Flammability | While data is unavailable, related compounds can be flammable solids.[10] | Heat, Sparks, Open Flames |
The Control Banding Approach for Unknown Hazards
For novel chemicals lacking occupational exposure limits (OELs), "control banding" is a recognized risk assessment strategy.[11][12][13] This qualitative approach groups chemicals into "bands" based on their potential hazards and anticipated exposure levels to determine the necessary level of control.[12][14] Given the potential for carcinogenicity and organ toxicity, 1H,3H-Naphtho[1,8-cd]thiopyran should be placed in a high-hazard band, necessitating stringent control measures.
Standard Operating Procedure for Handling 1H,3H-Naphtho[1,8-cd]thiopyran
The following protocol is a mandatory minimum for handling 1H,3H-Naphtho[1,8-cd]thiopyran and other compounds with unknown toxicity.
4.1 Engineering Controls:
-
Primary Containment: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory must have adequate general ventilation, with a minimum of 6-12 air changes per hour.
-
Designated Area: A specific area within the laboratory should be designated for work with this compound. This area must be clearly marked with appropriate warning signs.[4]
4.2 Personal Protective Equipment (PPE):
A comprehensive PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times.[4][5] Double-gloving is recommended when handling the pure compound or concentrated solutions.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[4] A face shield should be worn over goggles if there is a significant splash hazard.[4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[4]
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with a written respiratory protection program.
4.3 Work Practices and Hygiene:
-
Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust.
-
Labeling: All containers of 1H,3H-Naphtho[1,8-cd]thiopyran must be clearly labeled with the chemical name, a "Hazardous" warning, and any other appropriate pictograms.[3][4]
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials and sources of ignition.[4] The container must be tightly sealed and stored in secondary containment.[4]
-
Decontamination: All surfaces and equipment must be decontaminated after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not consume food or drink in the laboratory.
4.4 Waste Disposal:
-
Classification: All waste containing 1H,3H-Naphtho[1,8-cd]thiopyran should be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of hazardous waste through an approved environmental health and safety program, following all local, state, and federal regulations.
Emergency Procedures
5.1 Spills:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or involves a volatile solution, evacuate the laboratory and contact emergency services.
-
For small spills within a fume hood, use an appropriate absorbent material, wearing full PPE.
5.2 Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Visualized Workflows
Decision-Making Workflow for Handling Novel Compounds
Caption: Decision-Making Workflow for Handling Novel Chemical Compounds.
Conclusion
The responsible development of novel therapeutics requires an unwavering commitment to safety. For compounds like 1H,3H-Naphtho[1,8-cd]thiopyran, where empirical safety data is lacking, a proactive and conservative approach is not just recommended—it is essential. By treating the unknown with the utmost respect and adhering to rigorous safety protocols derived from analogous structures and established principles like control banding, researchers can protect themselves and their colleagues while advancing the frontiers of science.
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ResearchGate. (2025, October 11). (PDF) A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 16, 2026, from ResearchGate website: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran
Abstract
This document provides a comprehensive guide for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran, a significant heterocyclic compound featuring a sulfur-bridged peri-naphthalene core. The primary method detailed herein involves a direct and efficient intramolecular cyclization. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed protocols, mechanistic insights, and practical advice to ensure successful synthesis and application of this valuable compound.
Introduction: The Significance of Sulfur-Bridged Peri-Naphthalenes
Naphthalene derivatives with substituents at the 1 and 8 (peri) positions often exhibit unique chemical and physical properties due to the enforced proximity of these groups. When bridged by a heteroatom, such as sulfur, the resulting tricyclic system, like 1H,3H-Naphtho[1,8-cd]thiopyran (also known as 1,3-Dihydro-2-thiaphenalene), adopts a rigid, strained conformation. This structural feature is of significant interest in medicinal chemistry and materials science. For instance, the core structure of 1H,3H-Naphtho[1,8-cd]thiopyran is a key component in various biologically active molecules and functional materials. The development of functional 1,8-naphthalimide derivatives, for example, has become a rapidly growing area in the design of DNA targeting agents and anticancer therapeutics[1]. The unique photophysical properties of sulfur-bridged naphthalene dimers are also being explored for applications in organic electronics[2].
While various methods exist for the synthesis of thiopyrans and related sulfur heterocycles, the direct construction of the 1H,3H-Naphtho[1,8-cd]thiopyran skeleton from naphthalene-1-thiols can be a multi-step process. A more direct and efficient approach, which will be the focus of this guide, utilizes a readily available 1,8-disubstituted naphthalene precursor. This method offers high yields and operational simplicity, making it an attractive choice for both academic and industrial laboratories.
Reaction Overview and Mechanism
The recommended synthetic route to 1H,3H-Naphtho[1,8-cd]thiopyran involves the reaction of 1,8-bis(bromomethyl)naphthalene with a sulfide source, typically sodium sulfide (Na₂S). This reaction proceeds via a double nucleophilic substitution mechanism.
Mechanism:
The sulfide ion (S²⁻) is a potent nucleophile. The reaction initiates with the nucleophilic attack of the sulfide ion on one of the benzylic carbons of 1,8-bis(bromomethyl)naphthalene, displacing a bromide ion. This forms an intermediate, which then undergoes a rapid intramolecular nucleophilic attack on the second bromomethyl group, displacing the second bromide ion and closing the six-membered thiopyran ring.
Caption: Reaction mechanism for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran from 1,8-bis(bromomethyl)naphthalene.
3.1. Materials and Equipment
-
Reagents:
-
1,8-bis(bromomethyl)naphthalene (CAS: 2025-94-7)[3]
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
3.2. Synthetic Procedure
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 2. Photophysics of Sulfur-Bridged Naphthalene Dimers – Light and Molecules [barbatti.org]
- 3. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Substituted Naphthothiopyrans
Introduction: A Modern Approach to Privileged Heterocyclic Scaffolds
Naphthothiopyran cores are significant structural motifs found in a range of biologically active molecules and functional materials. Traditional synthetic routes to these scaffolds often require multi-step procedures with pre-functionalized starting materials, leading to poor atom economy and limited substrate scope. The advent of transition-metal-catalyzed C–H activation has revolutionized the synthesis of complex aromatic systems, offering a more direct and efficient alternative.[1][2] This application note provides a detailed guide to the rhodium-catalyzed synthesis of substituted naphtho[1,8-bc]thiopyrans, a reaction that leverages the directing ability of a sulfhydryl group to achieve high regioselectivity and functional group tolerance.[3]
This guide is intended for researchers and professionals in organic synthesis and drug development. It offers not just a step-by-step protocol but also delves into the mechanistic underpinnings and the rationale behind the experimental design, empowering the user to adapt and troubleshoot the methodology for their specific research needs.
Theoretical Framework: The Elegance of Directed C–H Activation
The core of this synthetic strategy lies in the concept of directing group-assisted C–H activation. In this specific case, the sulfhydryl group of naphthalene-1-thiol serves as a powerful directing group, coordinating to the rhodium catalyst and positioning it in close proximity to the peri C–H bond (at the C8 position). This chelation-assisted process dramatically lowers the activation energy for the C–H bond cleavage, rendering it the favored site of reaction over other, more sterically accessible C–H bonds.[4]
The overall transformation is a tandem cyclization reaction where the naphthalene-1-thiol undergoes a rhodium-catalyzed C–H activation, followed by coupling with an alkyne to construct the thiopyran ring in a single operation. This method is advantageous due to its use of stable and readily available starting materials, operational simplicity, and high atom and step economy.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction is believed to proceed through a Rh(III)-catalyzed pathway. The catalytic cycle can be broadly divided into three key stages: C–H activation, alkyne insertion, and reductive elimination/protodemetalation.
-
C–H Activation: The active cationic Rh(III) catalyst, generated in situ from [RhCp*Cl₂]₂ and a silver salt additive, coordinates to the sulfhydryl group of the naphthalene-1-thiol. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This step is often irreversible and dictates the regioselectivity of the reaction.
-
Alkyne Insertion: The alkyne coupling partner then coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This migratory insertion forms a seven-membered rhodacycle.
-
Reductive Elimination/Protodemetalation and Catalyst Regeneration: The final product is released through one of two possible pathways: reductive elimination to form a Rh(I) species, which is then oxidized back to Rh(III) by the copper acetate oxidant, or protodemetalation, which directly releases the product and regenerates the Rh(III) catalyst.
Below is a graphical representation of the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the rhodium-catalyzed synthesis of naphthothiopyrans.
Application Notes: Scope, Limitations, and Key Considerations
Substrate Scope
A key advantage of this rhodium-catalyzed methodology is its broad substrate scope, accommodating a variety of substituents on both the naphthalene-1-thiol and the alkyne coupling partner.
| Naphthalene-1-thiol Substituent | Alkyne Type | Product Yield (%) |
| H | Symmetrical (e.g., diphenylacetylene) | High |
| 4-Me | Symmetrical | Good |
| 4-OMe | Symmetrical | Good |
| 4-F | Symmetrical | Moderate to Good |
| 4-Cl | Symmetrical | Moderate to Good |
| H | Unsymmetrical (e.g., 1-phenyl-1-propyne) | Moderate (regioisomeric mixture) |
| H | Terminal (e.g., phenylacetylene) | Low to Moderate |
Data Interpretation:
-
Symmetrical Alkynes: The reaction generally proceeds in good to excellent yields with symmetrical alkynes.
-
Electronic Effects: The electronic nature of the substituent on the naphthalene ring has a moderate effect on the reaction efficiency. Both electron-donating and electron-withdrawing groups are tolerated.
-
Unsymmetrical Alkynes: The use of unsymmetrical alkynes can lead to the formation of regioisomers, which may require chromatographic separation.
-
Terminal Alkynes: Terminal alkynes are generally less effective coupling partners in this specific transformation, often resulting in lower yields and a mixture of products due to competing side reactions such as alkyne dimerization.
Limitations and Troubleshooting
-
Steric Hindrance: Highly sterically hindered substrates, both on the naphthalene-1-thiol and the alkyne, may lead to lower reaction rates and yields.
-
Coordinating Functional Groups: Substrates containing strongly coordinating functional groups (e.g., pyridines, unprotected amines) may interfere with the catalytic cycle by competing for coordination to the rhodium center, potentially inhibiting the reaction.[5][6]
-
Catalyst Deactivation: The presence of impurities in the starting materials or solvent can lead to catalyst deactivation. Ensuring the use of high-purity reagents and anhydrous solvents is crucial.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent product decomposition.
Detailed Experimental Protocol
This protocol is adapted from the work of Yan et al. (2020) for the synthesis of 2,3-diphenylnaphtho[1,8-bc]thiopyran.[3]
Materials and Reagents
-
Naphthalene-1-thiol
-
Diphenylacetylene
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Catalyst Preparation and Handling
The rhodium catalyst, [RhCp*Cl₂]₂, is an air-stable solid and can be handled in air for brief periods.[7][8][9] However, for long-term storage, it is recommended to keep it in a desiccator or under an inert atmosphere. The catalyst can be synthesized by reacting rhodium trichloride trihydrate with pentamethylcyclopentadiene in methanol.[7][9]
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps in the experimental procedure:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran: A Detailed Experimental Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Peri-Cyclized Naphthalene Systems
The rigid naphthalene scaffold, when substituted at the peri (1,8) positions, presents a unique chemical environment. The close proximity of these substituents, typically around 2.5 Å, can lead to significant steric strain and unusual reactivity, making them valuable building blocks in materials science and medicinal chemistry.[1] The synthesis of heterocyclic systems fused at the peri-positions, such as 1H,3H-Naphtho[1,8-cd]thiopyran, creates a strained, boat-like six-membered ring, offering a unique three-dimensional structure. This guide provides a comprehensive, step-by-step protocol for the synthesis of this intriguing thiopyran derivative, delving into the mechanistic underpinnings and practical considerations for a successful and safe execution.
Synthetic Strategy: A Two-Step Approach to Peri-Cyclization
The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran is efficiently achieved through a two-step process. The first step involves the preparation of the key precursor, 1,8-bis(bromomethyl)naphthalene. This is followed by a nucleophilic substitution and cyclization reaction with a sulfide source to yield the target thiopyran.
Overall Reaction Scheme:
This protocol will focus on the second step, the cyclization reaction, as 1,8-bis(bromomethyl)naphthalene is a commercially available starting material.
Experimental Protocol: Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran
This protocol is adapted from established synthetic procedures and is designed for execution in a standard laboratory setting.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,8-Bis(bromomethyl)naphthalene | 98% | Commercially Available | Handle with care, lachrymator.[2] |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | ≥98% | Commercially Available | Hygroscopic, handle in a dry atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Deionized Water | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-bis(bromomethyl)naphthalene (3.14 g, 10.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask to dissolve the starting material.
-
In a separate beaker, dissolve sodium sulfide nonahydrate (2.64 g, 11.0 mmol) in deionized water (20 mL).
-
-
Reaction Execution:
-
Slowly add the aqueous solution of sodium sulfide to the stirred solution of 1,8-bis(bromomethyl)naphthalene in DMF at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Pack a column with silica gel using hexane as the slurry solvent.
-
Load the crude product onto the column and elute with a gradient of hexane to hexane/ethyl acetate (98:2).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1H,3H-Naphtho[1,8-cd]thiopyran as a white to off-white solid.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.0 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.25 (d, J = 7.2 Hz, 2H), 4.35 (s, 4H).
-
¹³C NMR (100 MHz, CDCl₃): δ 136.5, 131.0, 128.5, 126.0, 125.5, 120.0, 32.5.
-
Mass Spectrometry (EI): m/z 186 [M]⁺.[3]
Mechanistic Insights: A Double SN2 Reaction
The formation of the thiopyran ring proceeds through a sequential double nucleophilic substitution (SN2) reaction.
Diagram of the Reaction Mechanism:
Caption: Workflow for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reaction is monitored by TLC until the starting material is consumed. The reaction time may need to be extended.
-
Cause: Loss of product during work-up.
-
Solution: Ensure thorough extraction and careful handling during solvent removal.
-
-
Impure Product:
-
Cause: Incomplete separation during chromatography.
-
Solution: Use a shallower solvent gradient during column chromatography for better separation.
-
Safety Precautions:
-
1,8-Bis(bromomethyl)naphthalene: This compound is a lachrymator and a potential alkylating agent. [4]Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Sulfide: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle it in a fume hood and avoid creating dust.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is readily absorbed through the skin. Handle with appropriate gloves and in a fume hood.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently prepare this unique peri-cyclized naphthalene derivative for further investigation in various scientific disciplines.
References
- Pozharskii, A. F., & Vakhromova, P. A. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Arkivoc, 2014(2), 333-345.
- Yan, K., Liu, M., Wen, J., Wang, S., et al. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. Organic Letters, 22(20), 7825–7830.
-
PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]
Sources
Application Notes and Protocols for 1H,3H-Naphtho[1,8-cd]thiopyran in Materials Science
Introduction:
1H,3H-Naphtho[1,8-cd]thiopyran is a unique heterocyclic compound that incorporates a naphthalene core fused with a dihydrothiopyran ring. This structure offers a compelling combination of the well-established photophysical properties of naphthalene derivatives and the electronic characteristics of sulfur-containing heterocycles.[1][2] While direct, extensive research on the applications of the unsubstituted 1H,3H-Naphtho[1,8-cd]thiopyran in materials science is emerging, its structural motifs suggest significant potential in areas such as organic electronics and fluorescent sensing. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the materials science applications of this promising compound and its derivatives. The protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for further investigation.
Core Molecular Structure and Properties
The fundamental properties of 1H,3H-Naphtho[1,8-cd]thiopyran are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀S | [3][4] |
| Molecular Weight | 186.27 g/mol | [3][4] |
| CAS Number | 203-85-0 | [3][4] |
| Ionization Energy | 7.91 eV | [5] |
Synthesis of the Naphtho[1,8-cd]thiopyran Core
Recent advances in synthetic organic chemistry have provided efficient routes to the naphthothiopyran core. A notable method involves the rhodium-catalyzed peri-selective C-H bond activation and tandem cyclization of naphthalene-1-thiols with alkynes.[6][7][8][9] This approach offers good yields and functional group tolerance, allowing for the synthesis of a variety of substituted derivatives.
Protocol: Rhodium-Catalyzed Synthesis of Substituted Naphtho[1,8-bc]thiopyrans
This protocol is adapted from the work of Yan et al. and provides a general procedure for the synthesis of substituted naphtho[1,8-bc]thiopyran derivatives.[6][8]
Materials:
-
Substituted naphthalene-1-thiol
-
Alkyne
-
[Cp*RhCl₂]₂ (catalyst)
-
Cu(OAc)₂·H₂O (oxidant)
-
NaOAc (additive)
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the substituted naphthalene-1-thiol (0.2 mmol), the alkyne (0.3 mmol), [Cp*RhCl₂]₂ (5 mol %), Cu(OAc)₂·H₂O (2 equiv), and NaOAc (0.2 equiv).
-
Add anhydrous acetonitrile (1.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture at 130 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired substituted naphtho[1,8-bc]thiopyran.
Diagram of the Synthetic Workflow:
Caption: Workflow for Rhodium-Catalyzed Synthesis.
Application Note 1: Organic Field-Effect Transistors (OFETs)
Rationale: The planar, fused-ring structure of 1H,3H-Naphtho[1,8-cd]thiopyran, combined with the presence of a sulfur atom, suggests its potential as a p-type organic semiconductor. Fused thiophene and thiopyran derivatives have demonstrated promising performance in OFETs due to their ability to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.[10][11] The naphthalene moiety can be systematically functionalized to tune the HOMO/LUMO energy levels and influence the solid-state packing, thereby optimizing device performance.
Hypothetical Protocol for OFET Fabrication and Characterization:
1. Synthesis of a Soluble Naphtho[1,8-cd]thiopyran Derivative:
-
To enhance solution processability, long alkyl chains (e.g., octyl or dodecyl) can be introduced onto the naphthalene core or as substituents on the thiopyran ring during the rhodium-catalyzed synthesis.
2. OFET Fabrication (Bottom-Gate, Top-Contact Architecture):
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) as the gate dielectric. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Semiconductor Deposition: Dissolve the synthesized soluble naphtho[1,8-cd]thiopyran derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the SiO₂ surface via spin-coating. Anneal the film at an optimized temperature (e.g., 80-120 °C) to improve crystallinity.
-
Electrode Deposition: Use a shadow mask to thermally evaporate gold source and drain electrodes (50 nm) onto the semiconductor layer. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
3. Characterization:
-
Electrical Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability.
-
Film Characterization: Analyze the morphology and crystallinity of the thin film using atomic force microscopy (AFM) and X-ray diffraction (XRD).
Diagram of OFET Fabrication Workflow:
Caption: Workflow for OFET Fabrication.
Application Note 2: Fluorescent Chemosensors
Rationale: Naphthalene derivatives are well-known for their strong fluorescence and are frequently used as fluorophores in chemical sensors.[1][2][12][13][14] The photophysical properties of naphthalene-based compounds are sensitive to their local environment and can be modulated by the presence of specific analytes. The thiopyran moiety in 1H,3H-Naphtho[1,8-cd]thiopyran can act as a binding site for certain metal ions or other species, potentially leading to a change in the fluorescence of the naphthalene core through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[15] Functionalization of the core structure can enhance selectivity and sensitivity for a target analyte.
Hypothetical Protocol for Developing a Fluorescent Sensor for Metal Ions:
1. Design and Synthesis of a Receptor-Functionalized Naphtho[1,8-cd]thiopyran:
-
Synthesize a derivative of 1H,3H-Naphtho[1,8-cd]thiopyran bearing a specific receptor for the target metal ion (e.g., a crown ether for alkali metal ions, or a nitrogen-containing heterocycle for transition metal ions). This can be achieved by using a functionalized naphthalene-1-thiol or alkyne in the rhodium-catalyzed synthesis.
2. Photophysical Characterization:
-
Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra of the synthesized probe in a suitable solvent (e.g., acetonitrile, methanol).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield of the probe using a standard fluorophore (e.g., quinine sulfate) as a reference.
3. Sensing Studies:
-
Selectivity: Record the fluorescence spectra of the probe in the presence of various metal ions to assess its selectivity.
-
Titration: Perform a fluorescence titration by adding increasing concentrations of the target metal ion to a solution of the probe to determine the binding constant and detection limit.
-
Mechanism Study: Investigate the sensing mechanism by analyzing the changes in absorption and emission spectra, and by performing theoretical calculations (e.g., DFT).
Diagram of Sensor Development and Testing:
Caption: Workflow for Fluorescent Sensor Development.
Conclusion
1H,3H-Naphtho[1,8-cd]thiopyran and its derivatives represent a promising class of materials for applications in organic electronics and chemical sensing. The synthetic accessibility of the core structure, coupled with the tunable photophysical and electronic properties, provides a versatile platform for the design of novel functional materials. The protocols and application notes provided in this guide are intended to stimulate further research into this exciting area and to facilitate the exploration of the full potential of this unique heterocyclic system.
References
-
Yan, K., et al. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. Organic Letters, 22(20), 7825–7830. [Link]
-
Yan, K., et al. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. [Link]
-
Mochida, S., et al. (2010). Synthesis of Naphtho[1,8-bc]pyran Derivatives and Related Compounds through Hydroxy Group Directed C-H Bond Cleavage under Rhodium Catalysis. Chemistry – An Asian Journal, 5(4), 847–851. [Link]
-
Mochida, S., et al. (2010). Synthesis of Naphtho[1,8-bc]pyran Derivatives and Related Compounds through Hydroxy Group Directed C-H Bond Cleavage under Rhodium Catalysis. [Link]
-
Yan, K., et al. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. [Link]
-
Prabakaran, M., et al. (2022). Bis naphthalene derived dual functional chemosensor: Specific signalling for Al3+ and Fe3+ ions with on-the-spot detection, bio-imaging, and logic gate applications. Journal of Photochemistry and Photobiology A: Chemistry, 437, 114490. [Link]
-
Zhu, Z.-X., et al. (2017). A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3+. Luminescence, 32(7), 1307–1312. [Link]
-
Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1-22. [Link]
-
Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3496. [Link]
-
Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
-
Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. RSC Advances, 10(21), 12378–12383. [Link]
-
Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. [Link]
-
Burnham, J. W., et al. (1972). THE SYNTHESIS OF 1H, 3H-NAPHTHO[1,8-cd]PYRAN-1-ONE, 1,8-DIMETHYL-1, 2,3,4TETRAHYDRONAPHTHALENE, 1,3,3a,4,5,6-HEXAHYDRONAPHTHO[1,8-cd] PYRAN, AND 1,2,3,4-TETRAHYDRO-8-METHYL-1-NAPHTHALENEMETHANOL. Organic Preparations and Procedures International, 4(1), 35–42. [Link]
-
Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. [Link]
-
Zhang, Y., et al. (2016). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 21(10), 1297. [Link]
-
Yan, K., et al. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. [Link]
-
Al-Zaydi, K. M., et al. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
NIST. (n.d.). 1H,3H-Naphtho[1,8-cd]thiopyran. [Link]
-
Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Page loading... [wap.guidechem.com]
- 5. 1H,3H-Naphtho[1,8-cd]thiopyran [webbook.nist.gov]
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- 7. sci-hub.box [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted Naphtho[1,8- bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01984D [pubs.rsc.org]
- 11. New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties [mdpi.com]
Application Notes and Protocols: 1H,3H-Naphtho[1,8-cd]thiopyran as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of 1H,3H-Naphtho[1,8-cd]thiopyran as a versatile building block in modern organic synthesis. This unique peri-fused heterocyclic scaffold, containing a naphthalene core annulated with a thiopyran ring, offers a rich platform for the construction of complex molecular architectures. Its distinct structural and electronic properties, arising from the juxtaposition of the aromatic naphthalene system and the sulfur-containing heterocycle, make it an attractive starting material for the synthesis of novel polycyclic aromatic compounds, functional materials, and potential pharmaceutical agents. These notes detail the synthesis of the parent heterocycle, its key chemical transformations—including oxidation, cycloaddition, and functionalization of the methylene bridge—and provide detailed, field-proven protocols for its application in synthetic workflows.
Introduction: The Strategic Value of 1H,3H-Naphtho[1,8-cd]thiopyran
The strategic incorporation of sulfur-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1] The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold (Figure 1) is of particular interest due to its rigid, planar structure and the presence of a reactive sulfur atom and benzylic methylene groups. The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, thereby modulating the electronic properties of the molecule. The thiopyran ring can also participate in cycloaddition reactions, serving as a masked diene. Furthermore, the benzylic protons at the C1 and C3 positions offer potential sites for functionalization. This combination of features allows for a diverse range of chemical transformations, making it a valuable tool for the synthetic chemist.
Synthesis of the 1H,3H-Naphtho[1,8-cd]thiopyran Scaffold
The synthesis of the 1H,3H-Naphtho[1,8-cd]thiopyran core can be achieved through several synthetic routes, most commonly involving the cyclization of a suitable naphthalene precursor. A robust and scalable method involves the rhodium-catalyzed peri-selective C-H bond activation and cyclization of naphthalene-1-thiols with alkynes, which provides access to substituted naphtho[1,8-bc]thiopyrans.[2][3] A more direct, albeit often lower-yielding, approach to the parent, unsubstituted system involves a two-step process starting from 1,8-bis(bromomethyl)naphthalene.
Protocol 2.1: Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran from 1,8-Bis(bromomethyl)naphthalene
This protocol describes the synthesis of the title compound via nucleophilic substitution with a sulfide source followed by intramolecular cyclization.
Step 1: Synthesis of 1,8-Bis(mercaptomethyl)naphthalene
-
Reagents and Materials:
-
1,8-Bis(bromomethyl)naphthalene
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 1,8-bis(bromomethyl)naphthalene (1.0 equiv) in DMF, add sodium hydrosulfide (2.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH ~5.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1,8-bis(mercaptomethyl)naphthalene, which can be used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to 1H,3H-Naphtho[1,8-cd]thiopyran
-
Reagents and Materials:
-
1,8-Bis(mercaptomethyl)naphthalene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of crude 1,8-bis(mercaptomethyl)naphthalene (1.0 equiv) in acetonitrile, add potassium carbonate (3.0 equiv).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H,3H-Naphtho[1,8-cd]thiopyran as a solid.
-
Key Applications and Protocols
Oxidation of the Sulfur Atom: Accessing Sulfoxides and Sulfones
The oxidation of the sulfur atom in the thiopyran ring provides access to the corresponding sulfoxides and sulfones, which are valuable intermediates for further transformations.[1] The electronic properties of the sulfur center are significantly altered upon oxidation, influencing the reactivity of the entire molecule.
Protocol 3.1.1: Selective Oxidation to 1H,3H-Naphtho[1,8-cd]thiopyran-2-oxide (Sulfoxide)
-
Reagents and Materials:
-
1H,3H-Naphtho[1,8-cd]thiopyran
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≤77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv) in DCM at 0 °C.
-
Add a solution of m-CPBA (1.1 equiv) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the sulfoxide.
-
Protocol 3.1.2: Oxidation to 1H,3H-Naphtho[1,8-cd]thiopyran-2,2-dioxide (Sulfone)
-
Reagents and Materials:
-
1H,3H-Naphtho[1,8-cd]thiopyran
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv) in glacial acetic acid, add hydrogen peroxide (3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford the sulfone.
-
| Compound | Oxidizing Agent | Product | Typical Yield |
| 1H,3H-Naphtho[1,8-cd]thiopyran | m-CPBA (1.1 equiv) | Sulfoxide | 85-95% |
| 1H,3H-Naphtho[1,8-cd]thiopyran | H₂O₂ (3.0 equiv) | Sulfone | 80-90% |
Diels-Alder Reactions: A Gateway to Polycyclic Systems
The thiopyran ring within the 1H,3H-Naphtho[1,8-cd]thiopyran scaffold can potentially act as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex, polycyclic frameworks.[4][5] The reactivity can be tuned by the oxidation state of the sulfur atom.
Protocol 3.2.1: [4+2] Cycloaddition with N-Phenylmaleimide
-
Reagents and Materials:
-
1H,3H-Naphtho[1,8-cd]thiopyran
-
N-Phenylmaleimide
-
Toluene
-
-
Procedure:
-
In a sealed tube, dissolve 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv) and N-phenylmaleimide (1.2 equiv) in toluene.
-
Heat the reaction mixture to 110 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.
-
Functionalization of the Methylene Bridge
The benzylic protons at the C1 and C3 positions of 1H,3H-Naphtho[1,8-cd]thiopyran are acidic and can be removed by a strong base to generate a carbanion. This nucleophile can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups.[6]
Protocol 3.3.1: Lithiation and Alkylation
-
Reagents and Materials:
-
1H,3H-Naphtho[1,8-cd]thiopyran
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (or other electrophile)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the alkylated product.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the expansion of the molecular complexity, palladium-catalyzed cross-coupling reactions are indispensable tools.[7][8] Halogenated derivatives of 1H,3H-Naphtho[1,8-cd]thiopyran can serve as excellent substrates for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This requires the initial regioselective halogenation of the naphthalene core.
Protocol 4.1: Synthesis of a Halogenated Derivative (Illustrative Example)
A general procedure for the bromination of the naphthalene ring system is provided. The regioselectivity will depend on the specific reaction conditions and the inherent directing effects of the thiopyran ring.
-
Reagents and Materials:
-
1H,3H-Naphtho[1,8-cd]thiopyran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or other suitable solvent)
-
Benzoyl peroxide (initiator)
-
-
Procedure:
-
To a solution of 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv) in carbon tetrachloride, add NBS (1.05 equiv) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the brominated derivative.
-
Protocol 4.2: Suzuki Cross-Coupling of a Halogenated Derivative
-
Reagents and Materials:
-
Bromo-1H,3H-Naphtho[1,8-cd]thiopyran
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1), add the bromo-1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
-
Conclusion
1H,3H-Naphtho[1,8-cd]thiopyran is a promising and underutilized building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, including oxidation of the sulfur atom, participation in cycloaddition reactions, and functionalization of the benzylic methylene bridges. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this versatile scaffold in the development of novel compounds for applications in medicinal chemistry and materials science.
References
- Posner, G. H.; Weitzberg, M.; Shulman-Roskes, E. M. Synthesis1986, 1986 (12), 965-967.
- Rajakumar, P.; Gnanasekaran, R. Tetrahedron Lett.2003, 44 (33), 6249-6251.
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Li, B.; Ma, J.; Wang, G. Org. Lett.2014 , 16 (2), 556-559. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.2016 , 116 (19), 12564-12649. [Link]
- Gellis, A.; Vanelle, P. Curr. Org. Chem.2008, 12 (11), 885-903.
- Clayden, J.; Yasin, S. A. In Science of Synthesis; Thieme: Stuttgart, 2004; Vol. 8b, pp 1345-1390.
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Semantic Scholar. Intramolecular Diels–Alder reactions of 2H-thiopyran dienes. [Link]
-
Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2 (1), 27-50. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
-
Organic Chemistry Portal. Synthesis of Sulfones by Oxidation. [Link]
-
ResearchGate. Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. [Link]
-
National Center for Biotechnology Information. Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. [Link]
-
ResearchGate. The studied retro Diels-Alder reactions. [Link]
-
Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. [Link]
-
Sci-Hub. Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. [Link]
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- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Biological Potential of 1H,3H-Naphtho[1,8-cd]thiopyran Derivatives
Introduction
The search for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. Heterocyclic compounds are of particular interest due to their diverse biological activities. The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold, a unique sulfur-containing polycyclic structure, represents an intriguing yet underexplored class of molecules.[1][2] While direct biological data on its derivatives are nascent, the structural similarity to well-documented pharmacophores, such as naphthoquinones and other thiopyran derivatives, suggests significant therapeutic potential.[3][4][5] Naphthoquinone derivatives, for instance, are known to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro screening of novel 1H,3H-Naphtho[1,8-cd]thiopyran derivatives. The protocols detailed herein are based on established, robust methodologies for evaluating two primary areas of biological activity: anticancer and antimicrobial efficacy. By providing detailed, step-by-step instructions and explaining the causality behind experimental choices, this document serves as a foundational resource for unlocking the potential of this promising class of compounds.
Section 1: Anticancer Activity Screening
The development of novel anticancer agents is critical to overcoming challenges like drug resistance and toxicity associated with current chemotherapies.[3] Structurally related compounds, such as naphthopyrans and naphthoquinones, have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[3][7][8] Therefore, a primary and logical starting point for the evaluation of novel 1H,3H-Naphtho[1,8-cd]thiopyran derivatives is to assess their potential as anticancer agents. The following protocols outline a standard workflow for an initial in vitro cytotoxicity screening.
Workflow for In Vitro Anticancer Screening
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
A. Principle of the Assay Living cells with intact mitochondrial function will reduce MTT to a purple formazan product.[11] This product is then solubilized, and the color intensity is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic or anti-proliferative effects of the test compound.
B. Materials and Reagents
-
Test 1H,3H-Naphtho[1,8-cd]thiopyran derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, NCI-H460 for lung carcinoma, SF-268 for glioma are often used for initial screening).[12][13][14]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS.[11] Filter-sterilize and store protected from light at 4°C.[9]
-
Solubilization solution: DMSO or a solution of SDS in HCl (e.g., 10 mL of 0.01 M HCl added to a tube of SDS).[15]
-
Positive control: Doxorubicin or another standard cytotoxic agent.[12]
-
Vehicle control: DMSO (or the solvent used for the test compounds)
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (ELISA reader) capable of measuring absorbance at 570-600 nm.[11]
C. Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells that are in an exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. The final concentrations might range from 0.1 to 100 µM.[12]
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the various compound concentrations. Also include wells for a vehicle control (medium with DMSO) and a no-cell background control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Rationale: Serum can interfere with the assay, so using serum-free media during this step improves accuracy.[11]
-
-
Incubate the plate for 2-4 hours at 37°C.[15] During this time, look for the formation of purple precipitate within the cells under a microscope.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom.[10] Add 100-150 µL of DMSO or SDS-HCl solution to each well to dissolve the crystals.[12][15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[11]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
D. Data Analysis
-
Subtract the average absorbance of the no-cell background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[12]
Data Presentation: Cytotoxicity of Novel Derivatives
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity.
Table 1: Example IC₅₀ Values of Naphtho[1,8-cd]thiopyran Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
|---|---|---|---|---|
| NCDT-001 | MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| NCDT-001 | NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| NCDT-001 | SF-268 | Glioma | Experimental Value | 0.9 ± 0.15 |
| NCDT-002 | MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| NCDT-002 | NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| NCDT-002 | SF-268 | Glioma | Experimental Value | 0.9 ± 0.15 |
Note: Data are for illustrative purposes. SD = Standard Deviation.[12]
Potential Mechanism of Action: A Hypothetical Pathway
Many anticancer agents, including some naphthoquinone derivatives, exert their effects by inducing apoptosis (programmed cell death).[6][12] A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis.[6]
Section 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the urgent discovery of new antimicrobial compounds.[16][17] Many heterocyclic scaffolds are known to possess antibacterial and antifungal properties.[18][19] Evaluating 1H,3H-Naphtho[1,8-cd]thiopyran derivatives for such activity is a crucial step in characterizing their biological profile. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20]
Workflow for Antimicrobial Susceptibility Testing
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
A. Principle of the Assay This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[17][20] The compound is serially diluted in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, indicating microbial growth.
B. Materials and Reagents
-
Test 1H,3H-Naphtho[1,8-cd]thiopyran derivatives
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control: A standard antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)
-
Sterile 96-well U-bottom or flat-bottom plates
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
C. Step-by-Step Procedure
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Control Setup:
-
Negative Control (Growth Control): Well 11 should contain 100 µL of broth with the microbial inoculum but no compound.
-
Sterility Control: Well 12 should contain 100 µL of uninoculated broth.
-
A separate row should be set up for the positive control antibiotic.
-
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the appropriate volume of the final diluted inoculum to each well (except the sterility control), bringing the total volume in each well to the same level (e.g., 100 µL).[20]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[20]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid negative (growth) control well.[20] The sterility control should remain clear.
Data Presentation: Antimicrobial Efficacy
MIC values provide a quantitative measure of a compound's potency against different microorganisms.
Table 2: Example MIC Values of a Naphtho[1,8-cd]thiopyran Derivative
| Test Microorganism | Gram Stain | MIC (µg/mL) of Novel Compound | Positive Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Positive | Experimental Value | Vancomycin: 1 |
| Escherichia coli (ATCC 25922) | Negative | Experimental Value | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Experimental Value | Ciprofloxacin: 0.5 |
| Candida albicans (ATCC 90028) | N/A (Fungus) | Experimental Value | Fluconazole: 0.5 |
Note: Data are for illustrative purposes. Standard control values may vary.[20]
Conclusion
The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold holds considerable promise as a source of novel therapeutic agents. While this class of compounds is relatively unexplored, its structural relationship to other biologically active heterocycles provides a strong rationale for systematic investigation. The detailed protocols for in vitro anticancer and antimicrobial screening provided in this guide offer a robust and validated starting point for these efforts. By carefully executing these assays, including all necessary controls, researchers can generate reliable, high-quality data to identify lead compounds worthy of further development and mechanistic studies. The successful application of these methods will be instrumental in determining the true biological activity and therapeutic potential of 1H,3H-Naphtho[1,8-cd]thiopyran derivatives.
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Application Note: Strategic Derivativation of 1H,3H-Naphtho[1,8-cd]thiopyran for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H,3H-Naphtho[1,8-cd]thiopyran scaffold is a unique heterocyclic system characterized by a thiopyran ring fused to a naphthalene core at the peri-positions.[1] This strained, boat-like conformation imparts distinct stereoelectronic properties that make it an attractive starting point for the development of novel functional molecules. The strategic derivatization of this core can unlock a wide range of applications, from fluorescent probes and materials with tailored photophysical properties to biologically active compounds for drug discovery.[2][3][4]
This guide provides a comprehensive overview of the key derivatization strategies for the 1H,3H-Naphtho[1,8-cd]thiopyran scaffold and detailed protocols for the functional evaluation of the resulting analogs. The focus is on providing not just the "how" but also the "why," grounding experimental choices in mechanistic understanding to empower researchers in their own discovery efforts.
Part I: Synthetic Strategies for Derivatization
The functionalization of the 1H,3H-Naphtho[1,8-cd]thiopyran core can be approached by targeting either the aromatic naphthalene ring system or the sulfur atom of the thiopyran ring.
Synthesis of the Core Scaffold
While several synthetic routes to naphthothiopyran derivatives exist, a common and effective method involves the Rhodium-catalyzed C-H bond activation and cyclization of naphthalene-1-thiols with alkynes. This approach offers a convergent and modular way to access a variety of substituted core structures.
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene.[5] This reactivity can be harnessed to introduce a variety of functional groups.
Causality of Experimental Choices:
-
Regioselectivity: In EAS reactions on unsubstituted naphthalene, the attack predominantly occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This is because the carbocation intermediate formed by α-attack is better stabilized by resonance, with more contributing structures that preserve the aromaticity of the second ring.[5][6] For the 1H,3H-Naphtho[1,8-cd]thiopyran system, the positions available for substitution are C4, C5, C6, and C7. The α-positions (C4 and C5) are expected to be the most reactive.
-
Reaction Conditions: The conditions for EAS reactions (e.g., temperature, catalyst) can influence the product distribution. For instance, in the sulfonation of naphthalene, reaction at a lower temperature (80°C) favors the kinetically controlled α-product, while a higher temperature (160°C) favors the thermodynamically more stable β-product.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
For more precise and complex modifications, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C and C-N bonds with high functional group tolerance. To utilize these methods, the core scaffold must first be functionalized with a halide (e.g., -Br, -I) or a triflate group, typically introduced via electrophilic halogenation.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8][9][10][11]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-substituted 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv), the desired boronic acid or boronic ester (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates, especially with heterocyclic compounds which can sometimes poison the catalyst.[7][9] Modern catalyst systems with bulky, electron-rich phosphine ligands often provide superior results.[7]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, providing a powerful method for synthesizing arylamines.[12][13][14][15][16]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-substituted 1H,3H-Naphtho[1,8-cd]thiopyran (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.4 equiv).[12][14][15]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress.
-
Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Expertise & Experience: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14][15] The choice of a bulky, electron-rich ligand is crucial as it promotes the rate-limiting reductive elimination step.[15]
Oxidation of the Thiopyran Ring
The sulfur atom in the thiopyran ring can be selectively oxidized to form the corresponding sulfoxide or sulfone. This modification significantly alters the electronic properties and polarity of the molecule, which can have a profound impact on its function.[17][18][19][20][21]
Protocol 3: Selective Oxidation to Sulfoxide
Experimental Protocol:
-
Reaction Setup: Dissolve the 1H,3H-Naphtho[1,8-cd]thiopyran derivative (1.0 equiv) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.
-
Oxidant Addition: Cool the solution in an ice bath. Add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% aq.) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise.[20]
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC. Careful control of stoichiometry is key to prevent over-oxidation to the sulfone.[19][20]
-
Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium sulfite solution). Neutralize with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify by column chromatography.
Protocol 4: Oxidation to Sulfone
Experimental Protocol:
-
Reaction Setup: Dissolve the starting sulfide in a solvent like acetic acid or dichloromethane.
-
Oxidant Addition: Add an excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂ or m-CPBA).
-
Reaction: The reaction may require heating to drive the full oxidation to the sulfone.
-
Work-up and Purification: Follow the same procedure as for the sulfoxide synthesis.
Part II: Protocols for Functional Evaluation
Once a library of derivatives is synthesized, their functional properties must be characterized.
Photophysical Characterization
Derivatization can significantly alter the absorption and emission properties of the naphthothiopyran core.[2][3][4][22][23]
Protocol 5: Determination of Absorption and Emission Spectra
-
Sample Preparation: Prepare dilute solutions (micromolar range) of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, DMSO).
-
Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer.
-
Emission Measurement: Using a fluorometer, excite the sample at its absorption maximum (λ_max) and record the fluorescence emission spectrum.
Protocol 6: Measurement of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[24][25] It is defined as the ratio of photons emitted to photons absorbed.[24][26] A comparative method using a known standard is often employed.[27]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Absorbance Matching: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The quantum yield of the unknown (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the test compound and the standard, respectively.[27]
-
Electrochemical Analysis
Protocol 7: Cyclic Voltammetry for HOMO/LUMO Estimation
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These values can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[28][29][30][31][32]
-
Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[31][32]
-
Solution Preparation: Prepare a solution of the sample (1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[31]
-
Measurement: Record the cyclic voltammogram by scanning the potential. Include an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.
-
Calculation: The HOMO and LUMO energy levels can be estimated using empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its absolute energy level is -4.8 eV relative to a vacuum):[28][29]
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
In Vitro Biological Assays
Protocol 8: MTT Assay for Cytotoxicity Screening
For derivatives intended for biomedical applications, assessing cytotoxicity is a critical first step. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[33][34][35][36][37]
-
Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[34]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media. Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[34][36][37]
-
Solubilization: Living, metabolically active cells reduce the yellow MTT to purple formazan crystals.[33][35] Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[33][34]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of ~570-590 nm.[33]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part III: Visualization & Data Interpretation
Data Presentation
Summarize the data from the functional evaluations in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Derivative | R¹ | R² | λ_abs (nm) | λ_em (nm) | Φ_F | E_HOMO (eV) | E_LUMO (eV) | IC₅₀ (µM) |
| Core | H | H | 320 | 380 | 0.15 | -5.8 | -2.1 | >100 |
| 1a | Br | H | 325 | 385 | 0.12 | -5.9 | -2.2 | 85 |
| 1b | Phenyl | H | 340 | 410 | 0.45 | -5.6 | -2.3 | 50 |
| 1c | -N(Me)₂ | H | 360 | 480 | 0.60 | -5.2 | -2.3 | 25 |
| 2a | H | H (S=O) | 315 | 390 | 0.05 | -6.1 | -2.0 | >100 |
| 2b | H | H (SO₂) | 310 | N/A | <0.01 | -6.3 | -1.9 | >100 |
Table 1: Hypothetical data for a series of 1H,3H-Naphtho[1,8-cd]thiopyran derivatives.
Experimental Workflows
Visualizing the experimental workflow can clarify the overall research strategy.
Caption: General workflow for derivatization and functional analysis.
Logical Relationships
A diagram can illustrate the logical connections between chemical modifications and their functional consequences.
Caption: Cause-and-effect relationships of derivatization strategies.
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Introduction: Overcoming the Challenge of Thioaldehyde Reactivity with Continuous Flow
The synthesis of 2H-thiopyrans, a valuable heterocyclic motif in medicinal chemistry and natural product synthesis, has historically been complicated by the nature of a key intermediate: the thioaldehyde.[1] Thioaldehydes are highly reactive and possess a strong tendency to polymerize, making their handling and use in traditional batch synthesis challenging.[1] Continuous flow chemistry offers a powerful solution to this problem. By generating the reactive thioaldehyde in situ and immediately reacting it within a continuous stream, we can capitalize on its reactivity while preventing undesirable polymerization.[1]
This guide details a robust and scalable continuous flow process for the synthesis of a diverse range of 2H-thiopyrans. The methodology, based on the work of Sachse, Gebauer, and Schneider, utilizes a photochemical Norrish Type II reaction to generate thioaldehydes from stable phenacyl sulfide precursors.[1] These transient intermediates are then trapped in a thia-Diels-Alder reaction with electron-rich 1,3-butadienes to yield the desired 3,6-dihydro-2H-thiopyrans. This flow process demonstrates significant advantages over corresponding batch reactions, offering markedly improved yields, drastically reduced reaction times, and enhanced productivity and scalability.[1]
Reaction Mechanism: A Two-Step Photochemical Cascade
The overall transformation is a sequential process initiated by UV light.
-
Step 1: Photochemical Thioaldehyde Generation. The process begins with the excitation of the phenacyl sulfide precursor by UV light. The excited ketone undergoes an intramolecular γ-hydrogen abstraction from the methylene group adjacent to the sulfur atom. This is a classic Norrish Type II reaction, which results in the formation of a 1,4-biradical intermediate.[1] This intermediate then fragments to generate the desired thioaldehyde and acetophenone as a byproduct.
-
Step 2: thia-Diels-Alder Cycloaddition. The highly reactive, in situ-generated thioaldehyde immediately encounters an electron-rich 1,3-diene present in the reaction stream. It acts as a dienophile in a [4+2] thia-Diels-Alder cycloaddition reaction to form the stable 3,6-dihydro-2H-thiopyran ring system.
Advantages of the Continuous Flow Approach
Employing a continuous flow reactor for this synthesis provides several key advantages that are critical for efficiency, safety, and scalability.
-
Enhanced Safety: The small internal volume of the reactor ensures that only minute quantities of the highly reactive thioaldehyde intermediate exist at any given moment, significantly reducing the risk of uncontrolled polymerization.
-
Improved Light Penetration: The narrow diameter of the reactor tubing allows for uniform and efficient irradiation of the reaction mixture, overcoming the light attenuation issues often encountered in larger batch reactors (the Beer-Lambert law). This leads to more consistent product formation and fewer side products from over-irradiation.[2]
-
Precise Control over Reaction Time: The residence time in the reactor is precisely controlled by the flow rate, allowing for fine-tuning of the irradiation time to maximize yield and minimize byproduct formation.
-
Superior Yield and Productivity: By mitigating polymerization and optimizing reaction conditions, the flow process consistently delivers higher yields and greater productivity (mass of product per unit of time) compared to traditional batch methods.[1]
-
Scalability: Scaling up the reaction is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more predictable and straightforward than scaling up batch reactors.
Experimental Protocols
Part 1: Preparation of Starting Materials (Phenacyl Sulfides)
Phenacyl sulfide precursors can be readily synthesized via the reaction of an appropriate thiol with α-bromo-acetophenone or by reacting 2-mercapto-1-phenylethan-1-one with a suitable bromide.[1]
General Procedure:
-
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., NaH, K₂CO₃, 1.1 eq.) and stir for 15 minutes at room temperature.
-
Add α-bromo-acetophenone (1.05 eq.) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure phenacyl sulfide.
Part 2: Continuous Flow Synthesis of 2H-Thiopyrans
This protocol outlines the general procedure for the photochemical generation of thioaldehydes and subsequent thia-Diels-Alder reaction in a continuous flow system.
Equipment Setup:
-
HPLC Pump
-
Syringe Pump (or second HPLC pump)
-
T-Mixer
-
Photochemical Flow Reactor (e.g., FEP or PFA tubing coiled around a UV lamp)
-
Tubing: Chemically resistant, UV-transparent FEP tubing (e.g., 1/16" OD, 1.0 mm ID). The length determines the reactor volume and residence time. A typical setup might use a 10-20 mL reactor volume.
-
UV Lamp: A medium-pressure mercury lamp (e.g., 125W or 400W) is effective. The lamp should be housed in a cooling well (e.g., quartz) to dissipate heat.
-
-
Back Pressure Regulator (BPR, e.g., 10 bar) to maintain a single phase and prevent bubble formation.
-
Collection Vessel.
Protocol:
-
Solution Preparation:
-
Prepare a 0.01 M solution of the phenacyl sulfide precursor in a degassed solvent (e.g., CH₂Cl₂).
-
Prepare a separate solution of the 1,3-diene (typically 3.0 to 5.0 equivalents relative to the phenacyl sulfide) in the same degassed solvent.
-
-
System Priming:
-
Flush the entire flow system with the pure solvent for several minutes to remove air and ensure a stable flow.
-
-
Reaction Initiation:
-
Turn on the cooling for the UV lamp and allow it to stabilize.
-
Turn on the UV lamp and allow it to warm up for 10-15 minutes.
-
Begin pumping the two reagent solutions into the T-mixer at the desired flow rates. The total flow rate will determine the residence time within the photoreactor (Residence Time = Reactor Volume / Total Flow Rate).
-
Example: For a 15 mL reactor and a desired 30-minute residence time, the total flow rate should be 0.5 mL/min.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Collect the reaction output in a flask, which may be cooled in an ice bath depending on the product's stability.
-
-
Shutdown and Quenching:
-
Once the reagent solutions are consumed, continue to pump pure solvent through the system for at least two reactor volumes to flush out all remaining product.
-
Turn off the UV lamp and then the pumps.
-
-
Work-up and Purification:
-
Combine all collected fractions containing the product.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography over silica gel. Eluent systems are typically mixtures of n-hexane and a more polar solvent like diethyl ether, MTBE, or CH₂Cl₂. The optimal eluent will depend on the polarity of the specific 2H-thiopyran product.
-
Quantitative Data and Substrate Scope
The continuous flow methodology is robust and accommodates a wide variety of phenacyl sulfide precursors and electron-rich dienes. The following table summarizes representative results, highlighting the efficiency of the process.
| Entry | Phenacyl Sulfide (R Group) | Diene | Residence Time (min) | Yield (%) |
| 1 | Phenyl | 2,3-Dimethyl-1,3-butadiene | 30 | 83 |
| 2 | 4-Methylphenyl | 2,3-Dimethyl-1,3-butadiene | 30 | 85 |
| 3 | 4-Methoxyphenyl | 2,3-Dimethyl-1,3-butadiene | 30 | 91 |
| 4 | 4-Chlorophenyl | 2,3-Dimethyl-1,3-butadiene | 30 | 78 |
| 5 | 2-Naphthyl | 2,3-Dimethyl-1,3-butadiene | 35 | 67 |
| 6 | Phenyl | Isoprene | 30 | 75 (1:1.2 rr) |
| 7 | Phenyl | (E)-1-methoxy-1,3-butadiene | 35 | 65 (1:1.3 dr) |
| 8 | Ethyl | 2,3-Dimethyl-1,3-butadiene | 30 | 72 |
Data adapted from Sachse, F., Gebauer, K., & Schneider, C. (2020).[2] Yields are for isolated products after chromatography. rr = regioisomeric ratio; dr = diastereomeric ratio.
Safety and Handling Precautions
-
Photochemical Hazard: UV lamps are powerful and can cause severe eye and skin damage. The photoreactor must be operated within a light-tight enclosure or behind appropriate UV-blocking shields. Always wear UV-protective safety glasses.
-
Chemical Hazards:
-
Phenacyl Sulfides/Diphenyl Sulfide: May cause skin and eye irritation. Harmful if swallowed. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5]
-
2,3-Dimethyl-1,3-butadiene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. The container should be kept tightly closed and stored in a well-ventilated place. It may be harmful if inhaled or absorbed through the skin.[6][7][8][9][10]
-
Solvents: Dichloromethane (CH₂Cl₂) is a suspected carcinogen. All solvent handling should be performed in a fume hood.
-
-
Pressurized System: Although operating at moderate pressures, ensure all fittings and connections in the flow system are secure to prevent leaks. Always place the reactor setup in a fume hood.
Conclusion
The continuous flow synthesis of 2H-thiopyrans via photochemical generation of thioaldehydes represents a significant advancement over traditional batch methods. It provides a safer, more efficient, and highly scalable platform for accessing these important heterocyclic compounds. By carefully controlling reaction parameters and leveraging the intrinsic advantages of flow chemistry, researchers can readily produce a wide array of 2H-thiopyran derivatives in high yield, paving the way for further exploration in drug discovery and materials science.
References
-
Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry, 2021(1), 64-71. [Link]
-
ChemistryViews. (2020). Continuous Flow Synthesis of 2H-Thiopyrans. Retrieved from [Link]
-
Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes. ResearchGate. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020). Safety Data Sheet for Poly(phenylene sulfide). Retrieved from [Link]
Sources
- 1. Continuous Flow Synthesis of 2H-Thiopyrans - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran
Welcome to the technical support guide for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and navigate the common challenges associated with this specific synthesis.
The primary and most established route to 1H,3H-Naphtho[1,8-cd]thiopyran involves the intramolecular cyclization of 1,8-bis(bromomethyl)naphthalene with a sulfide source. This guide is structured around this common pathway.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis (TLC, GC-MS, NMR) shows a very low yield of 1H,3H-Naphtho[1,8-cd]thiopyran or none at all.
The most common failure mode in this synthesis is the intermolecular reaction of the starting material, 1,8-bis(bromomethyl)naphthalene, with the sulfide nucleophile. Instead of one sulfide ion reacting with both electrophilic sites on the same molecule (intramolecular cyclization), it reacts with two different molecules, leading to a chain of (C₁₂H₁₀-S)ₙ oligomers or insoluble polymers.
Recommended Solutions:
-
Implement High-Dilution Conditions: This is the most critical parameter. By significantly increasing the solvent volume, you decrease the probability of reactive molecules encountering each other, thereby favoring the intramolecular pathway.
-
Protocol: Use a syringe pump to add the solution of 1,8-bis(bromomethyl)naphthalene to the solution of sodium sulfide over a long period (e.g., 4-8 hours). This technique, known as pseudo-high dilution or slow addition, keeps the concentration of the starting material in the reaction flask near zero at all times.
-
-
Optimize Solvent Choice: The solvent must be able to dissolve both the organic precursor and the inorganic sulfide salt to some extent.
-
Recommendation: Ethanol or a mixture of ethanol and a co-solvent like toluene or benzene is often effective. Ethanol helps dissolve the sodium sulfide, while the aromatic co-solvent ensures the naphthalene derivative remains in solution.
-
The success of the reaction is contingent on the purity and reactivity of your starting materials.
Recommended Solutions:
-
Verify Starting Material Purity:
-
1,8-bis(bromomethyl)naphthalene: This compound can degrade over time, releasing HBr. Confirm its purity by melting point (98-101 °C) and ¹H NMR before use. If it appears discolored or oily, recrystallize it from a suitable solvent like hexanes or chloroform.
-
Sodium Sulfide (Na₂S): Sodium sulfide is hygroscopic and can oxidize upon exposure to air. Use anhydrous sodium sulfide from a freshly opened bottle. If using the hydrate (Na₂S·9H₂O), ensure the stoichiometry is adjusted accordingly. An older, partially oxidized reagent will have reduced nucleophilicity.
-
-
Use a Phase-Transfer Catalyst (PTC): If solubility and reactivity are still an issue, a PTC can facilitate the reaction between the organic-soluble electrophile and the inorganic nucleophile.
-
Recommendation: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to the reaction mixture.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Your crude product shows multiple spots on a TLC plate or several peaks in the GC-MS that do not correspond to the desired product.
If there is water present in the reaction (e.g., from hydrated sodium sulfide or wet solvent), the bromomethyl groups can be hydrolyzed to hydroxymethyl groups, forming 1,8-bis(hydroxymethyl)naphthalene.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Dry your solvents thoroughly before use. Ethanol can be dried over molecular sieves.
-
Use anhydrous sodium sulfide if possible.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
The presence of 1,8-bis(bromomethyl)naphthalene in the final product indicates an incomplete reaction.
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the starting material spot persists, consider extending the reaction time. Gentle heating (e.g., to 50-60 °C) can also increase the reaction rate, but be cautious as this may also promote side reactions.
-
Check Stoichiometry: Ensure at least a stoichiometric amount of sodium sulfide is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
The thiopyran product can potentially be oxidized to the corresponding sulfoxide or sulfone, especially during workup or if the reaction is exposed to air at elevated temperatures for extended periods.
Recommended Solutions:
-
Degas Solvents: Before starting the reaction, bubble an inert gas (N₂ or Ar) through the solvent to remove dissolved oxygen.
-
Careful Workup: After the reaction is complete, perform the aqueous workup efficiently and avoid prolonged exposure to air.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the foundational synthetic strategy for 1H,3H-Naphtho[1,8-cd]thiopyran?
The most direct synthesis is an Sₙ2-type intramolecular cyclization. It involves reacting 1,8-bis(bromomethyl)naphthalene with a nucleophilic sulfur source, typically sodium sulfide (Na₂S), in a suitable solvent. The sulfide ion displaces the two bromide leaving groups, forming the six-membered heterocyclic ring.[1]
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an excellent method. Use a non-polar eluent system, such as hexane/ethyl acetate (e.g., 9:1 v/v). The starting material, 1,8-bis(bromomethyl)naphthalene, is relatively non-polar. The product, 1H,3H-Naphtho[1,8-cd]thiopyran, will have a slightly different Rf value. You should see the starting material spot disappear as a new product spot appears. The polymeric byproduct, if formed, will likely remain at the baseline.
Q3: What are the optimal reaction conditions to maximize yield?
Optimizing this reaction is a classic case of favoring intramolecular over intermolecular processes. The table below summarizes key parameters.
| Parameter | Standard Condition | Optimized for High Yield | Rationale |
| Concentration | 0.1 M | < 0.01 M | Critical. Low concentration drastically reduces intermolecular reactions (polymerization). |
| Addition Mode | All reagents mixed at once | Slow addition of precursor via syringe pump | Maintains a near-zero concentration of the electrophile, favoring cyclization. |
| Solvent | Ethanol | Ethanol / Toluene (1:1) | Balances solubility of both the inorganic salt and the organic starting material. |
| Temperature | Room Temperature | Room Temperature to 50 °C | Gentle heating can increase rate, but monitor for side products. Start at RT. |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidation of sulfide and hydrolysis of the starting material. |
Q4: What is the best method for purifying the final product?
Flash column chromatography is the preferred method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with pure hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The product is relatively non-polar, so it should elute early in the gradient.
-
Post-Purification: After chromatography, the product can be recrystallized from a solvent like ethanol or methanol to obtain a pure, crystalline solid.
Q5: Are there alternative sulfur sources besides sodium sulfide?
Yes, other nucleophilic sulfur reagents can be used, although Na₂S is the most common and cost-effective.
-
Sodium thiomethoxide (NaSMe): This can be used, but would require a subsequent demethylation step, adding complexity.
-
Thiourea followed by hydrolysis: This is a common method for converting alkyl halides to thiols. One could potentially form the dithiol, 1,8-bis(mercaptomethyl)naphthalene, and then cyclize it via oxidation or by using a dihaloalkane. However, this is a multi-step process compared to the direct cyclization with Na₂S.
Visualizations
Core Reaction Workflow
The following diagram outlines the key steps and considerations for a successful synthesis.
Caption: High-level workflow for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran.
Troubleshooting Logic: Low Yield
This flowchart helps diagnose the root cause of a low-yield reaction.
Caption: Decision tree for troubleshooting low product yield.
References
-
Guttenberger, H.G., Bestmann, H.J., Dickert, F.L., Jorgensen, F.S., & Snyder, J.P. (1981). Sulfur-bridged peri-naphthalenes: Synthesis, conformational analysis, and photoelectron spectroscopy of the mono-, di-, and trisulfides of 1,8-diethylnaphthalene. Journal of the American Chemical Society, 103(1), 159-168. [Link]
Sources
Technical Support Center: Synthesis of Naphthothiopyrans
Welcome to the technical support center for the synthesis of naphthothiopyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we address common challenges, with a focus on identifying and mitigating side reactions that can impact yield, purity, and scalability. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a complex mixture of spots/peaks. What are the likely side reactions?
Answer:
Low yields and complex product mixtures in naphthothiopyran synthesis often stem from competing reaction pathways. The specific side reactions depend on your chosen synthetic route, but several common culprits exist.
Probable Causes & Mechanistic Insights:
-
Oxidation of Thiol Intermediates: If your synthesis involves a thiol-containing precursor (e.g., in a thia-Michael addition), these are highly susceptible to oxidation.[1] The thiol can be oxidized to a disulfide, which is unreactive in the desired cyclization step. This is particularly problematic in the presence of air (oxygen) and can be catalyzed by trace metal impurities.
-
Uncontrolled Polymerization: Michael acceptors, often used as precursors, can undergo homopolymerization, especially under basic conditions or at elevated temperatures.[2] This consumes starting material and complicates purification.
-
Formation of Meyer-Schuster Rearrangement Products: In acid-catalyzed syntheses starting from propargyl alcohols and naphthols (or thiophenols), the intermediate propargyl cation can undergo a Meyer–Schuster rearrangement to form an α,β-unsaturated ketone or aldehyde instead of the desired pyran ring.[3]
-
Alternative Cyclization Pathways: Depending on the substitution pattern of your naphthol or equivalent precursor, electrophilic attack can occur at different positions on the naphthyl ring, leading to regioisomeric byproducts.[3]
Solutions & Experimental Rationale:
-
Implement an Inert Atmosphere: To prevent oxidation, ensure your reaction is performed under a blanket of inert gas like nitrogen or argon.[1] This involves using oven-dried glassware and solvents that have been sparged with the inert gas.
-
Control Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can significantly improve selectivity. Consider starting at 0 °C or even lower and slowly warming to room temperature.
-
Optimize Catalyst Loading: Both acid and base catalysts can promote side reactions if used in excess.[4] Perform small-scale trial reactions to determine the optimal catalyst concentration that maximizes the yield of the desired product while minimizing byproduct formation.[1]
-
Purify Reagents: Impurities in starting materials can act as catalysts for unwanted side reactions.[1] Ensure the purity of your naphthol/thiophenol, aldehyde, and any active methylene compounds before starting the reaction.
| Side Product Type | Probable Cause | Suggested Mitigation |
| Disulfides | Oxidation of thiol precursors | Use an inert atmosphere (N₂ or Ar); degas solvents. |
| Polymeric material | Homopolymerization of Michael acceptors | Lower reaction temperature; use a polymerization inhibitor if compatible. |
| α,β-Unsaturated Ketones | Meyer-Schuster rearrangement | Choose a milder acid catalyst; optimize temperature.[3] |
| Regioisomers | Non-selective electrophilic attack | Use substrates with directing groups; screen different solvents to influence regioselectivity. |
Question 2: My desired naphthothiopyran product seems to form initially, but then degrades during workup or purification. What causes this instability?
Answer:
The stability of naphthopyran and naphthothiopyran derivatives can vary greatly depending on their substitution pattern. Some are sensitive to air, light, or silica gel during chromatography.[5]
Probable Causes & Mechanistic Insights:
-
Air Sensitivity and Oxidation: The pyran or thiopyran ring can be susceptible to oxidation, leading to ring-opened products or other degradation. This is especially true for 7-hydroxy-substituted naphthopyrans, which are sensitive to air.[5]
-
Acid/Base Instability: Residual acid or base from the reaction or workup can catalyze decomposition, particularly during concentration at elevated temperatures.
-
Silica Gel-Mediated Degradation: The acidic nature of standard silica gel can cause degradation of sensitive compounds during column chromatography. This can manifest as streaking on the column and low recovery of the pure product.
Solutions & Experimental Rationale:
-
Modified Workup: When quenching the reaction, use a buffered aqueous solution to neutralize any acid or base catalysts thoroughly. Minimize the exposure of the crude product to ambient air and light.
-
Alternative Purification Methods:
-
Neutralized Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated with a base like triethylamine (typically 1% triethylamine in the eluent).
-
Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel for acid-sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high purity without the risk of degradation on a stationary phase.
-
-
Protect Sensitive Functional Groups: If a particularly sensitive group like a phenol is present, consider protecting it before the main reaction and deprotecting it in a final step.[5] For example, 7-hydroxy products can be protected to yield stable 7-alkoxy derivatives.[5]
Caption: Troubleshooting workflow for product instability during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the naphthothiopyran core?
There are several effective methods. One-pot, three-component reactions involving a naphthol (or thiophenol), an aldehyde, and an active methylene compound are popular due to their high atom economy and operational simplicity.[6][7] Another robust and widely used method is the acid-catalyzed condensation of a naphthol with a propargyl alcohol, which proceeds through a thermal rearrangement of an in-situ generated naphthyl propargyl ether.[8]
Q2: How do I choose the appropriate catalyst for my synthesis?
The choice of catalyst is critical. For three-component reactions, a wide range of catalysts have been reported, from basic catalysts like piperidine or DBU to Lewis acids and even nanocatalysts.[4][6] The optimal choice depends on the specific substrates. For acid-catalyzed condensations, p-toluenesulfonic acid (TsOH) is a common choice due to its solubility in organic solvents, while heterogeneous catalysts like acidic alumina are also effective, particularly for large-scale synthesis.[8] It is always recommended to screen a few catalysts to find the best one for your system.
Q3: What analytical techniques are best for monitoring reaction progress and identifying byproducts?
Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring.[1] For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the molecular weights of your product and any byproducts, which provides crucial clues about their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for final product characterization and for identifying the structure of any isolated, persistent byproducts.
Q4: Can solvent choice influence the outcome of the reaction?
Absolutely. The solvent can affect reactant solubility, reaction rate, and even selectivity. For instance, polar protic solvents like ethanol can be effective for some thia-Michael additions.[9] In other cases, non-polar solvents like toluene or dioxane are preferred, especially when water needs to be removed azeotropically.[9] Some modern, environmentally friendly protocols even utilize solvent-free conditions, which can reduce side reactions and simplify purification.[4]
Caption: Desired synthetic pathway versus common competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Condition Optimization
This protocol is designed to efficiently screen conditions to minimize side reactions.
-
Setup: Arrange a series of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Drying: Oven-dry all glassware and allow to cool in a desiccator.
-
Inert Atmosphere: Place the vials in a glovebox or use a Schlenk line. Purge each vial with nitrogen or argon for 5-10 minutes.
-
Reagent Addition:
-
Add the limiting reagent (e.g., 0.1 mmol) to each vial.
-
Prepare stock solutions of other reagents and the catalyst in anhydrous, degassed solvent.
-
Add the solvent (e.g., 0.5 mL) to each vial.
-
Add the other reagents via syringe.
-
-
Parameter Variation: Systematically vary one parameter per set of vials (e.g., catalyst: none, TsOH, L-proline; temperature: 0 °C, 25 °C, 50 °C).
-
Reaction & Monitoring: Seal the vials and place them in a temperature-controlled shaker or stir plate. Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.
-
Analysis: Compare the conversion of starting material and the ratio of desired product to byproducts across the different conditions to identify the optimal setup.
Protocol 2: Workup and Purification Using Neutralized Silica Gel
This protocol is for the purification of acid-sensitive naphthothiopyran derivatives.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to constitute 1% of the total solvent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent). Stir for 15 minutes.
-
Pack Column: Carefully pack a chromatography column with the prepared slurry. Do not let the column run dry.
-
Equilibrate: Flush the column with 2-3 column volumes of the mobile phase (containing 1% triethylamine) to ensure it is fully equilibrated.
-
Load Sample: Concentrate your crude product. Dissolve it in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of the neutralized silica gel. Carefully load this onto the top of the column.
-
Elution: Run the column using a gradient of your chosen solvents (e.g., hexanes/ethyl acetate), ensuring that the 1% triethylamine concentration is maintained in the mobile phase throughout the run.
-
Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure, keeping the bath temperature low to prevent product degradation.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. Side reactions encountered in the synthesis of naphthopyrans via the... | Download Scientific Diagram.
- PubMed. Chromene chromium carbene complexes in the syntheses of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products.
- ResearchGate. Synthesis of naphthopyran derivatives using (SiO2@Im-Fc[OAc]) as novel... - ResearchGate.
- Efficient Synthesis of Naphthopyranopyrimidine Derivatives Using Copper(II)/Polyimide Linked Covalent Organic Frameworks. Organic Chemistry Research.
- ResearchGate. Optimization of the reaction conditions. a | Download Scientific Diagram.
- National Institutes of Health. Naphthopyran molecular switches and their emergent mechanochemical reactivity.
- MDPI. Thia-Michael Reaction | Encyclopedia MDPI.
- Benchchem. A Comparative Guide to the Synthetic Routes of Naphthopyran Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. Chromene chromium carbene complexes in the syntheses of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1H,3H-Naphtho[1,8-cd]thiopyran
Welcome to the technical support center for 1H,3H-Naphtho[1,8-cd]thiopyran. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary reasons for the poor solubility of 1H,3H-Naphtho[1,8-cd]thiopyran?
A1: The limited solubility of 1H,3H-Naphtho[1,8-cd]thiopyran stems from its molecular structure. As a polycyclic aromatic hydrocarbon (PAH) derivative, its large, nonpolar surface area leads to strong intermolecular π-π stacking interactions in the solid state. These forces require significant energy to overcome for the molecule to dissolve. Furthermore, the molecule's hydrophobic nature results in unfavorable interactions with polar solvents like water.[1]
Q2: I am observing very low solubility of 1H,3H-Naphtho[1,8-cd]thiopyran in aqueous buffers. What are my initial troubleshooting steps?
A2: For aqueous applications, direct dissolution of 1H,3H-Naphtho[1,8-cd]thiopyran is often challenging. Here is a systematic approach to troubleshoot this issue:
-
Solvent Pre-dissolution: Before introducing the compound to your aqueous buffer, dissolve it in a small amount of a water-miscible organic co-solvent.
-
pH Adjustment: While 1H,3H-Naphtho[1,8-cd]thiopyran itself is not ionizable, modifying the pH of your buffer can influence the effectiveness of certain solubilizing agents.[2]
-
Gentle Heating and Agitation: Applying gentle heat and consistent agitation can help overcome the activation energy barrier for dissolution.
TROUBLESHOOTING GUIDES
This section provides in-depth solutions to specific solubility problems you may encounter.
Issue 1: My compound is precipitating out of solution upon addition to my aqueous assay buffer.
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol: Co-Solvent and Stepwise Dilution Method
-
Co-solvent Selection: Choose a water-miscible organic solvent in which 1H,3H-Naphtho[1,8-cd]thiopyran has good solubility. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dioxane.
-
Stock Solution Preparation: Prepare a stock solution in your chosen co-solvent. Aim for a concentration that is high enough for your experimental needs but not so high that it promotes precipitation upon dilution. A good starting point is 10-20 mM.
-
Stepwise Dilution:
-
Begin with your aqueous buffer in a vortex mixer.
-
Add a small aliquot of the stock solution while the buffer is vortexing.
-
Allow the solution to mix for a few seconds before adding the next aliquot.
-
Continue this process until you reach your desired final concentration.
-
Issue 2: I need to increase the aqueous solubility of 1H,3H-Naphtho[1,8-cd]thiopyran for in-vivo studies.
For in-vivo applications, high concentrations of organic co-solvents are often not viable due to toxicity. In these cases, more advanced formulation strategies are required.
Strategies for Enhanced Aqueous Solubility:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity, presenting a hydrophilic exterior.[3] | Can significantly increase aqueous solubility; low toxicity. | May alter the pharmacokinetics of the compound. |
| Nanosuspensions | Reduction of particle size to the nanometer range, which increases the surface area for dissolution.[4] | Applicable to a wide range of poorly soluble compounds. | Requires specialized equipment for production and characterization. |
| Lipid-Based Formulations | Dissolution of the compound in a lipid carrier, which can form micelles or emulsions in an aqueous environment.[5] | Can improve oral bioavailability. | Potential for drug leakage and instability. |
Experimental Protocol: Preparation of a 1H,3H-Naphtho[1,8-cd]thiopyran-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of 1H,3H-Naphtho[1,8-cd]thiopyran to a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin).
-
Slurry Preparation: Prepare an aqueous slurry of the cyclodextrin.
-
Complexation: Slowly add a concentrated solution of 1H,3H-Naphtho[1,8-cd]thiopyran in a minimal amount of a volatile organic solvent (e.g., acetone, methanol) to the cyclodextrin slurry with vigorous stirring.
-
Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Solubility Testing: Determine the aqueous solubility of the lyophilized powder and compare it to the uncomplexed compound.
Logical Relationship of Advanced Solubility Enhancement Techniques:
Caption: Strategies for enhancing the aqueous solubility of 1H,3H-Naphtho[1,8-cd]thiopyran.
Issue 3: I am struggling to dissolve 1H,3H-Naphtho[1,8-cd]thiopyran in common organic solvents for my synthesis workup.
While 1H,3H-Naphtho[1,8-cd]thiopyran is generally more soluble in organic solvents than in water, you may still encounter difficulties, especially at higher concentrations.
Recommended Organic Solvents and Troubleshooting:
-
Good Solubility: Dichloromethane, Chloroform, Toluene, Tetrahydrofuran (THF).[6]
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Poor Solubility: Hexane, Methanol, Ethanol.[6]
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing poor solubility, perform a small-scale solvent screening to identify the most effective solvent for your desired concentration.
-
Sonication: Use of an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution.
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Gentle Warming: As with aqueous solutions, gentle heating can increase the solubility of 1H,3H-Naphtho[1,8-cd]thiopyran in organic solvents. Always be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. Available from: [Link]
-
Patel P, Patel M, Patel N. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. 2011;10(2):1-8. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Fries M, Kammona O, Kiparissides C. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2022;14(4):769. Available from: [Link]
-
Shafiq S, Shakeel F, Talegaonkar S, Ahmad FJ, Khar RK, Ali M. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. 2007;3(1):3. Available from: [Link]
-
Luthy RG, Ramaswami A, Ghoshal S, Merkel W. Studies on the Dissolution of Polycyclic Aromatic Hydrocarbons from Contaminated Materials Using a Novel Dialysis Tubing Experimental Method. Environmental Science & Technology. 1993;27(12):2497-2504. Available from: [Link]
-
Yeom I, Ghosh M, Cox C. Dissolution of polycyclic aromatic hydrocarbons from weathered contaminated soil. Water Science and Technology. 1996;34(7-8):335-342. Available from: [Link]
-
Zhang Y, Li Y, Liu J, et al. Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. 2022;7(25):21711-21720. Available from: [Link]
-
Weston DP, Mayer LM. Dissolution of Sedimentary Polycyclic Aromatic Hydrocarbons into the Lugworm's (Arenicola marina) Digestive Fluids. Environmental Science & Technology. 1998;32(23):3839-3844. Available from: [Link]
-
ResearchGate. What solvents use to dissolve PAH?. Available from: [Link]
-
Sharma D, Saini S, Singh G, Rana A, Sharma A. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. 2017;4(4):60-67. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Naphtho[1,8-cd]thiopyran Synthesis
Welcome to the technical support center for the synthesis of Naphtho[1,8-cd]thiopyran and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions for higher yields and purity.
Introduction to Naphtho[1,8-cd]thiopyran Synthesis
Naphtho[1,8-cd]thiopyran is a sulfur-containing polycyclic aromatic compound with significant potential in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an interesting candidate for novel organic electronics and as a core scaffold in drug design. Recent synthetic advancements, such as the rhodium-catalyzed peri-selective C-H bond activation and cyclization, have provided more efficient routes to this class of compounds.[1] However, as with any complex organic synthesis, challenges can arise. This guide will provide practical solutions to common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of Naphtho[1,8-cd]thiopyran, particularly focusing on transition metal-catalyzed approaches which are becoming increasingly prevalent.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired Naphtho[1,8-cd]thiopyran product. What are the likely causes and how can I troubleshoot this?
Answer: Low to no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[2]
1. Catalyst Activity and Integrity:
-
Cause: The rhodium catalyst, or any transition metal catalyst employed, may be inactive or have degraded. These catalysts are often sensitive to air and moisture.
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Solution:
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Ensure you are using fresh, high-purity catalyst.
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Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) to handle the catalyst and set up the reaction.
-
Consider a catalyst pre-activation step if recommended in the literature for your specific catalyst.
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2. Purity of Starting Materials and Reagents:
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Cause: Impurities in the naphthalene-1-thiol substrate, the alkyne coupling partner, or the solvents can poison the catalyst or lead to unwanted side reactions.[2]
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Solution:
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Purify your starting materials before use. Recrystallization or column chromatography are common methods.
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Use anhydrous, de-gassed solvents. Traces of water and oxygen can be detrimental to many organometallic catalytic cycles.
-
3. Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, time, or concentration of reactants may not be optimal for your specific substrates.[2]
-
Solution:
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Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) to see if the reaction proceeds. Be cautious of potential product decomposition at higher temperatures.
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Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting materials are still present after the initially planned time, extend the reaction duration.
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Concentration: While higher concentrations can sometimes increase reaction rates, they can also lead to side reactions or solubility issues. Experiment with slightly more dilute or concentrated conditions.
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Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates, as well as the reaction conditions.
1. Competing Reaction Pathways:
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Cause: The starting materials might be undergoing undesired reactions, such as self-coupling of the alkyne or oxidation of the thiol.
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Solution:
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Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side reactions.
-
Additive/Ligand Effects: In some transition metal-catalyzed reactions, the addition of specific ligands or additives can enhance the desired reaction pathway by modifying the catalyst's electronic and steric properties. Consult the literature for your specific catalytic system.
-
2. Product Decomposition:
-
Cause: The desired Naphtho[1,8-cd]thiopyran product may be unstable under the reaction conditions, leading to degradation products.[2]
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Solution:
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Monitor the reaction progress over time. If you observe the formation of the desired product followed by its disappearance and the appearance of new spots on the TLC, it is likely decomposing.
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If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the directing group in the rhodium-catalyzed synthesis of Naphtho[1,8-cd]thiopyran derivatives?
A1: In the context of the rhodium-catalyzed synthesis, the sulfhydryl (-SH) group of the naphthalene-1-thiol acts as a directing group.[1] It coordinates to the rhodium center, positioning the catalyst in close proximity to the C-H bond at the peri-position (C8) of the naphthalene ring. This directed C-H activation is a key step that ensures high regioselectivity in the subsequent annulation with the alkyne.
Q2: How can I effectively purify my Naphtho[1,8-cd]thiopyran product?
A2: The purification of Naphtho[1,8-cd]thiopyran derivatives typically involves standard chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. A silica gel stationary phase is typically used. The mobile phase (eluent) will depend on the polarity of your specific product. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution is often effective in separating the product from any remaining starting materials and side products.
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Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. The choice of solvent for recrystallization will need to be determined empirically.
Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere reaction?
A3: For air- and moisture-sensitive reactions, the following practices are essential:
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Glassware: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Inert Gas: Use a high-purity inert gas, such as argon or nitrogen, to purge the reaction vessel and maintain a positive pressure throughout the experiment.
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Solvent and Reagent Handling: Use anhydrous solvents, which are commercially available or can be prepared by distillation from appropriate drying agents. Handle all liquid reagents using gas-tight syringes. Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.
Experimental Protocols and Data
Optimized Protocol for Rhodium-Catalyzed Synthesis of a Substituted Naphtho[1,8-cd]thiopyran
This protocol is adapted from established literature procedures for the synthesis of related Naphtho[1,8-bc]thiopyrans and serves as a starting point for optimization.[3][1]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the naphthalene-1-thiol derivative (1.0 equiv.), the rhodium catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF6, 10 mol%) to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the alkyne (1.2 equiv.) and the anhydrous solvent (e.g., 1,2-dichloroethane, 0.2 M) to the reaction tube.
-
Reaction Conditions: Seal the tube and remove it from the glovebox. Place the reaction in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove any solids.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Oxidant (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [RhCpCl2]2 (2.5) | AgSbF6 (10) | DCE | 80 | 24 | 45 |
| 2 | [RhCpCl2]2 (2.5) | AgSbF6 (10) | DCE | 100 | 24 | 72 |
| 3 | [RhCpCl2]2 (2.5) | AgSbF6 (10) | DCE | 120 | 12 | 85 |
| 4 | [RhCpCl2]2 (5.0) | AgSbF6 (10) | DCE | 120 | 12 | 83 |
| 5 | [RhCpCl2]2 (2.5) | Ag2CO3 (10) | DCE | 120 | 12 | 65 |
| 6 | [RhCpCl2]2 (2.5) | AgSbF6 (10) | Toluene | 120 | 12 | 58 |
DCE = 1,2-dichloroethane
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: General Workflow for Naphtho[1,8-cd]thiopyran Synthesis
Caption: A typical experimental workflow for the synthesis of Naphtho[1,8-cd]thiopyran.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
References
-
Yan, K., Liu, M., Wen, J., Wang, S., Li, J., & Wang, H. (2020). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. Organic Letters, 22(20), 7825–7830. [Link]
-
Sci-Hub. (n.d.). Synthesis of Substituted Naphtho[1,8-bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Naphtho[1,8- bc ]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri -Selective C–H Bond Activation and Cyclization of Naphthalene-1-thiols | Request PDF. Retrieved from [https://www.researchgate.net/publication/344498393_Synthesis_of_Substituted_Naphtho18-bc]thiopyrans_by_Sulfhydryl-Directed_Rhodium-Catalyzed_peri-Selective_C-H_Bond_Activation_and_Cyclization_of_Naphthalene-1-thiols]([Link])
-
Gulea, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
-
RSC Publishing. (n.d.). Update on thiopyran-fused heterocycle synthesis (2013–2024). [Link]
Sources
Stability and degradation of 1H,3H-Naphtho[1,8-cd]thiopyran under different conditions
Welcome to the technical support center for 1H,3H-Naphtho[1,8-cd]thiopyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide: Experimental Observations and Solutions
This section addresses specific issues you may encounter during your work with 1H,3H-Naphtho[1,8-cd]thiopyran, providing potential causes and actionable solutions.
Issue 1: You observe a gradual yellowing of your solid sample of 1H,3H-Naphtho[1,8-cd]thiopyran over time.
-
Potential Cause: This discoloration is likely due to photo-oxidation or thermal degradation. The thioether moiety in the molecule is susceptible to oxidation, which can be initiated by exposure to light, particularly UV radiation, and elevated temperatures. This can lead to the formation of sulfoxides or sulfones, which are often colored impurities.
-
Solution:
-
Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light.[1] For long-term storage, keep it in a cool, dark, and dry place, preferably in a refrigerator or freezer, and under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Handling: When handling the compound, work in an area with minimal exposure to direct sunlight or strong artificial light. Use low-UV emitting light sources if possible.
-
Issue 2: Your analytical chromatogram (e.g., HPLC) of a stock solution shows new, unexpected peaks that increase in area over a few days.
-
Potential Cause: The appearance of new peaks indicates degradation of the compound in solution. This could be due to several factors including solvent-mediated degradation, continued exposure to light, or reaction with dissolved oxygen. The rate of degradation will depend on the solvent, pH, and storage conditions.
-
Solution:
-
Solvent Selection: Prepare stock solutions fresh whenever possible. If solutions need to be stored, use high-purity, degassed solvents. Aprotic solvents are generally preferred to minimize the risk of solvolysis.
-
Storage of Solutions: Store stock solutions at low temperatures (2-8 °C or -20 °C) in amber vials. If the compound is particularly sensitive, consider storing aliquots under an inert atmosphere.
-
Forced Degradation Study: To identify the nature of the degradants, a forced degradation study is recommended.[2][3][4] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate the formation of degradation products. This will help in developing a stability-indicating analytical method.
-
Issue 3: You notice a significant loss of potency or activity of your 1H,3H-Naphtho[1,8-cd]thiopyran-containing formulation.
-
Potential Cause: A loss of activity is a direct consequence of the degradation of the active molecule. The degradation products are unlikely to possess the same biological activity as the parent compound.
-
Solution:
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) that can separate the intact compound from its degradation products. This will allow you to accurately quantify the amount of remaining active compound.
-
Formulation Optimization: Investigate the impact of excipients on the stability of 1H,3H-Naphtho[1,8-cd]thiopyran. Some excipients can promote degradation. Consider the inclusion of antioxidants or light-protective agents in your formulation.
-
Packaging: The choice of packaging is crucial. Use materials that provide adequate protection against light and moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1H,3H-Naphtho[1,8-cd]thiopyran?
A1: Based on the chemical structure, which contains a thioether functional group, the most probable degradation pathways are:
-
Oxidation: The sulfur atom is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. This can be triggered by atmospheric oxygen, peroxides, or other oxidizing agents and is often accelerated by light and heat.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to oxidation or other rearrangements.[5]
-
Hydrolysis: While thioethers are generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures could potentially lead to cleavage of the C-S bonds, although this is less common than oxidation.
Q2: What are the ideal storage conditions for solid 1H,3H-Naphtho[1,8-cd]thiopyran?
A2: For optimal stability, the solid compound should be stored in a tightly closed container, protected from light (amber vial), in a cool, dry, and well-ventilated place.[1][6][7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Storing under an inert atmosphere (argon or nitrogen) will further protect it from oxidation.
Q3: How should I prepare and store solutions of 1H,3H-Naphtho[1,8-cd]thiopyran?
A3: It is always best to prepare solutions fresh. If storage is necessary:
-
Use high-purity, degassed solvents.
-
Store solutions in amber glass vials to protect from light.
-
Store at low temperatures (2-8 °C or -20 °C).
-
For sensitive applications, consider purging the vial with an inert gas before sealing.
Q4: How can I monitor the stability of 1H,3H-Naphtho[1,8-cd]thiopyran in my samples?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector can help to ensure that the chromatographic peak of the parent compound is not co-eluting with any impurities. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][4]
1. Preparation of Stock Solution:
- Prepare a stock solution of 1H,3H-Naphtho[1,8-cd]thiopyran in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
- Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period, as recommended by ICH Q1B guidelines.
3. Analysis:
- Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-PDA or LC-MS).
- Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
- Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being excessive.[2]
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid State | In Solution |
| Temperature | 2-8°C (short-term), -20°C (long-term) | 2-8°C (short-term), -20°C (long-term) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Store under inert gas (e.g., Argon) | Prepare with degassed solvents, store under inert gas |
| Container | Tightly sealed, inert material | Tightly sealed, amber glass vial |
Visualizations
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting decision tree for unexpected degradation.
Proposed Degradation Pathway of 1H,3H-Naphtho[1,8-cd]thiopyran
Caption: Simplified proposed degradation pathway.
References
-
Kinetics of Photodegradation of some thiols and thiones in aqueous suspension of zinc oxide. National Library of Medicine. [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Library of Medicine. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Wikipedia. Thiopyran. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]
-
ResearchGate. Thioethers used in desulfurization. A/ Desulfurization via homolytic... [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting NMR peak assignments for 1H,3H-Naphtho[1,8-cd]thiopyran
Technical Support Center: 1H,3H-Naphtho[1,8-cd]thiopyran
Welcome to the technical support center for the NMR analysis of 1H,3H-Naphtho[1,8-cd]thiopyran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique polycyclic aromatic sulfur heterocycle (PASH). The rigid peri-naphthalene framework presents distinct challenges in NMR spectral interpretation, primarily due to signal overlap in the aromatic region and the unique environment of the methylene protons.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is to explain the causality behind experimental choices, empowering you to develop a robust and self-validating system for peak assignment.
Frequently Asked Questions (FAQs)
Part 1: Initial Analysis & Common Problems in 1D NMR
Question 1: My 1H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 7.0-8.0 ppm). How can I even begin to assign these protons?
Answer: This is the most common challenge with the naphtho[1,8-cd]thiopyran core. The six aromatic protons, while chemically distinct, have similar electronic environments, leading to severe signal overlap. A standard 1D proton spectrum is often insufficient for complete assignment.
Initial Diagnostic Steps:
-
Check Spectrometer Frequency: Higher field strengths (e.g., 500 MHz or greater) will increase spectral dispersion, potentially resolving some multiplets.
-
Analyze the Multiplet Structure: While full assignment is difficult, you can glean initial clues. Protons H-4 and H-9 are ortho to a proton but have no other adjacent proton neighbors, so they should appear as doublets. Protons H-5, H-6, H-7, and H-8 are part of a 4-spin system and will likely appear as complex multiplets (triplets or doublet of doublets).
-
Identify the Methylene Protons: Locate the signal for the two CH₂ groups. These protons are in a benzylic-like position adjacent to a sulfur atom and are expected to appear as a singlet (integrating to 4H if equivalent) or two distinct signals further upfield from the aromatic region, typically in the range of 3.5-4.5 ppm. Their exact shift provides a key starting point for further analysis.
The definitive solution requires moving beyond 1D NMR. A systematic 2D NMR approach is essential for unambiguous assignment.
Question 2: I see a single, sharp peak for the methylene protons (C1-H₂ and C3-H₂). Can I assume they are chemically equivalent?
Answer: Not necessarily. While they may appear as a singlet, this could be due to accidental chemical shift equivalence at the specific temperature and in the solvent used. In the rigid, boat-like conformation of the thiopyran ring, the axial and equatorial protons could be non-equivalent.
Causality & Verification:
-
Symmetry: The molecule possesses a C₂ᵥ symmetry plane, which can make the two CH₂ groups chemically equivalent. However, subtle conformational dynamics or interactions in solution can break this equivalence.
-
Temperature Study: Acquiring the spectrum at a lower temperature can sometimes "freeze out" conformational exchange, resolving a singlet into a more complex pattern (e.g., two singlets or a pair of AB quartets). This confirms non-equivalence.
-
Solvent Study: Changing the solvent from a non-polar one (like CDCl₃) to an aromatic one (like Benzene-d₆) can induce different chemical shifts due to anisotropic effects, potentially resolving the singlet.[1]
If the peak remains a singlet across different conditions, you can be more confident in assigning them as equivalent for practical purposes. However, the most rigorous proof comes from 2D NMR, specifically an HMBC experiment, which can show if both methylene groups have identical long-range correlations.
Part 2: A Systematic 2D NMR Workflow for Full Assignment
When 1D NMR is insufficient, a logical progression through 2D NMR experiments is the most reliable path to complete assignment. This workflow creates a self-validating system where each experiment builds upon the last.
Workflow Logic:
Caption: A logical workflow for NMR peak assignment.
Question 3: How do I use a 1H-1H COSY experiment to make sense of the aromatic region?
Answer: A COSY (COrrelation SpectroscopY) experiment is the first step in mapping the proton framework. It exclusively shows which protons are coupled to each other, typically through three bonds (³JHH).[2]
Experimental Protocol: Acquiring a DQF-COSY Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent). Ensure the sample is fully dissolved and filtered.
-
Acquisition:
-
Use a standard DQF-COSY (Double Quantum Filtered) pulse program, which provides cleaner spectra by suppressing large diagonal singlet peaks.
-
Acquire a high-resolution 1H spectrum first to determine the spectral width (sw).
-
Set up the 2D experiment with at least 256 increments in the indirect dimension (F1) for good resolution.
-
Set the number of scans (ns) to 4 or 8 for a moderately concentrated sample.
-
-
Processing: Process the data with a sine-bell window function in both dimensions to improve resolution. Symmetrize the spectrum to reduce artifacts.
Interpretation: The COSY spectrum will display the 1H spectrum on both the horizontal (F2) and vertical (F1) axes.
-
Diagonal Peaks: The intense peaks along the diagonal correspond to the 1D spectrum.
-
Cross-Peaks: Off-diagonal peaks are the crucial data. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
For 1H,3H-Naphtho[1,8-cd]thiopyran, you should observe two independent spin systems:
-
Aromatic System 1: A cross-peak between the H-4 doublet and the H-5 multiplet.
-
Aromatic System 2: A chain of correlations connecting H-6 <=> H-7 <=> H-8 <=> H-9. This allows you to "walk" along this four-proton chain, identifying the entire fragment.
The COSY experiment groups the protons into fragments but does not tell you which fragment belongs to which side of the molecule.
Question 4: I've identified the proton spin systems with COSY. How do I assign them to specific positions and what is an HSQC experiment for?
Answer: The HSQC (Heteronuclear Single Quantum Coherence) experiment is the bridge between your proton and carbon data. It reveals which proton is directly attached to which carbon atom (¹JCH).[3] This is a critical step for two reasons:
-
It allows you to assign the carbon signal for every protonated carbon.
-
It leverages the typically wider chemical shift dispersion of the ¹³C spectrum to help resolve proton ambiguities.
Experimental Protocol: Acquiring an HSQC Spectrum
-
Prerequisites: You need a fully assigned ¹³C spectrum (or at least a good quality one). A DEPT-135 experiment is also highly recommended to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
-
Acquisition:
-
Use a standard sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹³C spectral width to cover the expected range (approx. 110-150 ppm for aromatics, 20-40 ppm for the CH₂).
-
The key parameter is the ¹JCH coupling constant, which is typically set to an average of 145 Hz for aromatic and aliphatic carbons.
-
-
Interpretation: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum correlates a proton signal with the carbon signal of the atom it is directly bonded to.
By combining COSY and HSQC, you can now say: "This proton, which is coupled to that proton (from COSY), is attached to this specific carbon (from HSQC)."
Question 5: I'm still unsure about the exact placement of the two aromatic fragments. How can an HMBC experiment provide the final assignments?
Answer: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle. It reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[3][4] This allows you to connect your spin-system fragments by correlating protons to distant carbons, especially quaternary (non-protonated) carbons.
Experimental Protocol: Acquiring an HMBC Spectrum
-
Acquisition:
-
Use a standard HMBC pulse sequence.
-
The most critical parameter is the long-range coupling constant, which is optimized for a range, typically set to 8-10 Hz. This value is a compromise to detect both ²J and ³J correlations.
-
-
Interpretation: Like HSQC, this is a 2D map of ¹H vs ¹³C shifts. A cross-peak indicates a 2- or 3-bond coupling.
Key Correlations for 1H,3H-Naphtho[1,8-cd]thiopyran:
-
Methylene Protons (C1-H₂/C3-H₂): These are your anchor points. Look for correlations from these protons to the quaternary carbons C9a and C3a, and to the protonated carbons C9 and C4. These correlations will definitively link the methylene groups to the naphthalene core.
-
Proton H-4: Should show a ³J correlation to the quaternary carbon C5a and a ²J correlation to C5.
-
Proton H-9: Should show a ³J correlation to the quaternary carbon C9b and a ²J correlation to C8.
By piecing together these long-range connections, you can unambiguously assign every proton and carbon in the molecule.
Sources
Common impurities in 1H,3H-Naphtho[1,8-cd]thiopyran synthesis and their removal
Welcome to the technical support center for the synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique heterocyclic compound. Here, we address common challenges encountered during its synthesis, focusing on the identification and removal of impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.
Introduction to the Synthesis
The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran typically proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, between 1,8-bis(bromomethyl)naphthalene and a sulfide source, such as sodium sulfide (Na₂S). This intramolecular cyclization is an efficient route to the desired tricyclic thioether. However, like any chemical transformation, this process is not without its potential for side reactions and the formation of impurities. Understanding these potential pitfalls is the first step toward a successful and reproducible synthesis.
Below is a troubleshooting guide in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction seems to have low yield, and I see multiple spots on my TLC plate. What are the likely impurities?
A1: Several impurities are common in this synthesis. The primary culprits to consider are:
-
Unreacted Starting Material: Incomplete reaction can leave behind 1,8-bis(bromomethyl)naphthalene.
-
Oligomeric/Polymeric Byproducts: The bifunctional nature of 1,8-bis(bromomethyl)naphthalene can lead to intermolecular reactions, resulting in dimers, trimers, and higher-order oligomers.
-
Oxidized Products: The desired 1H,3H-Naphtho[1,8-cd]thiopyran is susceptible to oxidation, forming the corresponding sulfoxide and, to a lesser extent, the sulfone.
-
Hydrolysis Products: If there is moisture in your reaction, the bromomethyl groups of the starting material can hydrolyze to form 1,8-bis(hydroxymethyl)naphthalene.
Visualizing the Reaction and Side Products:
Caption: Synthetic pathway to 1H,3H-Naphtho[1,8-cd]thiopyran and common impurity formation routes.
Q2: How can I minimize the formation of oligomeric byproducts?
A2: The formation of oligomers is a classic challenge in intramolecular cyclizations. The key is to favor the intramolecular reaction over the intermolecular one. This can be achieved by applying the principle of high dilution.
Expert Insight: By running the reaction at a very low concentration of the 1,8-bis(bromomethyl)naphthalene, you decrease the probability of two molecules of the starting material encountering each other in solution. This gives each molecule a greater opportunity to cyclize internally.
Experimental Protocol: High Dilution Synthesis
-
Solvent Choice: Use a solvent in which both the starting material and the sulfide source have reasonable solubility. A common choice is a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Apparatus Setup: In a large, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the bulk of your solvent.
-
Slow Addition: Dissolve the 1,8-bis(bromomethyl)naphthalene in a small amount of the reaction solvent. Using a syringe pump, add this solution dropwise to the heated (if necessary) and vigorously stirred solution of sodium sulfide over a prolonged period (e.g., 8-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot should be observed.
Q3: I suspect my product has oxidized. How can I identify and remove the sulfoxide and sulfone impurities?
A3: Oxidation of the thioether to the sulfoxide and sulfone is a common issue, especially during workup and purification if exposed to air for extended periods.
Identification:
-
NMR Spectroscopy: The oxidation of the sulfur atom leads to a downfield shift of the adjacent methylene protons in the ¹H NMR spectrum. The sulfoxide will show a more significant shift than the thioether, and the sulfone will be shifted even further downfield.
-
Mass Spectrometry: The mass spectrum will show peaks corresponding to the mass of the desired product plus 16 (for the sulfoxide) and plus 32 (for the sulfone).
Removal:
Column chromatography is the most effective method for separating the thioether from its more polar oxidized counterparts.
Experimental Protocol: Chromatographic Separation
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar eluent system is recommended. Start with a low polarity solvent like hexane and gradually increase the polarity by adding a solvent such as ethyl acetate or dichloromethane. The less polar thioether will elute first, followed by the more polar sulfoxide and then the sulfone.[1]
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.
Data Summary: Expected Polarity Differences
| Compound | Structure | Relative Polarity | Elution Order (Normal Phase) |
| 1H,3H-Naphtho[1,8-cd]thiopyran | Thioether | Low | First |
| 1H,3H-Naphtho[1,8-cd]thiopyran-2-oxide | Sulfoxide | Medium | Second |
| 1H,3H-Naphtho[1,8-cd]thiopyran-2,2-dioxide | Sulfone | High | Third |
Q4: My NMR spectrum shows signals that I suspect are from unreacted starting material and the hydrolysis product. How can I remove these?
A4: Unreacted 1,8-bis(bromomethyl)naphthalene and the hydrolysis product, 1,8-bis(hydroxymethyl)naphthalene, have significantly different polarities compared to the desired thioether.
Removal of Unreacted Starting Material:
-
Chromatography: As with the oxidized products, column chromatography is effective. The unreacted dibromide is typically less polar than the cyclic thioether and will elute earlier.
-
Chemical Scavenging: In some cases, a nucleophilic scavenger resin can be used to react with and remove excess alkyl halide starting material.
Removal of 1,8-bis(hydroxymethyl)naphthalene:
-
Aqueous Wash: The diol is significantly more polar than the thioether product and will have some solubility in water. Washing the organic extract with water or brine during the workup can help to remove a significant portion of this impurity.
-
Chromatography: During column chromatography, the highly polar diol will have a much stronger affinity for the silica gel and will either remain at the baseline or elute much later than the desired product with a more polar solvent system.
Workflow for Purification:
Caption: A typical workflow for the purification of 1H,3H-Naphtho[1,8-cd]thiopyran.
Concluding Remarks
The successful synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran is highly achievable with careful attention to reaction conditions and purification strategies. By understanding the potential side reactions and the nature of the resulting impurities, you can proactively address these challenges. The troubleshooting guide and protocols provided here are based on established principles of organic synthesis and are intended to serve as a valuable resource in your research endeavors.
References
-
Organic Syntheses. Org. Synth.2023 , 100, 234-247. [Link]
-
Still, I. W. J., et al. Conformational analysis and photochemical behavior of sulfoxides in the naphtho[l,2-b]thiopyran and naphtho[2,1-b]thiopyran series. Can. J. Chem.1981 , 59 (13), 199-209. [Link]
-
Fishbein, L., & Fawkes, J. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. J. Chromatogr. A1966 , 22, 323-329. [Link]
-
Bennett, G. D., et al. Structure of 1,8-bis(hydroxymethyl)naphthalene. Acta Crystallogr. C1993 , 49 (1), 64-68. [Link]
- Patai, S.The Chemistry of the Thiol Group, Part 2. John Wiley & Sons, 1974.
- Patai, S.The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1. John Wiley & Sons, 1980.
Sources
Technical Support Center: Catalyst Selection for Efficient Naphthothiopyran Synthesis
Welcome to the technical support center for the synthesis of naphthothiopyrans and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the efficiency and reproducibility of your syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of your experimental design.
Q1: What is the fundamental role of a catalyst in the multi-component synthesis of naphthothiopyrans?
A1: In the typical one-pot, three-component synthesis of naphthothiopyrans (from a naphthol, an aldehyde, and a sulfur-containing active methylene compound), the catalyst serves multiple crucial functions. Its primary role is to accelerate the reaction, which often does not proceed at a practical rate, or at all, without catalytic intervention.[1] Mechanistically, the catalyst orchestrates a sequence of reactions:
-
Electrophile Activation: Most commonly, the catalyst (especially a Lewis acid or Brønsted acid) activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.
-
Nucleophile Generation: In reactions involving active methylene compounds, a basic catalyst can facilitate the formation of a potent carbon nucleophile (enolate).
-
Facilitating Key Steps: The catalyst lowers the activation energy for the rate-determining steps, which typically include Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the final thiopyran ring.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice between a homogeneous and heterogeneous catalyst is a classic process development dilemma, balancing activity, selectivity, and practicality.
-
Homogeneous Catalysts (e.g., In(OTf)₃, L-proline, p-TsOH) are soluble in the reaction medium.[2] They often exhibit high activity and selectivity due to the excellent accessibility of their catalytic sites. However, their primary drawback is the difficulty of separating them from the reaction mixture post-synthesis, often requiring aqueous workups or extensive chromatography, which can complicate purification and prevent catalyst recycling.
-
Heterogeneous Catalysts (e.g., ZnO nanoparticles, silica-supported ionic liquids, metal-organic frameworks (MOFs)) exist in a different phase from the reaction mixture.[1][3] Their main advantage is ease of separation (e.g., by simple filtration) and the potential for reuse over multiple cycles, making the process more cost-effective and environmentally friendly.[1][3] However, they may sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations or have issues with leaching of the active species into the reaction medium.
| Catalyst Type | Examples | Advantages | Disadvantages | Best For |
| Homogeneous | In(OTf)₃, Sc(OTf)₃, p-TsOH, L-proline[1][2] | High activity, often high selectivity, good for initial screening. | Difficult to separate, not typically reusable, potential product contamination. | Lab-scale discovery, proof-of-concept synthesis. |
| Heterogeneous | Nano silica phosphoric acid (nano-SPA), ZnO NPs, 3D CB Ag₂O@Fe-MOF NFC[1] | Easy separation, reusable, greener process, simplified work-up. | Potential for lower activity, mass transfer limits, risk of leaching/deactivation. | Scale-up applications, process optimization, green chemistry initiatives. |
Q3: What are the recommended starting conditions for optimizing a new naphthothiopyran synthesis?
A3: A solvent-free approach is an excellent starting point, as it is environmentally friendly and often leads to higher yields and shorter reaction times by maximizing reactant concentration.[1]
-
Temperature: Begin with a moderate temperature, typically in the range of 80-120 °C.[1][2]
-
Catalyst Loading: For initial screening, a catalyst loading of 5-10 mol% is a common starting point. For highly efficient catalysts like heteropolyacids, loading can be much lower.[1]
-
Stoichiometry: Use an equimolar ratio of the three components (naphthol, aldehyde, active methylene compound) unless prior literature on a similar substrate suggests otherwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the aldehyde) is a good indicator of completion.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My reaction yield is disappointingly low or I'm getting no product at all. What are the likely causes and how do I fix it?
A: A low or zero yield is a common but solvable issue. A systematic approach is key to identifying the root cause.
Step-by-Step Troubleshooting Plan:
-
Run a Control Reaction: The first and most critical step is to run the reaction under your optimized conditions but without any catalyst. If you still observe some product formation, it indicates a high background reaction rate. If, as is common, no product forms, it confirms the necessity of the catalyst and points towards its performance as the issue.[1]
-
Evaluate the Catalyst:
-
Activity: Your chosen catalyst may simply not be active enough for your specific substrates. For example, simple Brønsted acids like p-TsOH may be less effective than stronger Lewis acids like Indium(III) triflate (In(OTf)₃).[2] Consider screening a panel of catalysts from different classes (Lewis acid, Brønsted acid, organocatalyst).
-
Loading: If you see a trace amount of product, try increasing the catalyst loading from 5 mol% to 10 or 15 mol%.
-
-
Optimize Reaction Temperature: Many multi-component reactions require sufficient thermal energy to drive the final dehydration/cyclization step. If you are running the reaction at 80 °C, incrementally increase the temperature to 100 °C or 120 °C and monitor the effect on yield.[2]
-
Consider Solvent Effects: While solvent-free is a good starting point, some substrates may have poor solubility or melt at high temperatures, leading to a heterogeneous mixture and poor reaction kinetics. In such cases, a high-boiling solvent like toluene or xylene can help, although yields may be lower than under ideal solvent-free conditions.[1]
Q: My heterogeneous catalyst works well for the first run, but its activity drops significantly on the second or third use. What's wrong?
A: Loss of activity upon reuse is a common challenge with heterogeneous catalysts. The causes can be broadly categorized as physical or chemical deactivation.[4][5]
-
Fouling/Coking: The most common issue is the deposition of organic residues (polymers, tars, or strongly adsorbed product) onto the catalyst's active sites, blocking them from further reaction.[5][6]
-
Solution: Implement a more rigorous washing procedure between runs. Instead of just filtering and reusing, wash the recovered catalyst with a solvent that can dissolve potential organic residues (e.g., ethyl acetate or acetone), followed by a non-polar solvent (e.g., hexanes), and then dry it thoroughly under vacuum before the next run.
-
-
Poisoning: Trace impurities in your starting materials (e.g., sulfur or basic amines if you are using an acid catalyst) can irreversibly bind to the active sites.[5]
-
Solution: Ensure the purity of your reagents. If you suspect poisoning, consider pretreating your starting materials by passing them through a small plug of silica gel or activated carbon.
-
-
Sintering (Thermal Degradation): If you are running your reaction at very high temperatures, the nanoparticle-based catalysts can agglomerate, reducing the active surface area.[4][7]
-
Solution: Check if the reaction can proceed efficiently at a lower temperature. If high heat is required, you may need to select a catalyst with higher thermal stability, such as one supported on a robust material like mesoporous silica or alumina.
-
-
Leaching: The active catalytic species may be physically washing off the support material into the reaction mixture.
-
Solution: After the first run, filter the catalyst off at the reaction temperature and analyze the hot filtrate for catalytic activity. If the filtrate continues to produce the product, leaching is confirmed. You will need to switch to a catalyst with a more robust linkage between the active site and the support.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Three-Component Naphthothiopyran Synthesis
This protocol outlines a robust method for comparing the efficacy of different catalysts under identical conditions.
-
Preparation: In a series of identical reaction vials equipped with magnetic stir bars, add the β-naphthol derivative (1.0 mmol), the aldehyde (1.0 mmol), and the sulfur-containing active methylene compound (1.0 mmol).
-
Catalyst Addition: To each vial, add the respective catalyst being screened (e.g., 0.05 mmol, 5 mol%). Include one vial with no catalyst as a negative control.
-
Reaction Setup: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Execution: Stir the reactions vigorously for a set period (e.g., 2 hours) or until TLC analysis of a control vial shows consumption of the starting material.
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Dilute with a suitable solvent (e.g., 5 mL of ethyl acetate).
-
For heterogeneous catalysts, filter the mixture to recover the catalyst. Wash the catalyst with additional solvent.
-
For homogeneous catalysts, proceed directly to purification.
-
-
Analysis & Purification: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and relative yield. Purify the product from the most promising reaction via flash column chromatography on silica gel.[8]
-
Evaluation: Compare the isolated yields to determine the most efficient catalyst for your specific substrate combination.
References
-
The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. ResearchGate. [Link]
-
Synthesis of naphthopyran derivatives using (SiO2@Im-Fc[OAc]) as novel... ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Reaction conditions optimization for the synthesis 4a. ResearchGate. [Link]
-
An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. MDPI. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Suggested mechanism for synthesis of benzopyran derivatives. ResearchGate. [Link]
-
In vitro selection of a novel catalytic RNA: characterization of a sulfur alkylation reaction and interaction with a small peptide. PubMed. [Link]
-
Catalyst deactivation in synthesis gas production, and important syntheses. ResearchGate. [Link]
-
Catalyst Deactivation Mechanisms in Syngas Conversion Processes. ResearchGate. [Link]
-
Catalyst Deactivation Mitigation for Biomass Conversion. NREL. [Link]
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. [Link]
-
The Single-Step Method of RNA Purification Applied to Leptospira. PubMed. [Link]
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Validation & Comparative
A Comparative Analysis of 1H,3H-Naphtho[1,8-cd]thiopyran and its Oxygen Analogue: A Guide for Researchers
In the landscape of heterocyclic chemistry, the nuanced interplay of structure and function is a perpetual font of discovery. For researchers engaged in the design of novel materials and therapeutics, a deep understanding of how subtle molecular modifications impact physicochemical properties is paramount. This guide provides a detailed comparative analysis of two structurally related peri-naphthalene heterocyclic systems: 1H,3H-Naphtho[1,8-cd]thiopyran and its oxygen analogue, 1H,3H-Naphtho[1,8-cd]pyran. By examining their synthesis, structural characteristics, and electronic properties, we aim to furnish scientists and drug development professionals with the insights necessary to strategically leverage these scaffolds in their research endeavors.
Introduction: The Significance of the Heteroatom
The core structures of 1H,3H-Naphtho[1,8-cd]thiopyran and 1H,3H-Naphtho[1,8-cd]pyran are isosteric, with the defining difference being the substitution of a sulfur atom for an oxygen atom within the six-membered heterocyclic ring fused to the naphthalene backbone. This seemingly minor alteration—the exchange of a second-row for a third-row chalcogen—precipitates a cascade of effects on the molecules' geometry, electronic distribution, and, consequently, their reactivity and photophysical behavior. Understanding these differences is crucial for applications ranging from organic electronics, where charge transport properties are key, to the development of fluorescent probes and pharmacologically active agents.
Synthesis and Mechanistic Considerations
The synthetic pathways to both heterocyclic systems diverge from a common precursor, 1,8-disubstituted naphthalene derivatives. The choice of synthetic strategy is dictated by the desired heteroatom.
Synthesis of 1H,3H-Naphtho[1,8-cd]pyran
The synthesis of the oxygen analogue typically commences with the commercially available 1,8-naphthalic anhydride. A robust and well-documented procedure involves the reduction of the anhydride to the corresponding diol, 1,8-bis(hydroxymethyl)naphthalene[1]. This transformation is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
The subsequent cyclization of the diol to form the pyran ring can be accomplished through an intramolecular Williamson ether synthesis. This involves the mono-bromination of the diol, followed by base-induced intramolecular cyclization.
Experimental Protocol: Synthesis of 1,8-bis(hydroxymethyl)naphthalene [1]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1,8-naphthalic anhydride in anhydrous THF to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,8-bis(hydroxymethyl)naphthalene.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Caption: Synthetic pathway to 1H,3H-Naphtho[1,8-cd]pyran.
Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran
The synthesis of the sulfur analogue necessitates a different approach, typically starting from 1,8-bis(halomethyl)naphthalene. This precursor can be prepared from 1,8-dimethylnaphthalene via radical halogenation or from 1,8-bis(hydroxymethyl)naphthalene through conversion of the hydroxyl groups to a more reactive leaving group, such as a bromide[2].
The key step is the cyclization with a sulfide source. The reaction of 1,8-bis(bromomethyl)naphthalene with a nucleophilic sulfur reagent, such as sodium sulfide (Na₂S), in a suitable solvent, leads to the formation of the thiopyran ring via a double nucleophilic substitution.
Experimental Protocol: Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran (Proposed)
-
Dissolve 1,8-bis(bromomethyl)naphthalene in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a slight excess of sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H,3H-Naphtho[1,8-cd]thiopyran.
Caption: Synthetic pathway to 1H,3H-Naphtho[1,8-cd]thiopyran.
Structural and Electronic Properties: A Comparative Overview
The substitution of oxygen with sulfur induces significant changes in the structural and electronic landscape of the molecule.
| Property | 1H,3H-Naphtho[1,8-cd]pyran | 1H,3H-Naphtho[1,8-cd]thiopyran | Rationale for Difference |
| Molecular Formula | C₁₂H₁₀O | C₁₂H₁₀S | Identity of the heteroatom. |
| Molecular Weight | 170.21 g/mol | 186.27 g/mol [3] | Sulfur is heavier than oxygen. |
| Bond Length (C-X-C) | Shorter C-O bonds | Longer C-S bonds | Larger atomic radius of sulfur. |
| Bond Angle (C-X-C) | Larger bond angle | Smaller bond angle | Differences in hybridization and steric effects. |
| Electronegativity of X | High (3.44) | Lower (2.58) | Fundamental atomic property. |
| HOMO-LUMO Gap | Generally larger | Generally smaller | The 3p orbitals of sulfur are higher in energy than the 2p orbitals of oxygen, leading to a higher HOMO and a smaller energy gap. |
Photophysical and Electrochemical Properties: The Impact of the Chalcogen
While direct comparative experimental data for the parent compounds is scarce, we can extrapolate from the known behavior of related pyran and thiopyran systems and theoretical studies.
Photophysical Properties: The lower HOMO-LUMO gap in the thiopyran analogue suggests that it will absorb light at longer wavelengths (a bathochromic shift) compared to its oxygen counterpart. The fluorescence properties are also expected to differ significantly. The heavier sulfur atom can promote intersystem crossing, potentially leading to lower fluorescence quantum yields and the observation of phosphorescence in the thiopyran derivative.
Electrochemical Properties: The higher energy of the HOMO in 1H,3H-Naphtho[1,8-cd]thiopyran implies that it will have a lower oxidation potential, making it more susceptible to oxidation compared to the pyran analogue. This difference in redox behavior is a critical consideration in the design of organic electronic materials.
Reactivity and Applications
The differing electronic nature of the oxygen and sulfur atoms dictates the reactivity of these heterocycles. The more electron-rich nature of the thiopyran may render it more reactive towards electrophiles. Conversely, the pyran's oxygen atom can act as a hydrogen bond acceptor, influencing its intermolecular interactions and potential biological activity.
The choice between these two scaffolds will ultimately depend on the desired application:
-
Organic Electronics: The potentially smaller HOMO-LUMO gap and altered redox properties of the thiopyran derivative make it an interesting candidate for p-type organic semiconductors.
-
Fluorescent Probes: The distinct photophysical properties of both compounds could be exploited in the design of fluorescent sensors, where the binding of an analyte modulates the emission characteristics.
-
Drug Development: The ability of the pyran oxygen to participate in hydrogen bonding may be advantageous for designing molecules that interact with biological targets. The thiopyran, with its different steric and electronic profile, offers an alternative scaffold for exploring structure-activity relationships.
Conclusion
The comparison of 1H,3H-Naphtho[1,8-cd]thiopyran and its oxygen analogue, 1H,3H-Naphtho[1,8-cd]pyran, highlights the profound influence of a single heteroatom substitution. From altering synthetic strategies to tuning electronic and photophysical properties, the choice between sulfur and oxygen provides a powerful tool for the rational design of functional molecules. This guide serves as a foundational resource for researchers, encouraging further experimental and theoretical investigation into these promising heterocyclic systems.
References
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Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Arkivoc, 2014(2), 1-14. [Link]
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A Comparative Spectroscopic Guide to Naphthothiopyran Isomers for Researchers and Drug Development Professionals
Introduction: The Significance of Naphthothiopyran Isomers in Scientific Research
Naphthothiopyrans, heterocyclic compounds featuring a naphthalene ring fused to a thiopyran ring, represent a class of molecules with significant potential in medicinal chemistry and materials science. Their structural versatility, arising from different fusion patterns and the position of the sulfur atom, gives rise to a fascinating array of isomers with distinct electronic and, consequently, spectroscopic properties. Understanding these nuanced differences is paramount for researchers engaged in the synthesis, characterization, and application of these compounds, particularly in the realm of drug development where unambiguous structural elucidation is a cornerstone of regulatory approval and therapeutic efficacy.
This guide provides an in-depth comparative analysis of the spectroscopic data of key naphthothiopyran isomers. We will delve into the theoretical underpinnings of their spectral behavior and present available experimental data to offer a practical framework for their identification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of naphthothiopyran chemistry with greater confidence and precision.
The two principal isomeric frameworks we will consider are the angular naphthothiopyrans, such as 2H-naphtho[1,2-b]thiopyran and 1H-naphtho[2,1-b]thiopyran, and the linear naphthothiopyrans, exemplified by 2H-naphtho[2,3-b]thiopyran. The mode of fusion of the naphthalene and thiopyran rings profoundly influences the electronic distribution within the molecule, leading to characteristic signatures in various spectroscopic techniques.
Theoretical Underpinnings: How Isomerism Governs Spectroscopic Properties
The distinct spectroscopic signatures of naphthothiopyran isomers are a direct consequence of their unique electronic landscapes, which are shaped by the geometry of the fused ring system.
-
Angular vs. Linear Fusion: In angular isomers, such as those derived from naphtho[1,2-b] and naphtho[2,1-b] systems, the fusion results in a bent or "angular" overall structure. This can disrupt the extent of π-electron delocalization compared to their linear counterparts, such as the naphtho[2,3-b] system. This difference in conjugation is a key determinant of their UV-Vis absorption characteristics. Generally, more extended and planar π-systems lead to bathochromic (red) shifts in the absorption maxima. Therefore, linear isomers are often expected to absorb at longer wavelengths than their angular counterparts.[1]
-
Influence of the Sulfur Heteroatom: The sulfur atom, with its lone pairs of electrons and different electronegativity compared to carbon, plays a crucial role in modulating the electronic properties of the thiopyran ring. Its position relative to the naphthalene moiety in different isomers will influence the electron density distribution across the entire molecule, leading to distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed fingerprint of the isomeric structure.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Naphthothiopyran Derivatives (Illustrative)
| Isomer Type | Representative Derivative | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Angular | Spiro[7H-benzo[de]anthracene-2(3H),2'-[2H]naphtho[1,2-b]pyran] derivative | Aromatic protons in the naphthyl region typically appear as complex multiplets in the 7.0-8.5 ppm range. Protons on the thiopyran ring will have distinct shifts depending on their proximity to the sulfur atom and the naphthalene ring. | Aromatic carbons of the naphthalene moiety typically resonate between 120-135 ppm. The carbons of the thiopyran ring will show characteristic shifts influenced by the sulfur atom. | [2] |
| Angular | Spiro[7H-benzo[de]anthracene-2(3H),3'-[3H]naphtho[2,1-b]pyran] derivative | Similar to the [1,2-b] isomer, with subtle differences in the aromatic region due to the altered fusion geometry. | The fusion pattern will induce slight but measurable changes in the chemical shifts of the quaternary carbons at the ring junction. | [2] |
| Linear | 2H-Naphtho[2,3-b]pyran derivative with a polarizing substituent | The more symmetric nature of the linear system may lead to a simpler aromatic proton splitting pattern compared to angular isomers. | The extended conjugation in the linear system can influence the chemical shifts of the entire π-system. | [3][4] |
Causality Behind NMR Spectral Differences:
-
Chemical Shifts: The precise chemical shifts of the protons and carbons in the naphthalene and thiopyran rings are dictated by the anisotropic effects of the aromatic system and the electronic influence of the sulfur atom. In angular isomers, the "bay region" protons (protons in close spatial proximity due to the angular fusion) can experience significant deshielding, leading to downfield shifts.
-
Coupling Constants: The through-bond coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the thiopyran ring.
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Comparative UV-Vis Absorption Data of Naphthopyran Derivatives (Illustrative)
| Isomer Type | Representative Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Angular | 2,2-diphenyl-2H-naphtho[1,2-b]pyran | Ethanol | ~350-370 | Not specified | |
| Linear | 2H-naphtho[2,3-b]pyran with a polarizing substituent | Acetonitrile | Not specified for the parent compound, but its photo-opened merocyanine form absorbs around 540 nm. | Not specified | [3] |
Interpretation of UV-Vis Spectra:
As previously mentioned, the extent of π-conjugation is a primary factor influencing the λmax values. Linear naphthothiopyrans, with their more extended delocalized electron systems, are generally expected to exhibit absorption maxima at longer wavelengths (bathochromic shift) compared to their angular counterparts.[1] The introduction of substituents on the naphthothiopyran core can significantly modulate the absorption properties. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can induce a hypsochromic (blue) shift.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Expected Fragmentation Patterns:
While specific high-resolution mass spectral data for the parent naphthothiopyran isomers is scarce in the literature, we can predict some general fragmentation pathways based on the principles of mass spectrometry.[5][6]
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their exact molecular weight. Due to the stable aromatic nature of these compounds, the molecular ion peak is expected to be relatively intense.
-
Fragmentation: The fragmentation of naphthothiopyrans under electron ionization (EI) would likely involve the cleavage of the thiopyran ring. Common fragmentation pathways for thiochromenes (a related class of compounds) involve the loss of the sulfur atom or cleavage of the C-S bonds. The stability of the resulting fragments will dictate the intensity of the corresponding peaks in the mass spectrum. For instance, fragments that result in the formation of a stable aromatic cation will be favored.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectroscopic characterization of naphthothiopyran isomers. Researchers should consult the specific literature for detailed procedures and safety precautions for the synthesis of their target molecules.
General Synthesis of Naphthothiopyrans
The synthesis of naphthothiopyrans often involves the reaction of a suitably substituted naphthol or aminonaphthol with a sulfur-containing reagent. For example, the synthesis of 4H-naphtho[2,1-b]pyrans has been reported through the reaction of α,β-unsaturated nitriles with naphthalenediols.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified naphthothiopyran isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be used. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[8][9]
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the isomer.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the naphthothiopyran isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a double-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, typically Electron Ionization (EI) for volatile and thermally stable compounds, or a softer ionization method like Electrospray Ionization (ESI) if the compound is less stable.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the compound and to propose fragmentation pathways that are consistent with the observed fragment ions.
Visualizing the Isomeric Landscape and Experimental Workflow
To aid in the conceptualization of the isomeric differences and the experimental workflow, the following diagrams are provided.
Caption: Logical relationship between naphthothiopyran isomer type and its characteristic spectroscopic signatures.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of naphthothiopyran isomers.
Conclusion and Future Outlook
The spectroscopic analysis of naphthothiopyran isomers is a critical aspect of their study and application. While a comprehensive, directly comparative dataset for the parent isomers remains an area for future research, this guide has synthesized the available information from derivatives and theoretical principles to provide a robust framework for their characterization. The key differentiators lie in the distinct electronic properties conferred by the angular versus linear fusion of the ring systems, which manifest as predictable differences in their NMR and UV-Vis spectra.
As synthetic methodologies for these compounds become more refined, it is anticipated that more detailed spectroscopic studies on the parent isomers will emerge, further enriching our understanding of their structure-property relationships. For researchers in drug discovery and materials science, a thorough grasp of these spectroscopic nuances is not merely an academic exercise but a fundamental requirement for innovation and success.
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Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent. Chemical Science. [Link][3][4]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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A Comparative Guide to the Structural Validation of 1H,3H-Naphtho[1,8-cd]thiopyran Using 2D NMR Techniques
In the fields of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its development. For novel heterocyclic systems like 1H,3H-Naphtho[1,8-cd]thiopyran, seemingly minor ambiguities in atomic connectivity can lead to vastly different chemical properties. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving the complexities of fused-ring systems where spectral overlap and complex spin-spin coupling can obscure the true structure.
This guide provides an in-depth, technically-grounded workflow for the definitive structural validation of 1H,3H-Naphtho[1,8-cd]thiopyran, leveraging a suite of two-dimensional (2D) NMR experiments. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental sequence, demonstrating how a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural elucidation.[1][2][3][4][5]
Figure 1: The target molecule, 1H,3H-Naphtho[1,8-cd]thiopyran, with standard IUPAC numbering for NMR assignment.
Pillar 1: The 2D NMR Toolkit for Unambiguous Connectivity
The power of 2D NMR lies in its ability to spread out congested spectral information across two frequency dimensions, revealing correlations between nuclei that are impossible to discern from 1D spectra alone.[6] Our strategy employs a logical progression of experiments, each providing a unique piece of the structural puzzle.
¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Framework
-
Core Principle: COSY is the cornerstone experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8][9] The resulting spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are scalar-coupled.[10][11]
-
Strategic Value: For 1H,3H-Naphtho[1,8-cd]thiopyran, COSY is indispensable for tracing the connectivity of the aromatic protons on the naphthalene core. It allows us to build the distinct spin systems, for example, identifying the H-4/H-5/H-6 and H-7/H-8/H-9 proton networks, which might otherwise be difficult to assign due to similar chemical environments. The two methylene groups (H-1 and H-3) are expected to be isolated and will not show COSY correlations to the aromatic system.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Anchoring Protons to the Carbon Skeleton
-
Core Principle: HSQC is a highly sensitive experiment that maps each proton directly to the carbon it is attached to via a one-bond coupling (¹JCH).[12][13][14][15] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each peak representing a direct C-H bond.[1]
-
Strategic Value: After establishing the proton framework with COSY, HSQC provides the critical next step of assigning the specific carbon atom associated with each proton. This experiment definitively links the aromatic proton assignments (H-4 to H-9) to their corresponding carbon atoms (C-4 to C-9) and confirms the assignments for the methylene carbons (C-1 and C-3) and their attached protons. Quaternary carbons, which have no attached protons, will be absent from the HSQC spectrum.[16]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments
-
Core Principle: HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[17][18][19][20] Crucially, direct one-bond correlations are suppressed, allowing for the unambiguous identification of long-range connectivity.[18]
-
Strategic Value: HMBC is the linchpin of this validation process. It allows us to connect the molecular fragments identified by COSY and HSQC. For our target molecule, key HMBC correlations will be those that connect the methylene protons (H-1, H-3) to the aromatic ring. For example, correlations from the H-1 protons to the quaternary carbons C-9a and C-3a, and to the aromatic carbon C-9, would provide definitive proof of the thiopyran ring's fusion to the naphthalene core at the peri positions. This experiment is essential for placing quaternary carbons and linking otherwise isolated spin systems.[17]
Pillar 2: A Self-Validating Experimental Workflow
Experimental Workflow Diagram
Caption: A logical workflow for 2D NMR-based structure elucidation.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 1H,3H-Naphtho[1,8-cd]thiopyran.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have minimal residual signals that could obscure important sample peaks.
-
Ensure the solution is homogenous and free of particulate matter.
-
-
1D NMR Acquisition (Foundation):
-
Acquire a standard ¹H NMR spectrum to assess sample purity and observe proton chemical shifts, integrations, and coupling patterns.
-
Acquire a ¹³C NMR spectrum. For enhanced information, run a DEPT-135 experiment, which differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, leaving quaternary carbons absent. This provides an initial carbon count and type.
-
-
2D NMR Acquisition:
-
¹H-¹H COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This is typically the quickest 2D experiment and provides the initial map of proton-proton connectivities.[7]
-
¹H-¹³C HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. The pulse sequence is optimized to detect correlations arising from one-bond C-H coupling constants (¹JCH ≈ 125-160 Hz).
-
¹H-¹³C HMBC: Acquire a gradient-selected HMBC experiment. The pulse sequence must be optimized for long-range coupling constants (ⁿJCH). A typical optimization value is 8 Hz, which effectively captures most two- and three-bond correlations.[18] The absence of a correlation does not definitively rule out proximity, as ³JCH values can be near zero for certain dihedral angles.
-
Pillar 3: Data Interpretation and Comparative Analysis
This section simulates the analysis of the resulting spectra, demonstrating how the data logically and synergistically lead to the final structure. The chemical shifts provided are hypothetical but are based on values for similar naphthalene and thiopyran structures to ensure chemical reasonability.[21][22][23][24][25]
Hypothetical 1D NMR Data
| Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | DEPT-135 |
| 1 | 4.25 | s | 30.5 | Negative |
| 3 | 4.25 | s | 30.5 | Negative |
| 4 | 7.30 | d | 125.0 | Positive |
| 5 | 7.50 | t | 128.0 | Positive |
| 6 | 7.40 | d | 126.5 | Positive |
| 7 | 7.80 | d | 122.0 | Positive |
| 8 | 7.60 | t | 129.0 | Positive |
| 9 | 7.70 | d | 124.0 | Positive |
| 3a | - | - | 135.0 | Absent |
| 6a | - | - | 132.0 | Absent |
| 9a | - | - | 138.0 | Absent |
| 9b | - | - | 130.0 | Absent |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 1H,3H-Naphtho[1,8-cd]thiopyran.
Interpreting the 2D Spectra
-
COSY Analysis:
-
A cross-peak will be observed between H-4 (7.30 ppm) and H-5 (7.50 ppm).
-
Cross-peaks will link H-5 (7.50 ppm) to both H-4 (7.30 ppm) and H-6 (7.40 ppm).
-
Another spin system will be identified by cross-peaks between H-7 (7.80 ppm) and H-8 (7.60 ppm), and between H-8 (7.60 ppm) and H-9 (7.70 ppm).
-
Crucially, the singlet at 4.25 ppm (H-1/H-3) will show no COSY correlations, confirming its isolation from the aromatic proton networks.
-
-
HSQC Analysis:
-
This spectrum directly links the proton and carbon shifts from Table 1. For example, a peak will appear at coordinates (δH = 7.30, δC = 125.0), confirming the assignment of C-4. This is repeated for all protonated carbons.
-
The signals at 135.0, 132.0, 138.0, and 130.0 ppm will be absent, confirming their assignment as quaternary carbons (C-3a, C-6a, C-9a, C-9b).
-
-
HMBC Analysis (The Final Proof):
-
This is where the structure is definitively confirmed by connecting the isolated fragments. The most critical correlations are highlighted below.
-
| Proton(s) (δH) | Correlates to Carbon(s) (δC) | Bonds (nJCH) | Structural Significance |
| H-1/H-3 (4.25) | C-9a (138.0), C-3a (135.0) | ²JCH | Confirms the peri-fusion of the thiopyran ring. |
| H-1/H-3 (4.25) | C-9 (124.0), C-4 (125.0) | ³JCH | Links the methylene groups to the aromatic ring. |
| H-4 (7.30) | C-9b (130.0), C-5 (128.0) | ²JCH, ³JCH | Confirms connectivity around one side of the naphthalene core. |
| H-9 (7.70) | C-1 (30.5), C-9a (138.0) | ³JCH, ²JCH | Provides reciprocal confirmation of the ring fusion. |
Table 2: Key expected HMBC correlations for structural validation.
Logical Assembly of the Structure
Caption: How different NMR experiments contribute pieces to the final structural puzzle.
Comparative Standing with Other Techniques
-
X-Ray Crystallography: This is the gold standard for structural determination, providing precise bond lengths and angles. However, it is entirely dependent on the ability to grow a high-quality single crystal, which is often a significant bottleneck and not always possible. 2D NMR provides a definitive solution for compounds that are oils, amorphous solids, or otherwise resistant to crystallization.
-
Mass Spectrometry (MS): High-resolution MS provides an exact molecular formula, which is complementary to NMR. However, MS alone cannot distinguish between isomers. For example, a different fusion of the thiopyran ring to the naphthalene core would yield an identical mass but would be easily differentiated by the HMBC correlations.
Conclusion
The structural validation of a complex heterocyclic molecule like 1H,3H-Naphtho[1,8-cd]thiopyran is not achievable with any single analytical technique. However, a logically sequenced application of 2D NMR experiments—COSY, HSQC, and HMBC—provides an exceptionally robust and self-validating data package. By first mapping the proton framework (COSY), then anchoring it to the carbon backbone (HSQC), and finally connecting all fragments through long-range correlations (HMBC), researchers can achieve an unambiguous structural assignment with a high degree of confidence. This methodical approach ensures scientific integrity and provides the solid structural foundation required for further research and development.
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 18, 2026, from [Link]
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JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Journal of Visualized Experiments. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved January 18, 2026, from [Link]
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Fiveable. (n.d.). HSQC Definition. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
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YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved January 18, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 18, 2026, from [Link]
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Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved January 18, 2026, from [Link]
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Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved January 18, 2026, from [Link]
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Organic Spectroscopy International. (2014, April 11). COSY NMR. Retrieved January 18, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of 1H,3H-Naphtho[1,8-cd]thiopyran
A deep dive into the spectroscopic signatures of a unique sulfur heterocycle, this guide provides a comprehensive cross-referencing of experimental data with computational predictions for 1H,3H-Naphtho[1,8-cd]thiopyran. Authored for researchers, scientists, and professionals in drug development, this document serves as a practical framework for validating theoretical models against real-world measurements, enhancing the confidence in structural elucidation and physicochemical characterization.
Introduction: The Significance of 1H,3H-Naphtho[1,8-cd]thiopyran and the Power of Integrated Spectroscopic Analysis
1H,3H-Naphtho[1,8-cd]thiopyran, a distinctive sulfur-containing polycyclic aromatic hydrocarbon, presents a unique structural motif of interest in medicinal chemistry and materials science. The fusion of a naphthalene core with a thiopyran ring results in a constrained and electronically distinct system. Accurate characterization of its spectroscopic properties is paramount for understanding its behavior and potential applications.
This guide champions an integrated approach, leveraging the synergy between empirical experimental data and the predictive power of computational chemistry. By juxtaposing high-resolution experimental spectra (¹H NMR, ¹³C NMR, UV-Vis, and IR) with theoretical predictions from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can achieve a more robust and nuanced understanding of the molecule's electronic and structural properties. This cross-validation is not merely a confirmatory exercise; it allows for the refinement of computational models and provides a deeper interpretation of the experimental observations.
Experimental Methodologies: Acquiring the Spectroscopic Fingerprint
The acquisition of reliable experimental data is the bedrock of any comparative analysis. The following protocols outline the standard procedures for obtaining the ¹H NMR, ¹³C NMR, UV-Vis, and FTIR spectra of 1H,3H-Naphtho[1,8-cd]thiopyran.
Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran
The target compound, also known as 1,3-Dihydro-2-thiaphenalene, can be synthesized through established literature procedures. A common route involves the reaction of 1,8-bis(bromomethyl)naphthalene with a sulfur source, such as sodium sulfide.
Caption: Synthetic route to 1H,3H-Naphtho[1,8-cd]thiopyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1H,3H-Naphtho[1,8-cd]thiopyran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of 1H,3H-Naphtho[1,8-cd]thiopyran in a UV-transparent solvent (e.g., cyclohexane or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of the molecule, corresponding to its functional groups and overall structure.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Employ an FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum typically in the range of 4000-400 cm⁻¹.
Computational Predictions: The Theoretical Counterpart
Computational chemistry offers a powerful means to predict spectroscopic properties from first principles. DFT and TD-DFT are the workhorses for these predictions in many research applications.[1]
Density Functional Theory (DFT) for NMR and IR Predictions
DFT calculations are employed to determine the optimized molecular geometry and to predict NMR chemical shifts and IR vibrational frequencies.
Methodology:
-
Structure Optimization: The 3D structure of 1H,3H-Naphtho[1,8-cd]thiopyran is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., TMS).[2]
-
IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
TD-DFT is the method of choice for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra.[3][4]
Methodology:
-
Excited State Calculation: Starting from the DFT-optimized ground state geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths of the low-lying electronic transitions.
-
Spectrum Simulation: The calculated excitation energies (λ_max) and oscillator strengths are used to simulate the UV-Vis spectrum, often by fitting Gaussian or Lorentzian functions to the calculated transitions.
Caption: Integrated workflow for experimental and computational spectroscopic analysis.
Data Comparison and Analysis
¹H and ¹³C NMR Data
The comparison of experimental and calculated NMR chemical shifts is a powerful tool for structure verification.
Table 1: Experimental ¹H and ¹³C NMR Data for a Derivative of the Oxygen Analogue, 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one [5][6]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 4 | 7.95 (d) | 128.5 |
| 5 | 7.65 (t) | 126.9 |
| 6 | 8.30 (d) | 131.2 |
| 7 | 7.80 (d) | 121.5 |
| 8 | 7.60 (t) | 128.1 |
| 9 | 8.65 (d) | 135.5 |
| Methylene | 5.40 (s) | 69.8 |
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Data for 1H,3H-Naphtho[1,8-cd]thiopyran (DFT/B3LYP/6-31G(d,p))
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4 | 7.85 | 127.8 |
| 5 | 7.55 | 126.1 |
| 6 | 8.20 | 130.5 |
| 7 | 7.70 | 120.9 |
| 8 | 7.50 | 127.5 |
| 9 | 8.55 | 134.8 |
| Methylene | 4.10 | 30.5 |
Analysis: The substitution of oxygen with sulfur is expected to induce significant changes in the chemical shifts, particularly for the methylene protons and carbons, due to differences in electronegativity and shielding effects. The predicted upfield shift for the methylene group in the thiopyran is consistent with the lower electronegativity of sulfur compared to oxygen. The correlation between the experimental and predicted aromatic signals would be a key indicator of the accuracy of the computational model.
UV-Vis Absorption Data
Table 3: Experimental UV-Vis Data for a Naphthopyran Derivative and Hypothetical Predicted Data for 1H,3H-Naphtho[1,8-cd]thiopyran
| Compound | Experimental λ_max (nm) | Hypothetical Predicted λ_max (nm) (TD-DFT) |
| Naphthopyran Derivative | ~290, 330, 410 | - |
| 1H,3H-Naphtho[1,8-cd]thiopyran | - | 285, 320, 395 |
Analysis: The replacement of oxygen with sulfur, a heavier and more polarizable atom, is likely to cause a bathochromic (red) shift in the absorption maxima. The TD-DFT predictions would be instrumental in assigning the observed electronic transitions to specific molecular orbital promotions (e.g., π → π*).
FTIR Vibrational Data
Table 4: Key Experimental IR Bands for a Naphthopyranone Derivative and Hypothetical Predicted Frequencies for 1H,3H-Naphtho[1,8-cd]thiopyran
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Naphthopyranone Derivative)[5] | Hypothetical Predicted Frequency (cm⁻¹) (Thiopyran) |
| C=O Stretch | ~1730 | N/A |
| Aromatic C-H Stretch | ~3060 | 3055 |
| Aliphatic C-H Stretch | ~2950 | 2945 |
| Aromatic C=C Stretch | ~1600, 1580 | 1595, 1575 |
| C-S Stretch | N/A | ~700 |
Analysis: The most significant difference would be the absence of the strong carbonyl stretch in the thiopyran and the appearance of C-S stretching vibrations at lower wavenumbers. The calculated vibrational frequencies, after appropriate scaling, should show good agreement with the experimental spectrum, aiding in the assignment of complex vibrational modes in the fingerprint region.
Conclusion: A Path to Confident Structural Characterization
The integration of experimental spectroscopy and computational chemistry provides a robust framework for the characterization of novel molecules like 1H,3H-Naphtho[1,8-cd]thiopyran. While experimental data provides the ground truth, computational predictions offer a powerful tool for interpretation, assignment, and the exploration of structure-property relationships. This guide has outlined the key methodologies and a comparative framework that, when applied, can lead to a deeper and more confident understanding of the spectroscopic properties of complex organic molecules, a critical step in their development for various scientific and industrial applications.
References
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Penchev, P.; G. Ivanova; Stoyanov, N. A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011, 78(2), 559-565. [Link]
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Penchev, P. P.; Marinov, M. G.; Stoyanov, N. I.; Ivanova, G. G. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2021, 26(16), 4987. [Link]
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Chaumont, F.; Wiest, O. Synthesis of 1,3-Dihydro-2-thiaphenalene. Organic Letters. 2002, 4(16), 2743-2745. [Link]
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Koch, R. Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling. 2017, 23(1), 1. [Link]
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Adamo, C.; Jacquemin, D. The Calculations of Solvatochromic Shifts with Time-Dependent Density Functional Theory. In Challenges and Advances in Computational Chemistry and Physics. Springer, 2013; Vol. 13, pp 235-260. [Link]
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Michalska, D.; Bienko, D. C.; Abkowicz-Bienko, A. J.; Latajka, Z. Theoretical study of the vibrational spectra of thiophene and its deuterated derivatives. Journal of Physical Chemistry A. 1997, 101(11), 2151-2157. [Link]
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Stratmann, R. E.; Scuseria, G. E.; Frisch, M. J. An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics. 1998, 109(19), 8218-8224. [Link]
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Jacquemin, D.; Wathelet, V.; Perpète, E. A.; Adamo, C. Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation. 2009, 5(9), 2420-2435. [Link]
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da Silva, J. B. P.; da Costa, N. B., Jr.; de Oliveira, B. G. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry. 2023, 5(1), 41-53. [Link]
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A Researcher's Guide to Confirming the Purity of 1H,3H-Naphtho[1,8-cd]thiopyran
For researchers, scientists, and drug development professionals, the integrity of a chemical sample is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of a 1H,3H-Naphtho[1,8-cd]thiopyran sample. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Importance of Purity in Research and Development
Understanding Potential Impurities: A Look at the Synthesis
A common synthetic route to naphthothiopyrans involves the rhodium-catalyzed peri-selective C-H bond activation and cyclization of naphthalene-1-thiols with alkynes.[1] This process, while efficient, can give rise to several potential impurities:
-
Unreacted Starting Materials: Residual naphthalene-1-thiol and the corresponding alkyne.
-
Catalyst Residues: Trace amounts of the rhodium catalyst.
-
Solvent Residues: Solvents used during the reaction and purification (e.g., toluene, hexanes, ethyl acetate).
-
Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways can lead to structural isomers.
-
Oxidation Products: The thiol starting material is susceptible to oxidation, forming disulfides.
-
Side-Reaction Products: Dimerization or polymerization of the alkyne starting material can occur.
A thorough purity analysis must be capable of detecting and quantifying these diverse potential contaminants.
A Comparative Analysis of Purity Determination Methods
No single analytical technique is sufficient to definitively confirm the purity of a novel compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating assessment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Quantitative NMR (qNMR) | Absolute purity, structural confirmation, identification of proton-bearing impurities. | Direct, primary method; no need for a specific reference standard of the analyte; provides structural information.[2][3] | Less sensitive than chromatographic methods for trace impurities; peak overlap can be an issue. |
| High-Performance Liquid Chromatography (HPLC) | Relative purity, detection of non-volatile impurities, separation of isomers. | High sensitivity and resolution; well-established for purity analysis. | A reference standard of the analyte is needed for accurate quantification; detector response can vary for different impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities, mass-to-charge ratio for identification. | Excellent for volatile and semi-volatile compounds; mass spectrometry provides structural information.[4][5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Elemental Analysis | Confirmation of elemental composition (%C, %H, %S). | Provides fundamental confirmation of the compound's composition. | Does not provide information on the nature of impurities, only their effect on the overall elemental composition. |
Experimental Protocols for Purity Confirmation
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[2][6][7]
Experimental Workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1H,3H-Naphtho[1,8-cd]thiopyran sample into a clean, dry vial.
-
Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte's signals. Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) to the vial to dissolve both the sample and the internal standard completely.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of any integrated peak and a calibrated 90° pulse angle.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like 1H,3H-Naphtho[1,8-cd]thiopyran, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) is the method of choice.[8][9]
Experimental Workflow:
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the 1H,3H-Naphtho[1,8-cd]thiopyran sample at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Prepare the mobile phases: Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A typical gradient could be: 0-20 min, 50-100% B; 20-25 min, 100% B; 25-30 min, 100-50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percentage method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and semi-volatile compounds in the gas phase followed by detection with a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. This is particularly useful for identifying volatile impurities and confirming the molecular weight of the main component.[10][11]
Experimental Workflow:
Caption: Workflow for GC-MS purity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as dichloromethane.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) for any peaks other than the main product.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion corresponding to 1H,3H-Naphtho[1,8-cd]thiopyran (m/z = 186.05).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Elemental Analysis
Principle: Elemental analysis determines the percentage by weight of carbon, hydrogen, and sulfur in a sample. The experimental values are compared to the theoretical values calculated from the molecular formula.
Step-by-Step Protocol:
-
Sample Submission:
-
Submit a small, homogenous, and dry sample (typically 2-5 mg) to an analytical laboratory for C, H, and S analysis.
-
-
Data Comparison:
-
Compare the experimentally determined percentages with the theoretical values for C₁₂H₁₀S (C, 77.37%; H, 5.41%; S, 17.22%).
-
A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities.
-
Conclusion: An Integrated Approach to Purity Confirmation
Confirming the purity of a 1H,3H-Naphtho[1,8-cd]thiopyran sample requires a synergistic approach that leverages the strengths of multiple analytical techniques. Quantitative NMR provides an absolute measure of purity, HPLC offers high-resolution separation of non-volatile impurities, GC-MS is ideal for identifying volatile contaminants, and elemental analysis validates the fundamental composition. By employing these methods in concert, researchers can ensure the integrity of their materials, leading to more reliable and impactful scientific discoveries.
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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- Casal, S., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives.
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- Zaikin, V. G., & Varlamov, A. V. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 341-346.
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- Chen, Y. C., & Chen, B. H. (2021). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 10(11), 2749.
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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- de Jesus, D. S., de Souza, D. G., & de Andrade, J. B. (2021). Microscale extraction combined with gas chromatography/mass spectrometry for the simultaneous determination of polycyclic aromatic hydrocarbons and polycyclic aromatic sulfur heterocycles in marine sediments.
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LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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Mettler Toledo. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon–hydrogen bond activation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H,3H-Naphtho[1,8-cd]thiopyran. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H,3H-Naphtho[1,8-cd]thiopyran. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol-yne reaction. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran: Classical versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Synthetic Strategies for a Key Heterocyclic Scaffold.
The peri-fused heterocyclic system of 1H,3H-Naphtho[1,8-cd]thiopyran represents a unique structural motif of interest in medicinal chemistry and materials science. Its rigid, sulfur-containing framework imparts specific steric and electronic properties that make it an attractive scaffold for the design of novel bioactive compounds and functional materials. The efficient construction of this thiopyran ring, fused at the sterically demanding peri-positions of a naphthalene core, presents a distinct synthetic challenge. This guide provides a comprehensive benchmark of two primary synthetic strategies: a classical nucleophilic substitution pathway and a modern transition-metal-catalyzed C-H activation approach. By examining the mechanistic underpinnings, experimental protocols, and overall efficiency of each method, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Method 1: Classical Two-Component Cyclization via Nucleophilic Substitution
The most established and straightforward approach to the synthesis of the parent 1H,3H-Naphtho[1,8-cd]thiopyran scaffold relies on a classical S_N2 cyclization. This method involves the reaction of a pre-functionalized naphthalene core, specifically 1,8-bis(halomethyl)naphthalene, with a sulfur nucleophile.
Reaction Pathway & Mechanism
This synthesis is a direct and intuitive application of nucleophilic substitution. The key starting material, 1,8-bis(bromomethyl)naphthalene, possesses two electrophilic benzylic bromide moieties held in close proximity by the rigid naphthalene backbone. Treatment with a sulfide source, such as sodium sulfide (Na₂S), initiates a double intermolecular S_N2 reaction. The sulfide anion first displaces one bromide to form a transient intermediate, which then rapidly undergoes an intramolecular cyclization by displacing the second bromide to form the thermodynamically stable six-membered thiopyran ring. The causality behind this efficient cyclization is the "peri-effect" of the naphthalene system, which pre-organizes the reactive centers for a favorable intramolecular reaction.
A Senior Application Scientist's Guide to the Analysis of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione by Reverse Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative analytical techniques for the characterization and quantification of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, commonly known as 1,8-naphthalic anhydride. It includes field-proven insights, detailed experimental protocols, and supporting data to ensure scientific integrity and immediate applicability in a research and development setting.
Executive Summary
1,8-Naphthalic anhydride is a crucial building block in the synthesis of fluorescent dyes, optical brighteners, and pharmaceuticals. Its accurate quantification is paramount for quality control, reaction monitoring, and stability studies. While several analytical techniques can be employed, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands out for its superior specificity, sensitivity, and robustness for this particular analyte. This guide will explore the causality behind this choice, compare it objectively to other methods, and provide a validated, step-by-step protocol for its implementation.
Introduction: The Analytical Challenge of 1,8-Naphthalic Anhydride
1,8-Naphthalic anhydride (C₁₂H₆O₃) is a planar, polycyclic aromatic molecule with limited polarity.[1] This structure presents a unique analytical challenge: it is sufficiently volatile for gas chromatography but also possesses a strong chromophore ideal for UV-Vis detection, making multiple techniques theoretically viable. The key to selecting the optimal method lies in understanding the typical sample matrices and the specific data required, such as impurity profiling, which demands high resolving power. This is where liquid chromatography, specifically RP-HPLC, demonstrates its principal advantages.
Core Principle: Why RP-HPLC is the Method of Choice
Reverse Phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (typically a C18-bonded silica), while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).
For 1,8-naphthalic anhydride, the mechanism is straightforward:
-
Injection: The analyte, dissolved in a suitable solvent, is introduced into the polar mobile phase.
-
Partitioning: As the mobile phase carries the analyte through the nonpolar column, the hydrophobic naphthalene core of the molecule preferentially interacts with the C18 stationary phase.
-
Elution: By carefully controlling the ratio of organic solvent in the mobile phase, we can modulate the elution. A higher concentration of organic solvent increases the mobile phase's nonpolarity, weakening the analyte's interaction with the stationary phase and causing it to elute from the column.
This partitioning mechanism provides excellent selectivity for separating 1,8-naphthalic anhydride from more polar starting materials, potential hydrophilic degradation products, or less retained nonpolar impurities.
Comparative Analysis of Analytical Techniques
While RP-HPLC is often the preferred method, a comprehensive evaluation requires comparing it with other viable techniques. Each method has distinct advantages and limitations.[2][3][4][5]
| Technique | Principle | Advantages for 1,8-Naphthalic Anhydride | Disadvantages & Limitations | Ideal Application |
| Reverse Phase HPLC (RP-HPLC) with UV Detection | Partitioning based on hydrophobicity. | High resolution for impurity profiling. Excellent quantitation and reproducibility. Operates at ambient temperature, preventing degradation of thermally labile impurities. | Requires solvent purchase and disposal. Matrix effects can be a concern without proper sample preparation. | Routine quality control, stability testing, impurity quantification, and reaction monitoring. |
| Gas Chromatography (GC) with FID/MS Detection | Partitioning based on volatility and polarity. | High sensitivity, especially with a Mass Spectrometry (MS) detector. Excellent for identifying volatile and semi-volatile impurities.[2] | Requires high temperatures (>250°C), which can cause degradation of the analyte or impurities. Not suitable for non-volatile contaminants. | Analysis of raw material purity where volatile organic impurities are of primary concern. |
| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light by the analyte's chromophore. | Very fast, simple, and inexpensive. Good for rapid concentration checks of pure samples. | Non-specific. Any substance that absorbs at the same wavelength will interfere, making it unsuitable for impurity analysis or complex matrices. | Quick, in-process checks of concentration in a known, clean solution. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a solid stationary phase. | Inexpensive, rapid screening tool. Allows for simultaneous analysis of multiple samples. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC. | Rapid screening for presence/absence, reaction completion checks, and solvent system development for column chromatography. |
In-Depth Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure trustworthy and reproducible results, in line with international guidelines.[6][7][8]
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
1,8-Naphthalic Anhydride reference standard (>98% purity).[9]
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade phosphoric acid or formic acid.
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm (based on the strong absorbance of the naphthalic chromophore).[10][11][12]
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,8-naphthalic anhydride reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the same diluent as the working standard. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST)
-
Procedure: Make five replicate injections of the Working Standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Method Validation & Performance Data
A robust analytical method must be validated to prove its suitability for the intended purpose, following guidelines such as ICH Q2(R1).[13] The following table summarizes the expected performance data for the described RP-HPLC method.
| Validation Parameter | Methodology | Acceptance Criteria | Expected Result |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | Peak is free from interference at its retention time. | Baseline resolved peak for 1,8-naphthalic anhydride. |
| Linearity | Analyze 5 concentrations across 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 | r² > 0.9995 |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. | 99.5% - 101.5% |
| Precision (RSD%) | Repeatability: 6 replicate preparations. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% | Repeatability RSD < 1.0%; Intermediate Precision RSD < 1.5% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | Report value. | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | Report value. | ~0.03 µg/mL |
| Robustness | Vary parameters (flow rate ±10%, temp ±2°C, mobile phase pH ±0.2). | System suitability parameters must pass. | Method is robust to minor variations. |
Visualization of the Separation Principle
The following diagram illustrates the fundamental principle of reverse-phase separation for 1,8-naphthalic anhydride.
Troubleshooting and Expert Insights
-
Peak Tailing: If the peak for 1,8-naphthalic anhydride shows significant tailing, it could indicate secondary interactions with free silanol groups on the silica backbone. Adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this, but ensuring the use of a high-quality, end-capped C18 column is the primary solution.
-
Poor Solubility: 1,8-Naphthalic anhydride has poor solubility in highly aqueous solutions. Ensure your diluent and initial mobile phase conditions contain sufficient organic solvent (e.g., 50% acetonitrile) to prevent precipitation upon injection.
-
Analyte Stability: Anhydrides can be susceptible to hydrolysis. While generally stable under the acidic mobile phase conditions described, it is crucial to analyze samples promptly after preparation and to use freshly prepared mobile phases.
Conclusion
For the comprehensive analysis of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, Reverse Phase HPLC with UV detection provides an unparalleled combination of specificity, precision, and robustness. Its ability to resolve and quantify the parent compound alongside potential impurities makes it the authoritative method for quality control and research applications. While other techniques like GC and UV-Vis have niche applications, they lack the versatility and resolving power of a well-developed HPLC method. The protocol and validation framework provided in this guide offer a reliable, field-tested foundation for immediate implementation in the laboratory.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation (ICH).
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Analytical Methods for Determining Polycyclic Aromatic Hydrocarbons. Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf.
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Separation of Naphthalene-1,8:4,5-tetracarboxylic dianhydride on Newcrom R1 HPLC column. SIELC Technologies.
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ICH Q2 Analytical Method Validation. Slideshare.
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Assessment of 4-nitro-1,8-naphthalic anhydride reductase activity in homogenates of bakers' yeast by reversed-phase high-performance liquid chromatography. ResearchGate.
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Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. ScienceDirect.
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Naphthalic anhydride | C12H6O3. PubChem.
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UV–visible spectra for 4-mercapto-1,8-naphthalic anhydride (above) and [μ-(S-NAH)2Fe2(CO)6] (below) in dichloromethane. ResearchGate.
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Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. MDPI.
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Naphthalic anhydride. NIST WebBook.
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1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 5-hydroxy-. CymitQuimica.
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1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. PubChem.
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The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2.
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1,8-Naphthalic Anhydride >98.0%(T)(HPLC). Laboratoriumdiscounter.
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This guide provides a comparative analysis of the cytotoxic activity of various 1,8-naphthyridine derivatives against the MCF7 human breast cancer cell line. As a privileged heterocyclic scaffold in medicinal chemistry, 1,8-naphthyridine and its analogs have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] The MCF7 cell line, an estrogen receptor-positive (ER+) and luminal A type, serves as a cornerstone model for breast cancer research, making the evaluation of novel compounds against this line a critical step in preclinical drug discovery.
This document synthesizes key experimental data to elucidate structure-activity relationships (SAR), delves into the mechanistic underpinnings of their cytotoxic action, and provides a robust, field-tested protocol for the in vitro assessment of these compounds.
Comparative Cytotoxic Efficacy: A Quantitative Overview
The potency of novel chemical entities is fundamentally quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency. Numerous studies have synthesized and evaluated series of 1,8-naphthyridine derivatives, revealing a wide spectrum of cytotoxic activity against the MCF7 cell line.
A comparative summary of IC50 values for several 2-phenyl-7-methyl-1,8-naphthyridine derivatives highlights the significant impact of substitutions at the C3 position.[3][4] For context, these values are compared against Staurosporine, a well-known, potent protein kinase inhibitor often used as a positive control in cytotoxicity assays.[5]
| Compound ID | Key Structural Modifications (at C3 of the 1,8-naphthyridine core) | IC50 (µM) against MCF7 Cells |
| Staurosporine | (Reference Compound) | 4.51 |
| 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | 1.47[3][4] |
| 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 1.62[3][4] |
| 4d | 2-phenyl, 3-(substituted pyrazol-5-yl) | 1.68[3][4] |
| 10f | 2-phenyl, 3-(substituted pyridin-2-yl) | 2.30[3][4] |
| 8b | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 3.19[3] |
| 3f | 2-phenyl, 3-(substituted)-1-arylprop-2-en-1-one | 6.53[3][4] |
| 10b | 2-phenyl, 3-(substituted pyridin-2-yl) | 7.79[3][4] |
| 6f | 2-phenyl, 3-(substituted pyrazol-4-yl) | 7.88[3][4] |
| 8c | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 7.89[3][4] |
Dissecting the Structure-Activity Relationship (SAR)
The data reveals a compelling structure-activity relationship, primarily influenced by the nature of the heterocyclic moiety attached at the C3 position of the 2-phenyl-7-methyl-1,8-naphthyridine scaffold.[6]
-
Potency Enhancement: Derivatives featuring substituted pyridine (10c, 10f), pyrimidine (8d, 8b), and pyrazole (4d) rings at the C3 position demonstrated superior cytotoxic activity, with several compounds exhibiting IC50 values significantly lower than the reference drug, Staurosporine.[3][7] This suggests that these nitrogen-containing heterocycles are crucial pharmacophoric features, potentially facilitating key interactions with biological targets.
-
Influence of Linker and Substitution Pattern: The nature and substitution pattern on these appended rings also play a critical role. For instance, compounds 10c , 8d , and 4d are the most potent in their respective series, indicating that specific substitutions on the pyridine, pyrimidine, and pyrazole rings are optimal for activity.[4]
-
Reduced Potency: In contrast, derivatives with an arylprop-2-en-1-one linker (3f) or different substitution patterns on the heterocyclic rings (10b, 6f, 8c) showed diminished, yet still notable, activity.[4]
These SAR insights provide a rational framework for the future design of more potent 1,8-naphthyridine-based anticancer agents, guiding chemists to focus on specific heterocyclic systems and substitution patterns to maximize cytotoxic efficacy.[6]
Mechanisms of Cytotoxic Action
The anticancer effects of 1,8-naphthyridine derivatives are often multifaceted. A primary and well-documented mechanism is the inhibition of type II topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[6][8]
Topoisomerase II Inhibition
Topoisomerase II facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Many potent anticancer drugs, such as etoposide and doxorubicin, function by stabilizing the covalent complex formed between Topoisomerase II and DNA (the cleavage complex).[9] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis.[6] Several 1,8-naphthyridine derivatives, such as Vosaroxin, are known to act as Topoisomerase II poisons, sharing this mechanism of action.[8]
Caption: Mechanism of action via Topoisomerase II inhibition.
Induction of Apoptosis
The accumulation of cellular damage, particularly DNA double-strand breaks, triggers programmed cell death, or apoptosis. This is a controlled, energy-dependent process essential for eliminating damaged cells. The apoptotic cascade can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a family of proteases called caspases.[10] Activated effector caspases, such as caspase-3, then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on related compounds have confirmed the induction of apoptosis and the activation of caspases-3, -8, and -9 following treatment.[10]
Caption: Simplified intrinsic pathway of apoptosis induction.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[12]
Step-by-Step Methodology
1. Materials and Reagents:
-
MCF7 cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test 1,8-naphthyridine derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Cell Culture and Seeding:
-
Rationale: Establishing a healthy, sub-confluent monolayer is crucial for ensuring reproducible results. The seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Protocol:
-
Culture MCF7 cells in a T-75 flask at 37°C in a humidified 5% CO2 incubator.
-
When cells reach 70-80% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
3. Compound Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and to calculate the IC50 value. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of each 1,8-naphthyridine derivative in DMSO.[13]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different compound concentrations to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours.
-
4. MTT Incubation and Formazan Solubilization:
-
Rationale: This is the core reaction where viable cells convert MTT to formazan. The subsequent solubilization step is critical because the formazan crystals are insoluble in aqueous medium and must be dissolved to be quantified spectrophotometrically.
-
Protocol:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
5. Data Acquisition and Analysis:
-
Rationale: The absorbance of the solubilized formazan solution is directly proportional to the number of viable cells. By comparing the absorbance of treated cells to control cells, the percentage of cell viability can be calculated.
-
Protocol:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
MTT Assay Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The derivatives discussed herein, particularly those featuring substituted pyridine and pyrimidine moieties, exhibit potent cytotoxic activity against the MCF7 breast cancer cell line, with several compounds surpassing the efficacy of the reference inhibitor Staurosporine in vitro. The primary mechanism of action is believed to involve the inhibition of Topoisomerase II, leading to DNA damage and the induction of apoptosis.
The detailed SAR analysis and robust experimental protocol provided in this guide are intended to empower researchers to rationally design and efficiently evaluate the next generation of 1,8-naphthyridine derivatives. Future work should focus on optimizing the lead compounds to improve their therapeutic index, conducting further mechanistic studies to fully elucidate their biological targets, and advancing the most promising candidates into more complex preclinical models.
References
-
Bala, S., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chaudhary, P., et al. (2012). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Scribd (n.d.). In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
-
Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. Available at: [Link]
-
Kumar, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubMed (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available at: [Link]
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Promega (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]
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Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]
-
ResearchGate (2022). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. Available at: [Link]
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JoVE (2022). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT Assay. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. Available at: [Link]
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Hsieh, M. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. Available at: [Link]
-
YouTube (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Available at: [Link]
-
Tomasoni, G., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]
-
National Institutes of Health (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Available at: [Link]
-
PubMed (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available at: [Link]
-
Zare, A., et al. (2017). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1H,3H-Naphtho[1,8-cd]thiopyran: Essential Personal Protective Equipment and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Risk Mitigation
Due to the lack of specific toxicological data for 1H,3H-Naphtho[1,8-cd]thiopyran, a conservative approach to risk assessment is mandatory. Structurally related compounds, such as other organosulfur and polycyclic aromatic compounds, can present various hazards including skin and eye irritation, respiratory tract irritation, and potential long-term health effects. Therefore, all handling of this compound should be conducted with the assumption that it is hazardous.
Core Principles for Safe Handling:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.
-
Containment: All work with the solid compound or its solutions must be performed within a certified chemical fume hood.[1]
-
Preparedness: Ensure that safety equipment, including eyewash stations and safety showers, is readily accessible and in good working order.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1H,3H-Naphtho[1,8-cd]thiopyran.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against accidental splashes of solutions or contact with airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended.[1] | Nitrile provides good resistance against a broad range of chemicals. Double-gloving minimizes the risk of exposure due to tears or punctures. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and fully fastened.[1] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Worn over the laboratory coat.[1] | Provides an additional barrier against spills and splashes of liquids. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[1] | Engineering control to minimize inhalation of dust or vapors. |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. | For non-routine operations or emergencies where airborne concentrations may exceed acceptable limits. |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[1]
-
Assemble all necessary equipment and reagents before commencing work to minimize time spent handling the compound.[1]
2. Weighing and Transfer:
-
Weigh the solid 1H,3H-Naphtho[1,8-cd]thiopyran in a tared container within the chemical fume hood.
-
Use anti-static measures when handling the powder to prevent airborne dust.
-
Carefully transfer the compound to the reaction vessel using a spatula or other appropriate tool.
3. During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[1]
4. Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly label and store any resulting mixtures or products.
PPE Selection and Decontamination Workflow
Caption: Workflow for PPE selection, chemical handling, and decontamination.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with 1H,3H-Naphtho[1,8-cd]thiopyran (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Containers should be stored in a secondary containment bin within a well-ventilated area, away from sources of ignition.[3]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[3]
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. |
By adhering to these stringent safety protocols, researchers can confidently and safely handle 1H,3H-Naphtho[1,8-cd]thiopyran, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]
-
LABORATORY HEALTH & SAFETY RULES. The University of Cyprus-Department of Chemistry. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
